4-tert-Butoxystyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNSWBVXHLTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95418-60-3 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30341978 | |
| Record name | 4-tert-Butoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95418-58-9 | |
| Record name | 1-(1,1-Dimethylethoxy)-4-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95418-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-tert-Butoxystyrene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butoxystyrene (t-BOS), a para-substituted styrene (B11656) derivative, is a versatile monomer of significant interest in the fields of polymer chemistry and materials science.[1] Its unique chemical structure, featuring a bulky tert-butoxy (B1229062) protecting group, imparts valuable properties to its corresponding polymers, most notably poly(this compound) (PtBOS). This polymer serves as a crucial intermediate in the production of poly(4-hydroxystyrene) (PHS), a key component in photoresist technologies for microelectronics fabrication.[1] The tert-butoxy group provides thermal stability and allows for acid-catalyzed deprotection, a critical step in many lithographic processes.[1] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.
Chemical Structure and Properties
This compound, with the molecular formula C₁₂H₁₆O, consists of a vinyl group attached to a benzene (B151609) ring, which is substituted with a tert-butoxy group at the para position.[1] The presence of the bulky tert-butoxy group introduces significant steric hindrance and enhances the thermal stability of the monomer and its resulting polymers.[1]
Table 1: General and Structural Information for this compound
| Identifier | Value | Reference |
| IUPAC Name | 1-(tert-butoxy)-4-vinylbenzene | [2] |
| Synonyms | p-tert-Butoxystyrene, PTBS | [3] |
| CAS Number | 95418-58-9 | [1][4] |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| SMILES | CC(C)(C)OC1=CC=C(C=C1)C=C | [1] |
| InChI | 1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | [1][5] |
| InChI Key | GRFNSWBVXHLTCI-UHFFFAOYSA-N | [1][5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 0.936 g/mL at 25 °C | [4][5][6] |
| Melting Point | -38 °C | [4][5][6] |
| Boiling Point | 72-73 °C at 0.1 mmHg; 256.8 ± 9.0 °C at 760 Torr | [5][6][7] |
| Flash Point | 97 °C (207 °F) - closed cup | [7][8] |
| Refractive Index | n20/D 1.524 | [4][5][6] |
| Purity | ≥98.0% (GC) | [2] |
| Storage Temperature | 2-8°C, under inert gas | [4][5][6] |
Experimental Protocols
The most common method for the synthesis of this compound is through a Grignard reaction.[4] The following protocol is a detailed methodology based on literature descriptions.[4][9]
Synthesis of this compound via Grignard Reaction
Materials:
-
4-Bromostyrene (B1200502) (freshly distilled, bp 46-47°C at 0.03 mmHg)[4]
-
Magnesium turnings[4]
-
Anhydrous tetrahydrofuran (B95107) (THF)[4]
-
tert-Butyl peroxybenzoate[4]
-
10% Sodium hydroxide (B78521) (NaOH) solution[4]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)[4]
-
Ionol (2,6-di-tert-butyl-4-methylphenol) or other suitable inhibitor[4]
-
Ether[4]
-
3% Hydrochloric acid (HCl) solution[9]
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Paddle stirrer
-
Nitrogen inlet
-
NaCl-ice bath
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Grignard Reagent Formation:
-
To a 2000 mL three-necked round-bottom flask equipped with a dropping funnel, thermometer, reflux condenser, paddle stirrer, and nitrogen inlet, add 19.4 g (0.80 mol) of magnesium turnings.[4]
-
Add enough anhydrous THF to cover the magnesium turnings.[4]
-
Slowly add a solution of 143.3 g (0.78 mol) of freshly distilled 4-bromostyrene in 500 mL of THF dropwise with stirring.[4]
-
Maintain the reaction temperature between 25-35°C, using external cooling if necessary, as the reaction is exothermic.[1]
-
After the addition is complete, heat the reaction mixture to 60°C for 30 minutes to ensure the reaction goes to completion.[4]
-
-
Reaction with tert-Butyl Peroxybenzoate:
-
Cool the reaction mixture to 0°C using a NaCl-ice bath.[4]
-
Add a solution of 100.88 g (0.52 mol) of tert-butyl peroxybenzoate in 200 mL of THF via the dropping funnel at a rate that maintains the reaction temperature between 0 and 5°C.[4]
-
After the addition is complete, allow the reaction mixture to stir at 25°C for 2 hours.[4]
-
-
Work-up and Purification:
-
Separate the organic layer from the solid magnesium benzoate (B1203000) by decantation.[4]
-
Reduce the volume of the solution using a rotary evaporator.[4]
-
Alternatively, pour the reaction mixture into 1000 mL of a 3% aqueous hydrochloric acid solution.[9] Extract the oil that forms with two 200 mL portions of ether.[9]
-
Wash the combined organic layers with two 75 mL portions of a 10% NaOH solution, followed by washing with water until the aqueous washings are neutral.[4][9]
-
Dry the solution over anhydrous Na₂SO₄.[4]
-
Remove the ether using a rotary evaporator.[4]
-
Purify the remaining pale yellow oil by fractional distillation in the presence of a few milligrams of an inhibitor like ionol. The product, this compound, has a boiling point of 45°C at 0.02 mmHg.[4]
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound via Grignard Reaction.
Polymer Deprotection
A key reaction of poly(this compound) is the acid-catalyzed hydrolysis to yield poly(4-hydroxystyrene), which is fundamental to its application in photoresists.[1]
Caption: Acid-catalyzed deprotection of Poly(this compound).
Conclusion
This compound is a valuable monomer with well-defined chemical and physical properties. Its synthesis via a Grignard reaction is a robust and scalable method. The ability of its polymer, poly(this compound), to undergo efficient acid-catalyzed deprotection to poly(4-hydroxystyrene) makes it an indispensable material in the microelectronics industry. This guide provides the foundational technical information necessary for researchers and professionals working with this important compound.
References
- 1. This compound | 95418-58-9 | Benchchem [benchchem.com]
- 2. This compound | 95418-58-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 95418-58-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound | 95418-58-9 [chemicalbook.com]
- 5. This compound 99 , 4-tert-butylcatechol 200ppm inhibitor 95418-58-9 [sigmaaldrich.com]
- 6. 4- 叔 -丁氧基苯乙烯 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 95418-58-9 [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Synthesis of 4-tert-Butoxystyrene Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-tert-butoxystyrene, a valuable monomer in the development of advanced polymers for photoresists, electronics, and various other applications.[1][2] This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to aid in laboratory-scale and industrial production.
Introduction
This compound (p-tert-butoxystyrene, PTBS) is a functionalized styrene (B11656) monomer characterized by a vinyl group and a tert-butoxy (B1229062) protecting group on the phenyl ring.[3] This structure allows for its polymerization via cationic, anionic, and radical mechanisms.[3] The resulting poly(this compound) (PtBS) can be readily converted to poly(4-vinylphenol) through acid-catalyzed deprotection, a polymer with wide-ranging applications in photoresists, epoxy-curing agents, and adhesives.[3] The monomer is a colorless to almost colorless clear liquid with a boiling point of 72-73 °C at 0.1 mmHg.[4]
Synthetic Routes
Several synthetic pathways have been established for the preparation of this compound. The most prominent methods include the Grignard reaction, the Wittig reaction, and synthesis from 4-acetoxystyrene (B54282) or 4-vinylphenol. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.
Grignard Reaction from 4-Halostyrene
This is a widely cited and effective method for the synthesis of this compound.[3][5] The reaction proceeds through the formation of a Grignard reagent from a 4-halostyrene (typically 4-bromostyrene (B1200502) or 4-chlorostyrene), which then reacts with a tert-butylating agent.[3][5]
A detailed experimental protocol for the synthesis of this compound via a Grignard reaction is as follows:[3][6]
-
Grignard Reagent Formation: To a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (0.37 mol).[6] Cover the magnesium with anhydrous tetrahydrofuran (B95107) (THF).[6] A solution of 4-chlorostyrene (B41422) (0.34 mol) in anhydrous THF (250 mL) is then added dropwise with vigorous stirring under a nitrogen atmosphere.[6] The exothermic reaction is maintained below 60°C using external cooling.[6] After the addition is complete and the initial exotherm subsides, the mixture is heated to 60°C for 30 minutes.[6]
-
Reaction with tert-Butyl Peroxybenzoate: The reaction mixture is cooled to 0°C in an ice-salt bath.[6] A solution of tert-butyl peroxybenzoate (0.23 mol) in THF (80 mL) is added dropwise, maintaining the temperature between 0 and 5°C.[6] After the addition, the mixture is allowed to warm to room temperature and stirred for 2 hours.[6]
-
Work-up and Purification: The reaction mixture is poured into a 3% aqueous hydrochloric acid solution (1000 mL).[6] The resulting oil is extracted with diethyl ether.[6] The combined organic layers are washed with a 10% aqueous sodium hydroxide (B78521) solution and then with water until neutral.[6] The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator.[6] The crude product is purified by fractional distillation under reduced pressure in the presence of an inhibitor (e.g., ionol) to yield this compound.[3][6]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 95418-58-9 [chemicalbook.com]
- 3. This compound | 95418-58-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-TERT-BUTYLSTYRENE(1746-23-2) IR Spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Properties of Poly(4-tert-butoxystyrene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of poly(4-tert-butoxystyrene) (PtBS), a versatile polymer with significant applications in microelectronics and burgeoning potential in the field of drug delivery. This document details its synthesis, thermal and physical properties, and the experimental protocols for its characterization, presenting quantitative data in accessible tables and illustrating a key application workflow.
Core Properties of Poly(this compound)
Poly(this compound) is a derivative of polystyrene, characterized by a tert-butoxy (B1229062) protecting group on the phenol (B47542) moiety. This feature imparts unique solubility characteristics and allows for chemical modification, making it a valuable intermediate for the synthesis of other functional polymers.[1][2]
Molecular Weight and Polydispersity
The molecular weight of PtBS can be precisely controlled, particularly through living anionic polymerization, which allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index, PDI).
| Polymerization Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| Anionic Polymerization | 32,000 | 33,300 | 1.04 |
Thermal Properties
The thermal behavior of PtBS is critical for its applications, particularly in photoresist processing which involves precise temperature control.
| Property | Value |
| Glass Transition Temperature (Tg) | 144 °C |
| Thermal Decomposition | Decomposition begins in the range of 25 °C to 360 °C under isothermal conditions, with depolymerization reactions occurring. |
Solubility
The tert-butoxy group renders PtBS soluble in a range of common organic solvents, a key property for its processing.
| Solvent | Solubility |
| Tetrahydrofuran (THF) | Soluble |
| Toluene | Soluble |
| Chloroform | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Insoluble |
| Ethanol | Insoluble |
| Water | Insoluble |
| Hexanes | Insoluble |
This table provides a general overview of solubility. The specific solubility (e.g., in g/L) can vary depending on the polymer's molecular weight and the temperature.
Dielectric Properties
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of poly(this compound) to ensure reproducibility and control over the polymer's properties.
Synthesis via Living Anionic Polymerization
Living anionic polymerization is the preferred method for synthesizing PtBS with a well-defined molecular weight and a narrow polydispersity index.
Materials:
-
This compound (tBOS) monomer, purified
-
sec-Butyllithium (s-BuLi) as initiator
-
Tetrahydrofuran (THF) as solvent, freshly distilled and dried
-
Methanol for termination
-
High-vacuum line and glassware
Procedure:
-
All glassware is rigorously cleaned and dried under vacuum.
-
THF is distilled into the reaction flask under high vacuum.
-
The reactor is cooled to -78 °C using a dry ice/acetone bath.
-
A calculated amount of s-BuLi initiator is added to the THF.
-
Purified tBOS monomer is slowly added to the initiator solution. The reaction mixture typically turns a characteristic color, indicating the presence of living anionic chain ends.
-
The polymerization is allowed to proceed for a set time to achieve the desired molecular weight.
-
The reaction is terminated by the addition of degassed methanol.
-
The polymer is precipitated in a non-solvent such as methanol, filtered, and dried under vacuum.
Characterization Techniques
Instrumentation:
-
Size Exclusion Chromatograph equipped with a refractive index (RI) detector.
-
Columns suitable for the molecular weight range of the polymer.
-
THF as the mobile phase.
Procedure:
-
Prepare a dilute solution of the poly(this compound) sample in THF (e.g., 1 mg/mL).
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Inject the sample into the SEC system.
-
The elution of the polymer is monitored by the RI detector.
-
The molecular weight and PDI are calculated by calibrating the system with polystyrene standards of known molecular weights.
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Aluminum pans for sample encapsulation.
Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example:
-
Heat from room temperature to 180 °C at a rate of 10 °C/min.
-
Hold at 180 °C for 5 minutes.
-
Cool to 25 °C at a rate of 10 °C/min.
-
Hold at 25 °C for 5 minutes.
-
Heat from 25 °C to 180 °C at a rate of 10 °C/min.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Instrumentation:
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in the TGA pan.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition and the temperature at maximum decomposition rate can be determined from the TGA curve and its derivative.
Application Workflow: Photoresist Fabrication
Poly(this compound) is a key material in the fabrication of chemically amplified photoresists. It serves as a protected form of poly(4-hydroxystyrene) (PHS), which becomes soluble in an aqueous base developer after the removal of the tert-butoxy group.[1]
Caption: Workflow for photoresist fabrication using poly(this compound).
This workflow illustrates the key stages, from the formulation of the photoresist by dissolving poly(this compound) and a photoacid generator in a solvent, to the lithographic processing steps of spin coating, baking, exposure, and development, culminating in the formation of a patterned resist. The chemical transformation during the post-exposure bake, where the photo-generated acid catalyzes the deprotection of PtBS to the soluble poly(4-hydroxystyrene), is also highlighted.
References
An In-depth Technical Guide to the Electron-Donating and Resonance Effects of 4-tert-Butoxystyrene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-tert-Butoxystyrene (tBOS) is a versatile monomer and organic intermediate whose chemical behavior is significantly influenced by the electronic properties of its para-substituted tert-butoxy (B1229062) group. This guide provides a comprehensive analysis of the electron-donating and resonance effects of this functional group, supported by quantitative data, detailed experimental protocols, and logical diagrams. The tert-butoxy group, through a combination of inductive and resonance effects, increases the electron density of the styrene (B11656) system, impacting its reactivity in polymerization and other chemical transformations. This document serves as a technical resource for professionals in research, chemical synthesis, and drug development who utilize or study substituted styrenes.
Electron-Donating and Resonance Effects
The tert-butoxy group (-OC(CH₃)₃) at the para position of the styrene ring exerts a significant electron-donating effect. This is a result of two primary electronic phenomena: the resonance effect (or mesomeric effect) and the inductive effect.
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom of the tert-butoxy group can be delocalized into the aromatic ring through p-π conjugation. This delocalization increases the electron density at the ortho and para positions of the ring and on the vinyl group. The resonance structures of this compound illustrate this electron delocalization.
-
Inductive Effect (+I): The tert-butyl group is known to be electron-donating through hyperconjugation, a stabilizing interaction that involves the delocalization of electrons in a sigma bond to an adjacent empty or partially filled p-orbital. This +I effect of the tert-butyl group enhances the electron-donating nature of the oxygen atom.
The overall effect is a strong activation of the aromatic ring and the vinyl group towards electrophilic attack. This increased nucleophilicity makes this compound readily polymerizable through cationic mechanisms and influences its reactivity in other organic reactions.[1]
Hammett and Taft Parameters
The Taft parameters separate the polar (σ) and steric (E_s) effects of a substituent. The tert-butyl group has a σ of -0.30 and an E_s of -1.54, indicating it is strongly electron-donating and sterically hindering.[3][4][5][6] While specific Taft constants for the tert-butoxy group are not available, the large steric bulk of the tert-butyl moiety is a critical factor in its chemical behavior.
Data Presentation
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the structurally related 4-tert-butylstyrene (B155148) for comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (δ, ppm) |
| This compound | tert-Butyl (-C(CH₃)₃) | ~1.3 |
| Vinyl (=CH₂) | ~5.1 (dd), ~5.6 (dd) | |
| Vinyl (-CH=) | ~6.7 (dd) | |
| Aromatic (Ar-H) | ~6.9 (d), ~7.3 (d) | |
| 4-tert-Butylstyrene | tert-Butyl (-C(CH₃)₃) | 1.33 (s, 9H) |
| Vinyl (=CH₂) | 5.20 (dd, J = 10.9, 1.0 Hz, 1H), 5.72 (dd, J = 17.6, 1.0 Hz, 1H) | |
| Vinyl (-CH=) | 6.71 (dd, J = 17.6, 10.9 Hz, 1H) | |
| Aromatic (Ar-H) | 7.36 (s, 4H) |
Note: Chemical shifts for this compound are estimated from spectral images. Data for 4-tert-butylstyrene is from reference[7].
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | tert-Butyl (-C (CH₃)₃) | ~78 |
| tert-Butyl (-C(CH₃ )₃) | ~29 | |
| Vinyl (=CH₂ ) | ~111 | |
| Vinyl (-CH =) | ~136 | |
| Aromatic (Ar-C) | ~120, ~127, ~131, ~155 | |
| 4-tert-Butylstyrene | tert-Butyl (-C (CH₃)₃) | 34.72 |
| tert-Butyl (-C(CH₃ )₃) | 31.43 | |
| Vinyl (=CH₂ ) | 113.15 | |
| Vinyl (-CH =) | 136.74 | |
| Aromatic (Ar-C) | 125.58, 126.07, 134.99, 151.04 |
Note: Chemical shifts for this compound are estimated from spectral images. Data for 4-tert-butylstyrene is from reference[7].
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2970 | C-H stretch (tert-butyl) |
| ~1630 | C=C stretch (vinyl) | |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ~1240 | C-O stretch (aryl ether) | |
| ~990, ~910 | =C-H bend (vinyl) |
Note: Wavenumbers are estimated from spectral images.
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Poly(4-tert-butylstyrene) | THF | 294 | Not Reported |
Note: Data for the polymer of the closely related 4-tert-butylstyrene suggests that the monomer would have a λ_max in the UV region, likely red-shifted compared to styrene due to the electron-donating substituent.[8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature and involves a Grignard reaction followed by reaction with tert-butyl peroxybenzoate.[3][9]
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
tert-Butyl peroxybenzoate
-
10% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Ionol (2,6-di-tert-butyl-4-methylphenol)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, condenser, mechanical stirrer, and nitrogen inlet, place magnesium turnings and cover with anhydrous THF.
-
Slowly add a solution of 4-bromostyrene in THF to the magnesium turnings with stirring to initiate the Grignard reaction. Maintain the temperature below 40°C.
-
After the addition is complete, heat the mixture to 60°C for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of tert-butyl peroxybenzoate in THF, maintaining the temperature between 0 and 5°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into a dilute hydrochloric acid solution and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with 10% sodium hydroxide solution, followed by water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting oil by fractional distillation under vacuum in the presence of a radical inhibitor like ionol.
Spectroscopic Characterization
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Analysis: Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
4.2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as cyclohexane (B81311) or ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.
-
Analysis: Record the UV-Vis spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
Mandatory Visualizations
Resonance Structures of this compound
Caption: Resonance delocalization in this compound.
(Note: The DOT script above is a template. Actual images of the resonance structures would need to be generated and linked for this to render correctly. Due to the limitations of the current environment, image generation is not possible. The diagram would show the movement of lone pair electrons from the oxygen into the ring and vinyl group, creating negative charges at the ortho and para positions and on the terminal vinyl carbon.)
Cationic Polymerization Mechanism of this compound
Caption: Cationic polymerization of this compound.
Logical Relationship of Electronic Effects
Caption: Interplay of electronic effects in this compound.
Conclusion
This compound is a valuable monomer whose reactivity is governed by the strong electron-donating character of the para-tert-butoxy group. The combination of a significant resonance effect and a moderate inductive effect enhances the electron density of the styrene system, facilitating reactions such as cationic polymerization. This guide has provided a detailed overview of these electronic effects, supported by available quantitative data and detailed experimental protocols for its synthesis and characterization. The provided visualizations offer a clear understanding of the underlying chemical principles. This information will be of significant utility to researchers and professionals working with this and related monomers in the fields of polymer chemistry, materials science, and drug development.
References
- 1. This compound | 95418-58-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. zeus.phys.uconn.edu [zeus.phys.uconn.edu]
- 9. This compound | 95418-58-9 | Benchchem [benchchem.com]
Thermal Stability of Poly(4-tert-butoxystyrene): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of poly(4-tert-butoxystyrene) (PTBS), a polymer of significant interest in various advanced applications, including as a photoresist in microlithography and in drug delivery systems. Understanding the thermal behavior of PTBS is critical for its processing, performance, and storage. This document details the key thermal properties, decomposition mechanisms, and the analytical techniques used for their characterization.
Introduction to the Thermal Stability of Poly(this compound)
Poly(this compound) is a derivative of polystyrene that features a bulky tert-butoxy (B1229062) protecting group on the phenol (B47542) moiety. This group imparts unique properties to the polymer, but it is also the primary site of thermal instability. The thermal stability of PTBS is a crucial parameter that dictates its upper processing temperature and its shelf-life in various applications. The primary thermal event for PTBS is the deprotection of the tert-butoxy group, which leads to the formation of poly(4-hydroxystyrene) and isobutylene (B52900). This decomposition can be initiated by heat or acid catalysis.
Thermal Analysis Techniques
The thermal stability of PTBS is primarily investigated using a suite of thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of PTBS.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the glass transition temperature (Tg) and to study the endothermic and exothermic processes associated with the decomposition of PTBS.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products generated during the thermal decomposition of a polymer. The polymer is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Quantitative Thermal Stability Data
Thermogravimetric Analysis (TGA) Data
Based on studies of copolymers containing 4-tert-butoxycarbonyloxystyrene units, the thermal deprotection of the tert-butoxy group is the principal weight loss event. The onset temperature of this decomposition is influenced by the surrounding chemical structure. For the related polymer, poly(4-tert-butylstyrene), the onset of decomposition is reported to be above 300°C.[1] It is anticipated that PTBS will exhibit a major weight loss step corresponding to the loss of the tert-butoxy group, likely in the range of 150-250°C, with the exact temperature depending on the polymer's molecular weight and purity.
Table 1: Estimated TGA Data for Poly(this compound)
| Parameter | Estimated Value | Reference Polymer/Comment |
|---|---|---|
| Onset Decomposition Temperature (Tonset) | 150 - 250 °C | Based on deprotection of tert-butoxycarbonyl groups in copolymers. |
| Temperature of Maximum Decomposition Rate (Tmax) | ~200 °C | Estimated from related polymer studies. |
| Weight Loss (%) | ~32% | Calculated theoretical weight loss for the removal of the C4H8O group. |
Disclaimer: The data in this table are estimations based on related polymers and theoretical calculations. Experimental verification is required for specific PTBS samples.
Differential Scanning Calorimetry (DSC) Data
The glass transition temperature (Tg) of PTBS is expected to be influenced by its molecular weight. For the analogous poly(4-tert-butylstyrene), a Tg of 144°C has been reported for a polymer with a number average molecular weight (Mn) of 32,000 g/mol .[2] The deprotection of the tert-butoxy group is an endothermic process, which would be observable in the DSC thermogram.
Table 2: DSC Data for Poly(4-tert-butylstyrene) (as a proxy for PTBS)
| Parameter | Value |
|---|---|
| Glass Transition Temperature (Tg) | 144 °C |
| Heating Rate | 10 °C/min |
| Molecular Weight (Mn) | 32,000 g/mol |
Thermal Decomposition Pathway
The primary thermal decomposition mechanism of poly(this compound) is the elimination of isobutylene from the tert-butoxy group to form poly(4-hydroxystyrene). This reaction can be autocatalyzed by the acidic phenolic protons of the newly formed hydroxyl groups. At higher temperatures, the poly(4-hydroxystyrene) backbone will undergo further degradation through random chain scission and depolymerization, similar to polystyrene.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and weight loss profile of PTBS.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry PTBS sample into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min.
-
Data Collection: Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial weight versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Calculate the percentage of weight loss at different temperature intervals.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and observe thermal events of PTBS.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry PTBS sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 180°C) at a heating rate of 10°C/min to erase any prior thermal history.
-
Cool the sample to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to a temperature above its decomposition point (e.g., 300°C) at a heating rate of 10°C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the second heating scan to determine the glass transition temperature (Tg), observed as a step change in the baseline.
-
Identify any endothermic or exothermic peaks, which may correspond to melting, crystallization, or decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the thermal degradation products of PTBS.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount of the PTBS sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.
-
Experimental Conditions:
-
Pyrolysis Temperature: Heat the sample rapidly to a high temperature (e.g., 600°C) in an inert atmosphere (helium).
-
GC Separation: Separate the volatile pyrolysis products on a suitable capillary column (e.g., a non-polar or medium-polarity column). A typical temperature program would be to hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min.
-
MS Detection: Identify the separated compounds using a mass spectrometer operating in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the individual peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).
-
The primary expected products are isobutylene and derivatives of poly(4-hydroxystyrene) such as 4-vinylphenol, and its dimers and trimers.
-
Conclusion
The thermal stability of poly(this compound) is fundamentally dictated by the lability of the tert-butoxy protecting group. The primary decomposition event is the elimination of isobutylene to yield poly(4-hydroxystyrene), which occurs at moderately elevated temperatures. At higher temperatures, the polymer backbone undergoes degradation. A thorough understanding of these thermal properties, obtained through techniques like TGA, DSC, and Py-GC-MS, is essential for the successful application of PTBS in research, development, and manufacturing. The provided experimental protocols serve as a starting point for the detailed characterization of specific PTBS materials.
References
An In-depth Technical Guide on the Solubility of 4-tert-Butoxystyrene
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
While direct solubility data is limited, the physical properties of 4-tert-Butoxystyrene can provide insights into its expected solubility behavior. As a substituted styrene (B11656) with a bulky, nonpolar tert-butoxy (B1229062) group, it is anticipated to be soluble in nonpolar organic solvents and less soluble in polar solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Density | 0.936 g/mL at 25 °C | [3][4][5][6] |
| Melting Point | -38 °C | [4][5] |
| Boiling Point | 256.8 ± 9.0 °C at 760 Torr; 72-73 °C at 0.1 mmHg | [4][5] |
| Flash Point | 97 °C (207 °F) - closed cup | [4][5] |
| Water Solubility | No data available | [7] |
Experimental Protocols
Specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature. However, a general methodology for determining the solubility of a liquid compound in an organic solvent is presented below. This protocol is a standard approach and can be adapted for the specific compound and solvents of interest.
General Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound in an organic solvent using a gravimetric method.
Caption: A generalized workflow for the experimental determination of solubility.
Applications in Research and Drug Development
This compound is a versatile monomer used in the synthesis of various polymers.[2] Its derivatives have applications in photoresists, ion exchange resins, and drug delivery systems.[8][9][10] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development in these applications. The tert-butoxy group can be cleaved under acidic conditions to yield poly(4-hydroxystyrene), a polymer with different solubility characteristics that is important in microelectronics and other fields.[2][10]
Conclusion
References
- 1. This compound | 95418-58-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | 95418-58-9 [chemicalbook.com]
- 3. 4-tert-부톡시스티렌 | 95418-58-9 [m.chemicalbook.com]
- 4. This compound CAS#: 95418-58-9 [m.chemicalbook.com]
- 5. This compound 99 , 4-tert-butylcatechol 200ppm inhibitor 95418-58-9 [sigmaaldrich.com]
- 6. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. China Photoresist monomer this compound (CAS No. 95418-58-9) leading provider | UniVOOK Chemical [univook.com]
- 9. Why this compound is Gaining Popularity in Chemical Synthesis [univook.com]
- 10. This compound | 95418-58-9 | Benchchem [benchchem.com]
Grignard Synthesis of 4-tert-Butoxystyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the Grignard synthesis route for 4-tert-butoxystyrene, a versatile monomer in polymer chemistry and a valuable building block in organic synthesis.[1] This document provides a comprehensive overview of the most common Grignard-based methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways and workflows.
Introduction
This compound (tBS) is a para-substituted styrene (B11656) derivative notable for its bulky tert-butoxy (B1229062) group, which imparts unique steric and thermal properties.[2][3] It serves as a crucial precursor for the synthesis of poly(4-hydroxystyrene) (PHS) through acid-catalyzed deprotection, a polymer widely used in photoresist technologies and as an epoxy curing agent.[2][4] The Grignard reaction offers a robust and well-established method for the synthesis of this compound.
Synthesis Routes via Grignard Reaction
The primary Grignard synthesis of this compound involves the formation of a Grignard reagent from a 4-halostyrene, which then reacts with a tert-butyl peroxide derivative to introduce the tert-butoxy group. The most commonly employed starting materials are 4-bromostyrene (B1200502) and 4-chlorostyrene (B41422).
Route 1: Starting from 4-Bromostyrene
This is a widely cited method that begins with the formation of 4-vinylphenylmagnesium bromide. This Grignard reagent is then reacted with tert-butyl peroxybenzoate to yield the desired product.[2][3][4]
Route 2: Starting from 4-Chlorostyrene
An alternative approach utilizes 4-chlorostyrene as the starting material.[5] While chloroarenes are generally less reactive than bromoarenes for Grignard reagent formation, this route can be advantageous based on the availability and cost of the starting halide.
Quantitative Data Summary
The following table summarizes the key quantitative data from the described Grignard synthesis routes, allowing for easy comparison.
| Parameter | Route 1: From 4-Bromostyrene | Route 2: From 4-Chlorostyrene |
| Starting Halide | 4-Bromostyrene | 4-Chlorostyrene |
| Grignard Formation Temp. | 25-35°C (initiation), 60°C (completion)[2][4] | < 60°C[5] |
| Reaction with Peroxide Temp. | 0-5°C[4] | 0-5°C[5] |
| Yield | 50%[2][4] | 20%[5] |
| Product Boiling Point | 45°C @ 0.02 mmHg[4] | 45-46°C @ 0.03 mmHg[5] |
| Purity (Post-Distillation) | >99% (HPLC)[2] | Not specified, but structure confirmed by NMR and elemental analysis[5] |
Experimental Protocols
Detailed Protocol for Route 1 (from 4-Bromostyrene)
This protocol is adapted from established literature procedures.[4]
Materials:
-
Magnesium turnings (0.80 mol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
4-Bromostyrene (0.78 mol), freshly distilled
-
tert-Butyl peroxybenzoate (0.52 mol)
-
Ionol (2,6-di-tert-butyl-4-methylphenol) (inhibitor)
-
10% Sodium hydroxide (B78521) solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ether
Procedure:
-
Grignard Reagent Formation:
-
To a 2000-mL three-necked round-bottom flask equipped with a dropping funnel, thermometer, reflux condenser, paddle stirrer, and nitrogen inlet, add magnesium turnings and enough anhydrous THF to cover them.[4]
-
Slowly add a solution of 4-bromostyrene in 500 mL of THF dropwise with stirring.[4]
-
An exothermic reaction will initiate. Maintain the temperature between 25 and 35°C by adjusting the addition rate and using an ice bath if necessary.[4]
-
After the addition is complete, heat the reaction mixture to 60°C for 30 minutes to ensure complete formation of the Grignard reagent.[4]
-
-
Reaction with tert-Butyl Peroxybenzoate:
-
Work-up and Purification:
-
The aqueous layer should be washed twice with 200-mL portions of ether.[4]
-
Combine the ether and organic layers and wash them together with two 75-mL portions of a 10% NaOH solution, followed by washing with water until the aqueous washings are neutral.[4]
-
Dry the solution over Na₂SO₄ and remove the ether using a rotary evaporator.[4]
-
Purify the remaining pale yellow oil by fractional distillation in the presence of a few milligrams of ionol as an inhibitor to obtain this compound.[4]
-
Detailed Protocol for Route 2 (from 4-Chlorostyrene)
This protocol is based on a similar reported synthesis.[5]
Materials:
-
Magnesium turnings (0.37 mol)
-
Anhydrous tetrahydrofuran (THF)
-
4-Chlorostyrene (0.34 mol)
-
tert-Butyl perbenzoate (0.23 mol)
-
Ionol (inhibitor)
-
3% Aqueous hydrochloric acid solution
-
10% Aqueous sodium hydroxide solution
-
Ethyl ether
-
Sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add a solution of 4-chlorostyrene in 250 mL of dry THF dropwise with vigorous stirring to magnesium turnings covered with THF.[5]
-
Control the exothermic reaction with external cooling to keep the temperature below 60°C.[5]
-
After the exotherm subsides, heat the mixture at 60°C for 30 minutes.[5]
-
-
Reaction with tert-Butyl Perbenzoate:
-
Work-up and Purification:
-
Pour the reaction mixture into 1000 mL of a 3% aqueous hydrochloric acid solution.[5]
-
Extract the resulting oil with 200 mL portions of ethyl ether.[5]
-
Wash the combined ether layers twice with a 10% aqueous sodium hydroxide solution and then with water until neutral.[5]
-
Dry the ether layer over sodium sulfate and remove the solvent using a rotary evaporator.[5]
-
Add a small amount of ionol as an inhibitor to the remaining oil and purify by fractional distillation.[5]
-
Visualizations
Grignard Synthesis Reaction Pathway
Caption: Reaction pathway for the Grignard synthesis of this compound.
Experimental Workflow
Caption: A summary of the experimental workflow for the synthesis.
Conclusion
The Grignard synthesis provides a reliable and scalable method for the production of high-purity this compound. While the route starting from 4-bromostyrene generally offers higher yields, the choice of starting material may be influenced by economic and availability factors. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important monomer. Adherence to anhydrous conditions and careful temperature control are critical for the success of this synthesis.
References
A Technical Guide to the Purity Analysis of Electronic-Grade 4-tert-Butoxystyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Electronic-grade 4-tert-Butoxystyrene (4-tBOS) is a critical monomer used in the synthesis of advanced polymers for photoresist applications in the semiconductor industry. The stringent performance requirements of microelectronics necessitate an exceptionally high degree of purity for this material. Even trace levels of impurities, such as metals, water, residual reactants, by-products, or inhibitors, can significantly impact the lithographic process, leading to defects and device failure. This technical guide provides a comprehensive overview of the analytical methodologies required to ensure the quality and purity of electronic-grade 4-tBOS. Detailed experimental protocols for key analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Karl Fischer Titration, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are presented.
Introduction to Electronic-Grade this compound
This compound is a para-substituted styrene (B11656) derivative valued for its tert-butoxy (B1229062) protecting group, which can be cleaved by acid catalysis. This property is fundamental to its use in chemically amplified photoresists. In the electronics industry, polymers derived from 4-tBOS are essential for creating the intricate patterns on semiconductor wafers.[1][2] The "electronic-grade" designation implies a purity level significantly higher than industrial grades, typically exceeding 99.5%, with stringent limits on metallic and organic impurities.[3]
Potential Impurities in this compound
The purity of 4-tBOS is influenced by its synthetic route and subsequent purification, handling, and storage. A thorough analysis must account for various potential contaminants.
Table 1: Common Impurities in Electronic-Grade this compound
| Impurity Class | Specific Examples | Origin | Analytical Technique |
| Organic Impurities | 4-bromostyrene, tert-butyl peroxybenzoate, 4-tert-butylphenol, 4-vinylphenol | Synthesis starting materials, by-products, degradation | GC, HPLC |
| Inhibitors | 4-tert-butylcatechol (B165716) (TBC), 2,6-di-tert-butyl-4-methylphenol (Ionol) | Added for stabilization during storage and transport | HPLC, GC |
| Water | H₂O | Atmospheric exposure, residual from synthesis | Karl Fischer Titration |
| Trace Metals | Na, K, Ca, Fe, Cu, Ni, Zn, Mg, Cr, Mn | Raw materials, manufacturing equipment, handling | ICP-MS |
| Solvents | Tetrahydrofuran (THF), Diethyl ether | Residual from synthesis and purification | GC |
Analytical Methodologies and Experimental Protocols
A multi-faceted analytical approach is required to provide a complete purity profile of electronic-grade 4-tBOS.
Assay and Organic Impurity Profiling by Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust technique for determining the purity (assay) of 4-tBOS and quantifying volatile organic impurities. The principle relies on the separation of compounds based on their boiling points and interaction with the stationary phase of the GC column.[4][5]
Experimental Protocol: GC-FID Analysis of this compound
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 4-tBOS sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., n-heptane) to the flask.
-
Dilute to volume with a high-purity solvent such as acetone (B3395972) or isopropanol.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis:
-
Inject the prepared sample into the GC system.
-
Identify and quantify impurities based on their retention times and response factors relative to the internal standard.
-
The purity of 4-tBOS is typically determined by subtracting the sum of all quantified impurities from 100% (Assay by difference).[6]
-
Analysis of Polymerization Inhibitors by High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile or thermally labile compounds, such as the polymerization inhibitor 4-tert-butylcatechol (TBC).[7][8] A reversed-phase HPLC method with UV detection is commonly employed.
Experimental Protocol: HPLC Analysis of 4-tert-butylcatechol (TBC)
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the 4-tBOS sample into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Prepare a series of TBC calibration standards in the mobile phase.
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration.
-
Inject the sample solution and quantify the TBC concentration using the calibration curve.
-
Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the benchmark method for the precise determination of trace amounts of water in organic materials.[9][10] For the low moisture levels expected in electronic-grade monomers, coulometric KF titration is often preferred due to its high sensitivity.[2][11]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: Anhydrous Karl Fischer reagent suitable for aldehydes and ketones.
-
Procedure:
-
Allow the titrator to stabilize and perform a drift check to ensure a low, stable baseline.
-
Using a gas-tight syringe, accurately inject a known weight of the 4-tBOS sample into the titration cell.
-
The instrument will automatically titrate the water present and display the result, typically in parts per million (ppm) or as a percentage.
-
Perform multiple determinations to ensure repeatability.
-
Trace Metal Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is the industry-standard technique for quantifying trace and ultra-trace metallic impurities in materials for semiconductor manufacturing.[1][12] Its exceptional sensitivity allows for the detection of metals at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels.[13]
Experimental Protocol: ICP-MS Analysis of Trace Metals
-
Instrumentation: Inductively Coupled Plasma Mass Spectrometer equipped for organic solvent analysis.
-
Sample Preparation:
-
In a clean, acid-leached container, accurately weigh a portion of the 4-tBOS sample.
-
Dilute the sample with a high-purity organic solvent (e.g., Propylene glycol methyl ether acetate (B1210297) - PGMEA) to a suitable dilution factor (e.g., 1:10).[13]
-
-
ICP-MS Conditions:
-
Instrument parameters should be optimized for organic matrix analysis, which may include reduced plasma power and the use of an oxygen mix in the plasma gas to prevent carbon deposition.
-
Use of a reaction or collision cell can help mitigate polyatomic interferences.
-
-
Analysis:
-
Prepare multi-element calibration standards in the same high-purity organic solvent used for the sample dilution.
-
Aspirate the blank, standards, and sample into the ICP-MS.
-
Quantify the concentration of each target metal based on the calibration curves.
-
Data Presentation and Interpretation
All quantitative results should be systematically tabulated to allow for easy comparison against specifications.
Table 2: Typical Specifications for Electronic-Grade this compound
| Parameter | Specification | Analytical Method |
| Assay (by GC) | ≥ 99.8% | GC-FID |
| 4-tert-butylcatechol (TBC) | ≤ 200 ppm | HPLC-UV |
| Water Content | ≤ 100 ppm | Karl Fischer Titration |
| Sodium (Na) | ≤ 10 ppb | ICP-MS |
| Potassium (K) | ≤ 10 ppb | ICP-MS |
| Calcium (Ca) | ≤ 10 ppb | ICP-MS |
| Iron (Fe) | ≤ 10 ppb | ICP-MS |
| Copper (Cu) | ≤ 5 ppb | ICP-MS |
| Total Metals | ≤ 50 ppb | ICP-MS |
Visualizing the Analytical Workflow
Diagrams can effectively illustrate the logical flow of the purity analysis process.
Caption: Workflow for the comprehensive purity analysis of 4-tBOS.
References
- 1. analysis.rs [analysis.rs]
- 2. mt.com [mt.com]
- 3. metrohm.com [metrohm.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. kelid1.ir [kelid1.ir]
- 7. 4- 叔 -丁氧基苯乙烯 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 99 , 4-tert-butylcatechol 200ppm inhibitor 95418-58-9 [sigmaaldrich.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. KF Moisture Titrator | Principles | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 12. azom.com [azom.com]
- 13. agilent.com [agilent.com]
4-tert-Butoxystyrene: A Versatile Precursor for the Synthesis of Poly(4-hydroxystyrene)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(4-hydroxystyrene) (PHS), also known as poly(4-vinylphenol), is a crucial polymer with wide-ranging applications, notably in the formulation of photoresists for microelectronics and as a component in pharmaceutical drug delivery systems. The direct polymerization of its monomer, 4-hydroxystyrene, presents significant challenges. Consequently, a more effective and widely adopted synthetic strategy involves the use of a protected monomer, 4-tert-butoxystyrene (tBOS). This technical guide provides a comprehensive overview of the synthesis of tBOS, its polymerization into poly(this compound) (PtBOS) via various methods, and the subsequent deprotection to yield the final PHS polymer. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in research and development.
Introduction
The synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity is paramount for their application in advanced technologies. Poly(4-hydroxystyrene) is a key material in such fields, but its synthesis is complicated by the reactive hydroxyl group of the 4-hydroxystyrene monomer. The use of a protecting group strategy, specifically the tert-butoxy (B1229062) group in this compound, circumvents these issues. The tert-butoxy group is stable under various polymerization conditions and can be readily removed post-polymerization to unveil the desired hydroxyl functionality. This guide details the chemical pathways from tBOS to PHS, offering a practical reference for laboratory synthesis.
Synthesis of this compound (tBOS)
The most common and effective method for synthesizing this compound involves a Grignard reaction followed by a nucleophilic substitution. The process begins with the formation of a Grignard reagent from a halogenated styrene, typically 4-bromostyrene (B1200502), which then reacts with a tert-butyl peroxide source.
Experimental Protocol: Synthesis of tBOS
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings (0.80 mol) are placed in anhydrous tetrahydrofuran (B95107) (THF). A solution of 4-bromostyrene (0.78 mol) in THF is added dropwise. The exothermic reaction is maintained at 25-35°C. After the addition is complete, the mixture is heated to 60°C for 30 minutes.[1]
-
Nucleophilic Substitution: The Grignard reagent solution is cooled to 0°C. A solution of tert-butyl peroxybenzoate (0.52 mol) in THF is then added dropwise, maintaining the temperature between 0 and 5°C.[1] The reaction mixture is stirred at 25°C for 2 hours.
-
Workup and Purification: The reaction mixture is poured into a 3% aqueous hydrochloric acid solution. The organic layer is separated, washed with 10% aqueous sodium hydroxide (B78521) and then with water until neutral. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield this compound as a pale yellow oil.[1]
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Polymerization of this compound (PtBOS)
This compound can be polymerized through several methods, including free-radical, cationic, and living anionic polymerization. The choice of method depends on the desired polymer characteristics, such as molecular weight control and polydispersity.
Free-Radical Polymerization
Free-radical polymerization is a robust method for producing high molecular weight polymers. It is typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN).
-
Reaction Setup: this compound and AIBN are dissolved in a suitable solvent, such as toluene (B28343) or chlorobenzene, in a reaction vessel.
-
Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[2]
-
Polymerization: The reaction vessel is heated to a temperature sufficient to decompose the AIBN and initiate polymerization (typically 60-80°C). The reaction is allowed to proceed for a predetermined time.
-
Isolation: The polymer is isolated by precipitation in a non-solvent, such as methanol, followed by filtration and drying under vacuum.
Living Cationic Polymerization
Living cationic polymerization offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI). This method is particularly effective for monomers with electron-donating substituents like tBOS.
-
Reagent Preparation: All reagents and solvents, such as methylcyclohexane (B89554) (MeChx) and methyl chloride (MeCl), must be rigorously dried and purified. The initiator system, for example, 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl) with a Lewis acid co-initiator like titanium tetrachloride (TiCl4), is prepared in situ.[3][4]
-
Polymerization: The polymerization is conducted at low temperatures (e.g., -80°C) under an inert atmosphere. The initiator is added to a solution of the monomer in the solvent mixture.[3][4]
-
Monitoring and Termination: The progress of the polymerization can be monitored by techniques such as gravimetry. The reaction is terminated by the addition of a quenching agent, such as pre-chilled methanol.[4]
-
Purification: The polymer is purified by dissolving it in a suitable solvent and precipitating it into a non-solvent, followed by washing and drying.[3][4]
Living Anionic Polymerization
Living anionic polymerization is another powerful technique for synthesizing well-defined polymers with controlled architectures. This method requires stringent purity of all reagents and solvents to prevent premature termination of the "living" polymer chains.
-
Reagent Purification: The monomer (tBOS) and solvent (e.g., THF) must be rigorously purified to remove any protic impurities. This often involves distillation from drying agents.
-
Reaction Setup: The polymerization is carried out in a flame-dried glass reactor under high vacuum or an inert atmosphere.
-
Initiation: The purified solvent and monomer are transferred to the reactor. The initiator, typically an organolithium compound like sec-butyllithium, is added at a low temperature (e.g., -78°C) to initiate the polymerization.
-
Propagation: The reaction is allowed to proceed until the monomer is consumed.
-
Termination: The living polymer chains are terminated by the addition of a quenching agent, such as degassed methanol.
-
Isolation: The polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Diagram 2: Polymerization of this compound
Caption: Methods for the polymerization of this compound.
Quantitative Data on Polymerization
The choice of polymerization technique significantly impacts the properties of the resulting PtBOS. The following table summarizes typical data obtained from different methods.
| Polymerization Method | Initiator/Catalyst | Mn ( g/mol ) | Mw/Mn (PDI) | Monomer Conversion (%) | Polymer Yield (%) | Reference |
| Free Radical | AIBN | 10,000 - 100,000+ | 1.5 - 3.0 | >90 | High | [5][6] |
| Living Cationic | TMPCl/TiCl4 | 5,000 - 50,000 | < 1.2 | >95 | High | [3][4] |
| Living Anionic | sec-BuLi | 1,000 - 200,000+ | < 1.1 | ~100 | High | [7] |
Deprotection of Poly(this compound) to Poly(4-hydroxystyrene)
The final step in the synthesis of PHS is the removal of the tert-butoxy protecting group from PtBOS. This can be achieved through either acid-catalyzed hydrolysis or thermal deprotection.
Acid-Catalyzed Deprotection
This is the most common method for deprotection and can be achieved using a variety of acids.
-
Dissolution: The PtBOS polymer is dissolved in a suitable organic solvent such as dioxane, THF, or acetone.
-
Acid Addition: A catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to the polymer solution.
-
Reaction: The reaction mixture is stirred at a specified temperature (ranging from room temperature to 60-80°C) for a period of several hours. The progress of the deprotection can be monitored by FT-IR spectroscopy by observing the disappearance of the tert-butyl C-H stretching bands and the appearance of the hydroxyl O-H stretching band.
-
Isolation: The resulting PHS is isolated by precipitation in a non-solvent like water or a mixture of water and methanol. The polymer is then collected by filtration, washed thoroughly to remove any residual acid, and dried under vacuum.
Thermal Deprotection
Thermal deprotection offers an alternative, acid-free method for converting PtBOS to PHS.
-
Sample Preparation: A film or powder of PtBOS is placed in a suitable apparatus for heating under an inert atmosphere or vacuum.
-
Heating: The polymer is heated to a temperature above its decomposition temperature, typically in the range of 180-220°C. The deprotection reaction involves the elimination of isobutylene.
-
Monitoring: The completion of the reaction can be confirmed by thermogravimetric analysis (TGA) or by spectroscopic methods (FT-IR or NMR) on the resulting polymer.
-
Purification (if necessary): The resulting PHS is typically used without further purification, but can be redissolved and reprecipitated if needed.
Diagram 3: Deprotection of Poly(this compound)
Caption: Methods for the deprotection of poly(this compound).
Characterization of Monomer and Polymers
The identity and purity of the tBOS monomer and the resulting polymers (PtBOS and PHS) are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
This compound (Monomer):
-
¹H NMR: Shows characteristic peaks for the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons (around 6.8-7.4 ppm). A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group appears around 1.3 ppm.
-
¹³C NMR: Displays signals for the vinyl carbons, aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.[8]
-
-
Poly(this compound) (PtBOS):
-
¹H NMR: The sharp vinyl proton signals of the monomer are replaced by broad signals corresponding to the polymer backbone protons (typically 1.2-2.2 ppm). The aromatic protons and the tert-butyl protons remain as broad signals in their respective regions.
-
¹³C NMR: The vinyl carbon signals disappear, and new signals for the aliphatic backbone carbons appear.
-
-
Poly(4-hydroxystyrene) (PHS):
-
¹H NMR: The most significant change from the PtBOS spectrum is the disappearance of the tert-butyl proton signal and the appearance of a broad signal for the hydroxyl proton (its chemical shift is concentration and solvent dependent).
-
¹³C NMR: The signals corresponding to the tert-butoxy group are absent, and the chemical shifts of the aromatic carbons are adjusted due to the presence of the hydroxyl group.
-
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[9] This technique is crucial for assessing the level of control achieved during polymerization.
Conclusion
The use of this compound as a protected monomer provides a reliable and versatile route for the synthesis of well-defined poly(4-hydroxystyrene). By selecting the appropriate polymerization technique—free-radical, living cationic, or living anionic—researchers can tailor the molecular weight and polydispersity of the resulting polymer to meet the specific demands of their applications, from advanced photoresists to innovative drug delivery systems. The deprotection step is straightforward and efficient, making this synthetic strategy highly valuable in both academic and industrial research settings. This guide has provided the essential experimental details and comparative data to facilitate the successful implementation of this important polymer synthesis methodology.
References
- 1. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eng.uc.edu [eng.uc.edu]
- 7. mdpi.com [mdpi.com]
- 8. This compound(95418-58-9) 13C NMR spectrum [chemicalbook.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for the Living Anionic Polymerization of 4-tert-Butoxystyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Living anionic polymerization of 4-tert-butoxystyrene (tBOS) is a powerful technique for the synthesis of well-defined poly(this compound) (PtBOS) with controlled molecular weight, narrow molecular weight distribution (low polydispersity index, PDI), and specific end-group functionalities. The tert-butoxy (B1229062) protecting group on the phenol (B47542) moiety prevents the acidic proton from interfering with the anionic polymerization process. Subsequent facile acidic deprotection yields poly(4-hydroxystyrene) (PHS), a versatile polymer with significant applications in photoresists, electronics, and biomedical fields, including drug delivery systems. The ability to precisely control the architecture of PHS through the living polymerization of tBOS makes this method highly valuable for creating advanced materials.
These application notes provide detailed protocols for the purification of the tBOS monomer, its living anionic polymerization, termination of the living polymer, and the subsequent deprotection to yield PHS.
Data Presentation
The following table summarizes representative data for poly(this compound) synthesized via living anionic polymerization, demonstrating the high degree of control achievable with this method.
| Entry | Monomer/Initiator Ratio ([M]/[I]) | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental, GPC) | PDI (Mw/Mn) |
| 1 | 50 | sec-BuLi | THF | -78 | 8,813 | 9,100 | 1.04 |
| 2 | 100 | sec-BuLi | THF | -78 | 17,625 | 18,200 | 1.05 |
| 3 | 200 | n-BuLi | Cyclohexane (B81311)/THF | 40 | 35,250 | 34,700 | 1.17 |
| 4 | 300 | n-BuLi | Cyclohexane/THF | 40 | 52,875 | 51,500 | 1.15 |
Note: Data is compiled from typical results for anionic polymerization of styrenic monomers.[1] Experimental values can vary based on the purity of reagents and adherence to anaerobic and anhydrous conditions.
Experimental Protocols
Purification of this compound (tBOS) Monomer
The purity of the monomer is critical for achieving a living polymerization. Commercial tBOS is typically stabilized with inhibitors such as 4-tert-butylcatechol (B165716) (TBC), which must be removed.
Materials:
-
This compound (containing inhibitor)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium hydride (CaH₂)
-
Dibutylmagnesium (B73119) (Bu₂Mg) or a solution of "living" oligomers (e.g., from styrene (B11656) and sec-BuLi)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
-
Vacuum pump
Protocol:
-
Inhibitor Removal:
-
In a separatory funnel, wash the this compound monomer with an equal volume of 10% aqueous sodium hydroxide solution to remove the TBC inhibitor.[2]
-
Shake the funnel vigorously for 2-3 minutes. The aqueous layer will typically become colored as it extracts the phenolic inhibitor.
-
Separate the aqueous layer and repeat the washing process two more times with fresh 10% NaOH solution, or until the aqueous layer remains colorless.
-
Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).
-
Dry the monomer over anhydrous magnesium sulfate or calcium hydride for several hours to remove residual water.
-
-
Fractional Distillation:
-
Final Purification/Titration of Impurities:
-
For the most stringent requirements, the purified monomer should be further treated to remove any remaining protic impurities. This can be achieved by stirring over a fresh drying agent like CaH₂ overnight, followed by another distillation.
-
Alternatively, titrate the impurities by adding a small amount of a dibutylmagnesium solution or a "living" oligomer solution until a faint, persistent color of the styryl anion is observed. The monomer is then distilled from this solution under high vacuum.
-
Living Anionic Polymerization of this compound
This procedure must be carried out under strict anaerobic and anhydrous conditions, typically using high-vacuum techniques or in a very high-purity glovebox.
Materials:
-
Purified this compound (tBOS)
-
Anhydrous tetrahydrofuran (B95107) (THF) or cyclohexane
-
sec-Butyllithium (sec-BuLi) or n-butyllithium (n-BuLi) solution in a hydrocarbon solvent (concentration determined by titration)
-
Degassed methanol (B129727)
-
Schlenk line or high-vacuum apparatus
-
Dry, argon-filled glassware
Protocol:
-
Solvent and Monomer Preparation:
-
Anhydrous THF or cyclohexane is dispensed into a flame-dried, argon-purged reaction flask equipped with a magnetic stir bar.
-
The purified tBOS monomer is added to the solvent via a gas-tight syringe.
-
The solution is cooled to the desired polymerization temperature (e.g., -78 °C for THF using a dry ice/acetone bath, or 40 °C for cyclohexane).[1][5]
-
-
Initiation:
-
The calculated amount of alkyllithium initiator (e.g., sec-BuLi) is added rapidly to the stirred monomer solution via a gas-tight syringe. The amount of initiator determines the target molecular weight of the polymer (Mn = (mass of monomer) / (moles of initiator)).
-
Upon addition of the initiator, a characteristic color (typically orange-red for styryl anions) should appear, indicating the formation of the living polymer chains.
-
-
Propagation:
-
The polymerization is allowed to proceed at the set temperature. The reaction is typically very fast in polar solvents like THF (minutes to an hour) and slower in non-polar solvents like cyclohexane (several hours).[1]
-
The reaction mixture should be continuously stirred.
-
Termination of the Living Polymer
Protocol:
-
After the desired reaction time (or upon complete monomer conversion), the living polymerization is terminated by adding a proton source.
-
A small amount of degassed methanol is added to the reaction mixture via a syringe.
-
The characteristic color of the living anions will disappear upon addition of the terminating agent.
-
The polymer is then precipitated by pouring the reaction solution into a large excess of a non-solvent, such as methanol.
-
The precipitated poly(this compound) is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Deprotection of Poly(this compound) to Poly(4-hydroxystyrene)
Materials:
-
Poly(this compound)
-
An appropriate solvent (e.g., dioxane, dichloromethane)
-
An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)[6][7]
-
Methanol or water for precipitation
Protocol:
-
Dissolve the poly(this compound) in a suitable solvent.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a molar ratio of acid to t-BuO groups between 0.050 to 2.0).[7]
-
The reaction mixture is stirred at a temperature ranging from room temperature to 60-80 °C. The progress of the deprotection can be monitored by FTIR (disappearance of the t-butyl C-H stretch) or NMR spectroscopy.
-
Once the deprotection is complete, the resulting poly(4-hydroxystyrene) is precipitated into a non-solvent such as water or methanol.
-
The polymer is collected by filtration, washed thoroughly to remove the acid catalyst and any byproducts, and dried under vacuum.
Characterization
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomer and the resulting polymer, and to determine the extent of deprotection.
-
¹H NMR of this compound (CDCl₃): δ 7.35 (d, 2H, aromatic), 6.89 (d, 2H, aromatic), 6.68 (dd, 1H, vinyl), 5.60 (d, 1H, vinyl), 5.12 (d, 1H, vinyl), 1.33 (s, 9H, t-butyl).
-
¹³C NMR of this compound (CDCl₃): δ 155.8, 136.8, 130.6, 127.2, 120.5, 110.8, 78.5, 28.9.
-
¹H NMR of Poly(this compound) (CDCl₃): δ 6.2-7.2 (br, 4H, aromatic), 1.2-2.1 (br, 3H, polymer backbone), 1.28 (s, 9H, t-butyl).
-
¹³C NMR of Poly(this compound) (CDCl₃): δ 153.5, 141.0, 127.0, 120.0, 78.0, 40-45 (polymer backbone), 29.0.
-
Visualizations
Caption: Experimental workflow for the synthesis of poly(4-hydroxystyrene).
Caption: Reaction mechanism of living anionic polymerization and deprotection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 3. 4-tert-부톡시스티렌 | 95418-58-9 [m.chemicalbook.com]
- 4. GB2163772A - Process for refining tertiary butylstyrene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5580936A - Method for preparing partially tert-butoxylated poly(p-hydroxystyrene) - Google Patents [patents.google.com]
Application Notes and Protocols for ATRP Synthesis of 4-tert-Butoxystyrene Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2][3] This high degree of control makes ATRP an ideal method for preparing functional polymers, such as those containing 4-tert-butoxystyrene (tBOS). The tert-butoxycarbonyl protecting group on the styrene (B11656) monomer can be readily removed post-polymerization to yield poly(4-hydroxystyrene), a versatile platform for further functionalization, making tBOS copolymers highly valuable in applications ranging from drug delivery to advanced materials.[4][5]
These application notes provide detailed protocols for the synthesis of this compound copolymers via ATRP, including methods for the synthesis of both random and block copolymers.
Core Concepts of ATRP
ATRP is a catalytic process that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.[3][5] This dynamic equilibrium between active (radical) and dormant (halide-capped) species allows for controlled polymer growth while minimizing termination reactions. The key components of an ATRP reaction are the monomer, initiator, catalyst (transition metal salt), and ligand.
Experimental Protocols
Materials
-
Monomer: this compound (tBOS) (inhibitor removed prior to use)
-
Comonomer: Styrene (St), n-Butyl Acrylate (BA), or other vinyl monomers (inhibitor removed prior to use)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) or a macroinitiator for block copolymers
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)
-
Solvent: Anisole or toluene (B28343) (anhydrous)
-
Other Reagents: Tetrahydrofuran (THF), methanol, neutral alumina (B75360), deuterated chloroform (B151607) (CDCl₃) for NMR analysis.
General ATRP Procedure for Random Copolymers
This protocol describes a typical ATRP of tBOS with a comonomer such as styrene to create a random copolymer.
-
Catalyst and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (catalyst) and the chosen ligand (e.g., PMDETA). The flask is sealed with a rubber septum, and the atmosphere is deoxygenated by performing three cycles of vacuum and backfilling with nitrogen.
-
Monomer and Solvent Addition: In a separate flask, prepare a solution of the monomers (tBOS and comonomer) and the solvent (e.g., anisole). This solution should be deoxygenated by bubbling with nitrogen for at least 30 minutes or by freeze-pump-thaw cycles.[6]
-
Initiation: Transfer the deoxygenated monomer/solvent solution to the Schlenk flask containing the catalyst/ligand mixture via a nitrogen-purged syringe. Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 90-110 °C).[7]
-
Reaction: Once the reaction mixture reaches the set temperature, inject the initiator (e.g., EBiB) to start the polymerization.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at timed intervals using a degassed syringe. Monomer conversion can be determined by ¹H NMR or gas chromatography (GC).[6][7]
-
Termination and Purification: To stop the polymerization, open the flask to air and cool it down. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.[6] The polymer is then precipitated in a non-solvent such as cold methanol, filtered, and dried under vacuum.
Protocol for Block Copolymer Synthesis
To synthesize a block copolymer, a macroinitiator is used. This example describes the synthesis of a polystyrene-block-poly(this compound) (PS-b-PtBOS) copolymer.
-
Synthesis of Polystyrene Macroinitiator: First, synthesize a polystyrene macroinitiator (PS-Br) via ATRP of styrene using a difunctional initiator like dimethyl 2,6-dibromoheptanedioate.[7] The procedure is similar to the general ATRP protocol described above. The resulting polymer will have bromine end groups capable of initiating the polymerization of the second block.
-
Chain Extension with tBOS: The purified PS-Br macroinitiator is then used to initiate the ATRP of tBOS.
-
In a Schlenk flask, dissolve the PS-Br macroinitiator and the tBOS monomer in a suitable solvent (e.g., anisole).
-
Deoxygenate the solution.
-
In a separate Schlenk flask, prepare the CuBr/ligand catalyst system and deoxygenate it.
-
Transfer the monomer/macroinitiator solution to the catalyst flask.
-
Heat the reaction mixture to the desired temperature to start the polymerization of the second block.
-
-
Purification: The purification procedure for the block copolymer is the same as for the random copolymer.
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer characteristics for the ATRP of styrene and n-butyl acrylate, which can be adapted for tBOS copolymers.
Table 1: Reaction Conditions for ATRP of Styrene and n-Butyl Acrylate [8]
| Reaction | [Monomer]₀ (mol/L) | [Initiator]₀ (mmol/L) | [CuBr]₀ (mmol/L) | [dNbpy]₀ (mmol/L) | Temperature (°C) |
| 1 | 4.37 (Styrene) | 43.7 | 43.7 | 87.4 | 110 |
| 2 | 4.37 (n-Butyl Acrylate) | 43.7 | 43.7 | 87.4 | 90 |
| 3 | 2.18 (Styrene) / 2.19 (n-BA) | 43.7 | 43.7 | 87.4 | 110 |
Table 2: Molecular Weight and Polydispersity Data
| Polymer | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| Polystyrene | 18,145 | 1.08 | [7] |
| Poly(n-butyl acrylate) | - | < 1.5 | [9] |
| Poly(styrene-co-n-butyl acrylate) | - | 1.1 - 1.5 | [8] |
| Poly(4-acetoxystyrene) | - | 1.11 - 1.18 | [2] |
Visualizations
Experimental Workflow for ATRP Synthesis
Caption: General workflow for the ATRP synthesis of copolymers.
Signaling Pathway of ATRP
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols: Cationic Polymerization of 4-tert-Butoxystyrene for Block Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-tert-Butoxystyrene (tBOS) is a valuable monomer in polymer chemistry, particularly for the synthesis of well-defined block copolymers through living cationic polymerization. The resulting poly(this compound) (PtBOS) blocks can be readily hydrolyzed to poly(4-hydroxystyrene) (PHOS), a hydrophilic and functional polymer. This transformation allows for the creation of amphiphilic block copolymers, which are of significant interest for a variety of applications, including nanotechnology, biomedicine, and drug delivery.[1][2] The ability to precisely control the molecular weight and structure of these polymers makes them ideal candidates for advanced materials.[1] This document provides detailed protocols for the living cationic polymerization of tBOS to form block copolymers and for the subsequent conversion of PtBOS to PHOS.
Data Presentation
The following tables summarize the quantitative data from representative experiments on the living cationic polymerization of tBOS and the characterization of the resulting block copolymers.
Table 1: Living Cationic Polymerization of tBOS with TiCl₄/Ti(OIp)₄ Initiating System [3]
| [Ti(OIp)₄]/[TiCl₄] Ratio | Monomer Conversion (%) | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) | Polymerization Time (min) |
| < 0.83 | > 95 | - | Lower than theoretical | > 1.2 | < 5 |
| 0.83 - 0.86 | ~100 | Close to theoretical | Close to theoretical | < 1.2 | 30 |
| > 0.86 | Slow/No Polymerization | - | - | - | > 30 |
Mₙ: Number-average molecular weight; PDI: Polydispersity index.
Table 2: Synthesis of PIB-b-PtBOS Diblock Copolymers using SnBr₄ [3][4]
| Block | Mₙ ( g/mol , theoretical) | Mₙ ( g/mol , experimental) | PDI (Mₙ/Mₙ) |
| PIB | 10,000 | 10,200 | 1.15 |
| PIB-b-PtBOS | 20,000 | 20,500 | 1.18 |
PIB: Poly(isobutylene); PtBOS: Poly(this compound).
Table 3: Properties of PHOS-b-PIB-b-PHOS Triblock Copolymer [3]
| Property | Value |
| p-Hydroxystyrene content (wt%) | 39.3 |
| Tensile Strength (MPa) | 18 |
| Ultimate Elongation (%) | 300 |
PHOS: Poly(4-hydroxystyrene).
Experimental Protocols
Materials
-
This compound (tBOS): Dried over CaH₂ and distilled under reduced pressure immediately before use.[3]
-
Initiator System Components (e.g., 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl), 1,1-ditolylethylene (DTE), TiCl₄, Ti(OIp)₄, SnBr₄): Handled under inert atmosphere (e.g., nitrogen-filled glovebox).
-
Solvents (e.g., methylcyclohexane (B89554) (MeChx), methyl chloride (MeCl)): Purified and dried according to standard procedures for living polymerizations.
-
Terminating Agent (e.g., pre-chilled methanol): Used to quench the polymerization reaction.
-
Hydrolysis Agent (e.g., HCl): For the deprotection of the PtBOS block.
Protocol 1: Living Cationic Polymerization of tBOS
This protocol describes the synthesis of poly(this compound) using a TiCl₄-based initiating system.
-
Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer and maintain a dry, inert atmosphere (e.g., nitrogen).
-
Solvent and Temperature: Add the solvent mixture of methylcyclohexane (MeChx) and methyl chloride (MeCl) (60/40 v/v) to the reactor and cool to -80°C.[3][4]
-
Initiator Formation (in situ):
-
Introduce 2-chloro-2,4,4-trimethylpentane (TMPCl) to the cooled solvent.
-
Add 1,1-ditolylethylene (DTE) to cap the TMPCl.
-
Introduce TiCl₄ to form the initiating complex.[3]
-
-
Lewis Acidity Adjustment: Add Ti(OIp)₄ to achieve the optimal [Ti(OIp)₄]/[TiCl₄] ratio of 0.83–0.86 for controlled polymerization.[3]
-
Monomer Addition: Add the purified this compound (tBOS) monomer to the reaction mixture.
-
Polymerization: Allow the reaction to proceed for approximately 30 minutes to achieve complete monomer conversion.[3]
-
Termination: Quench the polymerization by adding pre-chilled methanol.[4]
-
Polymer Isolation: Precipitate the polymer in methanol, filter, and dry under vacuum to a constant weight.
Protocol 2: Synthesis of Poly(isobutylene-b-4-tert-butoxystyrene) (PIB-b-PtBOS) Diblock Copolymer
This protocol details the sequential block copolymerization of isobutylene (B52900) (IB) and tBOS.
-
Synthesis of Living PIB Block:
-
In a reactor under an inert atmosphere, prepare a living poly(isobutylene) (PIB) block using a suitable initiating system (e.g., TMPCl/TiCl₄) in a MeChx/MeCl (60/40 v/v) solvent mixture at -80°C.
-
-
Capping and Lewis Acid Exchange:
-
tBOS Polymerization:
-
Add the purified tBOS monomer to the reaction mixture. The polymerization of the second block is induced by SnBr₄.[3]
-
-
Termination and Isolation:
-
After the desired polymerization time, terminate the reaction with pre-chilled methanol.
-
Isolate the diblock copolymer by precipitation, followed by filtration and drying.
-
Protocol 3: Hydrolysis of PtBOS to Poly(4-hydroxystyrene) (PHOS)
This protocol describes the deprotection of the tert-butoxy (B1229062) group to yield the hydroxyl functionality.
-
Dissolution: Dissolve the PtBOS-containing block copolymer in a suitable solvent (e.g., THF).
-
Acidic Cleavage: Add a catalytic amount of hydrochloric acid (HCl) to the polymer solution.
-
Reaction: Stir the mixture at room temperature until the deprotection is complete (can be monitored by techniques like NMR or IR spectroscopy).
-
Purification: Precipitate the resulting PHOS-containing block copolymer in a non-solvent (e.g., water), wash until neutral, and dry over MgSO₄.[3]
Visualizations
Caption: Workflow for the synthesis and application of tBOS-based block copolymers.
Caption: Sequential synthesis of PIB-b-PtBOS diblock copolymer.
Applications in Drug Development
Amphiphilic block copolymers, such as those derived from tBOS, are highly promising for drug delivery applications.[1] The hydrophobic block (e.g., PIB) can form the core of a micelle in an aqueous environment, serving as a reservoir for hydrophobic drugs. The hydrophilic PHOS block forms the outer corona, providing stability in aqueous media and a surface for further functionalization, such as the attachment of targeting ligands. This self-assembly into nanoparticles allows for the encapsulation and protection of therapeutic agents, potentially enhancing their circulation time and enabling targeted delivery to diseased tissues.[5][6] The controlled release of the encapsulated drug can also be modulated by the polymer's properties.[5] The use of styrenic block copolymers as a drug delivery matrix has seen a resurgence, with examples like poly(styrene-b-isobutylene-b-styrene) (SIBS) being used in drug-eluting stents.[7]
References
- 1. Why this compound is Gaining Popularity in Chemical Synthesis [univook.com]
- 2. This compound | 95418-58-9 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Block copolymer micelles: preparation, characterization and application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Poly(4-tert-butoxystyrene)-b-polystyrene Block Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(4-tert-butoxystyrene)-b-polystyrene (PtBOS-b-PS) block copolymers. These copolymers are of significant interest in various fields, including drug delivery, nanotechnology, and advanced materials, owing to their ability to self-assemble into well-defined nanostructures. The poly(this compound) block can be readily hydrolyzed to poly(4-hydroxystyrene), imparting amphiphilicity and enabling further functionalization.
This guide covers three principal controlled polymerization techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Living Anionic Polymerization. Detailed experimental procedures, data presentation in tabular format for easy comparison, and workflow visualizations are provided to aid researchers in the successful synthesis and characterization of these block copolymers.
Synthesis Methodologies Overview
The synthesis of well-defined block copolymers such as PtBOS-b-PS requires controlled/"living" polymerization techniques to achieve predetermined molecular weights and low polydispersity indices (PDI).
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A versatile method that allows for the synthesis of polymers with complex architectures and functionalities under a wide range of reaction conditions. It employs a chain transfer agent (CTA) to control the polymerization.
-
Atom Transfer Radical Polymerization (ATRP): A robust and widely used controlled radical polymerization technique that utilizes a transition metal catalyst to reversibly activate and deactivate propagating polymer chains.
-
Living Anionic Polymerization: A powerful technique for the synthesis of well-defined polymers with narrow molecular weight distributions and controlled architectures. It requires stringent reaction conditions to prevent termination.
Data Presentation: Comparative Analysis of Synthesis Methods
The following tables summarize typical quantitative data obtained for PtBOS-b-PS block copolymers synthesized via RAFT, ATRP, and anionic polymerization. Please note that specific results can vary based on the exact experimental conditions.
Table 1: RAFT Polymerization of PtBOS-b-PS
| Sample | PtBOS Block Mn ( g/mol ) | PS Block Mn ( g/mol ) | Total Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| PtBOS-b-PS-1 | 10,000 | 20,000 | 30,000 | 33,000 | 1.10 | Fictional Example |
| PtBOS-b-PS-2 | 5,000 | 15,000 | 20,000 | 22,400 | 1.12 | Fictional Example |
| PtBOS-b-PS-3 | 15,000 | 10,000 | 25,000 | 28,000 | 1.12 | Fictional Example |
Table 2: ATRP Synthesis of PtBOS-b-PS
| Sample | PtBOS Block Mn ( g/mol ) | PS Block Mn ( g/mol ) | Total Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| PtBOS-b-PS-4 | 12,000 | 25,000 | 37,000 | 41,440 | 1.12 | Fictional Example |
| PtBOS-b-PS-5 | 8,000 | 18,000 | 26,000 | 29,120 | 1.12 | Fictional Example |
| PtBOS-b-PS-6 | 20,000 | 15,000 | 35,000 | 39,550 | 1.13 | Fictional Example |
Table 3: Living Anionic Polymerization of PtBOS-b-PS
| Sample | PtBOS Block Mn ( g/mol ) | PS Block Mn ( g/mol ) | Total Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| PtBOS-b-PS-7 | 11,000 | 22,000 | 33,000 | 34,320 | 1.04 | Fictional Example |
| PtBOS-b-PS-8 | 7,000 | 14,000 | 21,000 | 21,840 | 1.04 | Fictional Example |
| PtBOS-b-PS-9 | 18,000 | 12,000 | 30,000 | 31,500 | 1.05 | Fictional Example |
Experimental Protocols
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Protocol
This protocol describes the synthesis of a PtBOS macro-chain transfer agent (macro-CTA) followed by chain extension with styrene (B11656) to form the PtBOS-b-PS block copolymer.
Materials:
-
This compound (tBOS), inhibitor removed
-
Styrene (St), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous 1,4-dioxane (B91453) or other suitable solvent
-
Methanol
-
Argon or Nitrogen gas
Procedure:
Step 1: Synthesis of PtBOS Macro-CTA
-
In a Schlenk flask, dissolve tBOS (e.g., 5.0 g, 28.4 mmol), CPDTC (e.g., 97.5 mg, 0.284 mmol), and AIBN (e.g., 9.3 mg, 0.057 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with argon or nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 8-12 hours) to achieve the target molecular weight.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Filter and dry the resulting PtBOS macro-CTA under vacuum at 40 °C.
-
Characterize the macro-CTA for its molecular weight (Mn) and PDI using Gel Permeation Chromatography (GPC).
Step 2: Synthesis of PtBOS-b-PS Block Copolymer
-
In a new Schlenk flask, dissolve the PtBOS macro-CTA (e.g., 2.0 g), styrene (e.g., 4.0 g, 38.4 mmol), and AIBN (e.g., 3.1 mg, 0.019 mmol) in anhydrous 1,4-dioxane (15 mL).
-
Repeat the freeze-pump-thaw cycles (steps 1.2 and 1.3).
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 12-24 hours).
-
Terminate the polymerization and purify the block copolymer as described in steps 1.5-1.7.
-
Characterize the final PtBOS-b-PS block copolymer using GPC to determine Mn and PDI, and ¹H NMR to determine the block composition.
Caption: Workflow for RAFT synthesis of PtBOS-b-PS.
Atom Transfer Radical Polymerization (ATRP) Protocol
This protocol outlines the synthesis of PtBOS-b-PS via ATRP, starting with the polymerization of tBOS to form a macroinitiator.
Materials:
-
This compound (tBOS), inhibitor removed
-
Styrene (St), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anhydrous anisole (B1667542) or other suitable solvent
-
Methanol
-
Alumina (B75360) (neutral)
-
Argon or Nitrogen gas
Procedure:
Step 1: Synthesis of PtBOS Macroinitiator
-
To a dry Schlenk flask under argon, add CuBr (e.g., 20.5 mg, 0.143 mmol).
-
Add anhydrous anisole (10 mL) and PMDETA (e.g., 30 µL, 0.143 mmol). Stir the mixture until a homogeneous green-blue solution is formed.
-
Add tBOS (e.g., 5.0 g, 28.4 mmol) to the flask.
-
Initiate the polymerization by adding EBiB (e.g., 21 µL, 0.143 mmol).
-
Place the flask in a preheated oil bath at 90 °C.
-
After the desired time (e.g., 4-6 hours), stop the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterize the PtBOS macroinitiator by GPC.
Step 2: Synthesis of PtBOS-b-PS Block Copolymer
-
In a dry Schlenk flask under argon, add the PtBOS macroinitiator (e.g., 2.0 g), CuBr (e.g., 6.9 mg, 0.048 mmol), and PMDETA (e.g., 10 µL, 0.048 mmol) in anhydrous anisole (15 mL).
-
Add styrene (e.g., 4.0 g, 38.4 mmol).
-
Degas the solution with three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90 °C.
-
After the desired time (e.g., 8-16 hours), terminate the polymerization and purify the block copolymer as described in steps 1.6-1.8.
-
Characterize the final PtBOS-b-PS block copolymer by GPC and ¹H NMR.
Caption: Workflow for ATRP synthesis of PtBOS-b-PS.
Living Anionic Polymerization Protocol
This protocol requires stringent anhydrous and oxygen-free conditions. All glassware should be flame-dried under vacuum, and all reagents and solvents must be rigorously purified and dried.
Materials:
-
This compound (tBOS), purified and dried
-
Styrene (St), purified and dried
-
sec-Butyllithium (sec-BuLi) or other suitable alkyllithium initiator
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable polar solvent
-
Anhydrous methanol
-
Argon or Nitrogen gas (high purity)
Procedure:
Step 1: Polymerization of tBOS
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and argon inlet/outlet.
-
Introduce anhydrous THF (e.g., 100 mL) into the reactor via cannula.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add sec-BuLi solution (e.g., a calculated amount for the desired molecular weight) to the stirred THF.
-
Slowly add a solution of tBOS in anhydrous THF via cannula to the initiator solution. An immediate color change should be observed, indicating the formation of living poly(tBOS)-lithium chains.
-
Allow the polymerization to proceed for a set time (e.g., 1-2 hours) to ensure complete monomer conversion. A small aliquot can be taken for GPC analysis of the first block.
Step 2: Polymerization of Styrene
-
While maintaining the temperature at -78 °C, add a solution of styrene in anhydrous THF to the living poly(tBOS)-lithium solution via cannula.
-
Allow the second polymerization to proceed for another 1-2 hours.
-
Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.
-
Warm the reactor to room temperature.
-
Precipitate the PtBOS-b-PS block copolymer by pouring the solution into a large excess of methanol.
-
Filter the polymer and dry it under vacuum at 40 °C.
-
Characterize the final product by GPC and ¹H NMR.
Caption: Workflow for Anionic synthesis of PtBOS-b-PS.
Characterization
The synthesized PtBOS-b-PS block copolymers should be characterized to determine their molecular weight, molecular weight distribution, and composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.3) is indicative of a controlled polymerization.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and determine the block copolymer composition by integrating the characteristic proton signals of the t-butoxy group in the PtBOS block and the aromatic protons of both blocks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the block copolymer.
Conclusion
This document provides a comprehensive guide for the synthesis of poly(this compound)-b-polystyrene block copolymers using RAFT, ATRP, and living anionic polymerization techniques. By following the detailed protocols and utilizing the provided data for comparison, researchers can effectively synthesize and characterize these materials for a variety of applications. The choice of polymerization method will depend on the desired material specifications, available laboratory equipment, and the required tolerance to functional groups and impurities.
Application Notes and Protocols for 4-tert-Butoxystyrene in Photoresist Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-butoxystyrene (tBOS) in the formulation of chemically amplified photoresists (CARs) for advanced lithography. Detailed protocols for the synthesis of tBOS-containing polymers, photoresist formulation, and lithographic processing are provided to enable researchers to effectively utilize this critical material in micro- and nanofabrication.
Introduction to this compound in Photoresists
This compound is a pivotal monomer in the semiconductor industry, primarily used as a protected form of 4-hydroxystyrene in the backbone of photoresist polymers. Its key feature is the acid-labile tert-butoxycarbonyl (t-BOC) protecting group. In chemically amplified resists, a photoacid generator (PAG) releases a strong acid upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation. During a subsequent post-exposure bake (PEB), this acid catalyzes the cleavage of the t-BOC group, converting the nonpolar, base-insoluble poly(this compound) (PtBOS) into the polar, base-soluble poly(4-hydroxystyrene) (PHS). This polarity switch enables the formation of high-resolution patterns.
Key Advantages of tBOS-based Photoresists:
-
High Sensitivity: The catalytic nature of the deprotection reaction provides high sensitivity, reducing the required exposure dose.
-
High Resolution: The significant change in polarity between the exposed and unexposed regions allows for high contrast and the generation of fine features.
-
Aqueous Base Development: The final PHS polymer is soluble in standard aqueous developers like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).
-
Tunable Properties: Copolymerization of tBOS with other monomers, such as hydroxystyrene, allows for the fine-tuning of resist properties like dissolution behavior and etch resistance.
Chemical Structures and Deprotection Mechanism
The chemical structures of this compound and its corresponding polymer, along with the acid-catalyzed deprotection mechanism, are fundamental to its function in photoresists.
Application Notes and Protocols for the Synthesis of Conductive Polymers from 4-tert-Butoxystyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of conductive polymers derived from 4-tert-butoxystyrene (tBOS). The primary route involves the polymerization of tBOS to form poly(this compound) (PtBOS), followed by a deprotection step to yield poly(4-hydroxystyrene) (PHS), also known as poly(4-vinylphenol). The inherent insulating properties of PHS are then modified through doping to induce electrical conductivity, making it suitable for a range of applications in electronics and materials science.
Overview of the Synthetic Pathway
The conversion of this compound into a conductive polymer is a two-stage process. The first stage is the polymerization of the tBOS monomer. This can be achieved through various methods, with living anionic polymerization and free-radical polymerization being the most common. The second stage involves the acid-catalyzed deprotection of the resulting poly(this compound) to yield poly(4-hydroxystyrene). PHS, a dielectric material, can then be rendered conductive by introducing dopants.
Application Notes and Protocols: Copolymerization of 4-tert-Butoxystyrene with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copolymerization of 4-tert-Butoxystyrene (tBOS) with methyl methacrylate (B99206) (MMA) offers a versatile platform for the synthesis of functional polymers with tunable properties. The resulting copolymer, poly(this compound-co-methyl methacrylate) P(tBOS-co-MMA), combines the hydrophobic nature of the tBOS monomer with the well-characterized properties of PMMA. A key feature of this copolymer is the acid-labile tert-butoxycarbonyl protecting group on the styrene (B11656) monomer, which can be readily removed to yield poly(4-hydroxystyrene-co-methyl methacrylate) P(HS-co-MMA). This transformation from a hydrophobic to a hydrophilic polymer opens up a wide range of applications, particularly in the fields of biomaterials, drug delivery, and microelectronics.
The hydroxyl group in the deprotected copolymer provides a reactive site for further functionalization, allowing for the attachment of drugs, targeting ligands, or other bioactive molecules. The ratio of the hydrophobic and hydrophilic monomers can be precisely controlled during polymerization, enabling the fine-tuning of properties such as the glass transition temperature (Tg), solubility, and drug-loading capacity. This document provides detailed protocols for the synthesis and characterization of P(tBOS-co-MMA) and its subsequent deprotection to P(HS-co-MMA).
Data Presentation
The following tables summarize typical quantitative data for the copolymerization of tBOS and MMA. The values presented are representative and may vary depending on the specific experimental conditions.
Table 1: Reaction Conditions for Free Radical Copolymerization
| Parameter | Condition |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Toluene (B28343) or Tetrahydrofuran (THF) |
| Temperature | 60-80 °C |
| Monomer Feed Ratio (tBOS:MMA) | Varied (e.g., 1:3, 1:1, 3:1) |
| Total Monomer Concentration | 1-2 M |
| Reaction Time | 6-24 hours |
Table 2: Characterization of P(tBOS-co-MMA) Copolymers
| Feed Ratio (tBOS:MMA) | Copolymer Composition (tBOS:MMA)¹ | Mn ( g/mol )² | PDI² | Tg (°C)³ |
| 1:3 | ~1:3 | 20,000 - 40,000 | 1.5 - 2.5 | 110 - 120 |
| 1:1 | ~1:1 | 25,000 - 50,000 | 1.5 - 2.5 | 120 - 130 |
| 3:1 | ~3:1 | 30,000 - 60,000 | 1.5 - 2.5 | 130 - 140 |
¹ Determined by ¹H NMR spectroscopy. ² Determined by Gel Permeation Chromatography (GPC). ³ Determined by Differential Scanning Calorimetry (DSC).
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of this compound (tBOS) and Methyl Methacrylate (MMA)
This protocol describes a standard procedure for the synthesis of P(tBOS-co-MMA) via free-radical polymerization using AIBN as the initiator.
Materials:
-
This compound (tBOS), purified by passing through a column of basic alumina (B75360) to remove inhibitors.
-
Methyl methacrylate (MMA), purified by passing through a column of basic alumina to remove inhibitors.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).
-
Toluene or Tetrahydrofuran (THF), anhydrous.
-
Methanol, reagent grade.
-
Argon or Nitrogen gas.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of tBOS and MMA.
-
Add anhydrous toluene or THF to achieve the desired monomer concentration (e.g., 1.5 M).
-
Add the calculated amount of AIBN (typically 0.1-1 mol% with respect to the total moles of monomers).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes while stirring in an ice bath.
-
After deoxygenation, place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 12 hours). The solution will become more viscous as the polymer forms.
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated white polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate into methanol to further purify it.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) overnight to a constant weight.
Protocol 2: Deprotection of P(tBOS-co-MMA) to P(HS-co-MMA)
This protocol outlines the acidic hydrolysis of the tert-butoxy (B1229062) group to yield the corresponding poly(4-hydroxystyrene-co-methyl methacrylate).
Materials:
-
P(tBOS-co-MMA) copolymer.
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).
-
Dichloromethane (B109758) (DCM) or 1,4-Dioxane.
-
Methanol or Diethyl ether.
-
Sodium bicarbonate solution, saturated.
Procedure:
-
Dissolve the P(tBOS-co-MMA) copolymer in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
To this solution, add an excess of the deprotecting agent, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (e.g., 4 M in dioxane).
-
Stir the reaction mixture at room temperature for 4-24 hours. The progress of the deprotection can be monitored by ¹H NMR by observing the disappearance of the tert-butyl proton signal.
-
After completion of the reaction, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Precipitate the deprotected polymer by adding the solution to a large excess of a non-solvent like methanol or diethyl ether.
-
Collect the polymer by filtration and wash it thoroughly with water to remove any remaining salts.
-
Dry the final P(HS-co-MMA) polymer in a vacuum oven at 60 °C to a constant weight.
Mandatory Visualization
Caption: Copolymerization of tBOS and MMA.
Caption: Experimental workflow diagram.
Caption: Deprotection of P(tBOS-co-MMA).
Conclusion
The copolymerization of this compound and methyl methacrylate provides a robust method for synthesizing well-defined functional polymers. The protocols detailed in this application note offer a reliable foundation for researchers to produce P(tBOS-co-MMA) and its deprotected analogue, P(HS-co-MMA). The ability to tune the copolymer composition and subsequently deprotect the tBOS units makes this system highly attractive for a variety of applications in drug development and materials science, where precise control over polymer properties is crucial. Further investigations can focus on exploring different polymerization techniques, such as controlled radical polymerization, to achieve copolymers with more complex architectures and narrower molecular weight distributions.
Application Notes and Protocols: 4-tert-Butoxystyrene in pH-Responsive Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-tert-Butoxystyrene (tBS) in the development of advanced, pH-responsive drug delivery systems. The unique chemical properties of tBS make it an invaluable monomer for creating "smart" polymeric nanocarriers that can selectively release therapeutic agents in the acidic microenvironments characteristic of tumors or intracellular compartments like endosomes and lysosomes.
Introduction to this compound in Drug Delivery
This compound is a vinyl monomer distinguished by its tert-butoxycarbonyl (t-BOC) protecting group. This group is stable at physiological pH (7.4) but undergoes rapid cleavage under acidic conditions to yield poly(4-vinylphenol). This acid-labile characteristic is the cornerstone of its application in targeted drug delivery. By incorporating tBS into copolymers, typically with a hydrophilic block like poly(ethylene glycol) (PEG), it is possible to synthesize amphiphilic macromolecules that self-assemble into nanoparticles (micelles or polymersomes) in aqueous environments.
These nanoparticles can encapsulate hydrophobic drugs within their core. In the neutral pH of the bloodstream, the nanoparticles remain stable, shielding the drug from premature degradation and minimizing off-target side effects. Upon accumulation in the acidic tumor microenvironment (pH ~6.5) or after cellular uptake into acidic endosomes (pH ~5.0-6.0) and lysosomes (pH ~4.5-5.0), the t-BOC groups are cleaved. This cleavage increases the hydrophilicity of the polymer, leading to the destabilization of the nanoparticle structure and a triggered release of the encapsulated drug.
Key Advantages of this compound-Based Systems
-
pH-Triggered Release: Enables site-specific drug delivery, enhancing therapeutic efficacy at the target site while reducing systemic toxicity.
-
Tunable Properties: The pH sensitivity, drug loading capacity, and release kinetics can be fine-tuned by adjusting the copolymer composition and molecular weight.
-
Biocompatibility: The constituent polymers, such as PEG and poly(4-vinylphenol), generally exhibit good biocompatibility.
-
Versatility: Can be used to encapsulate a wide range of hydrophobic therapeutic agents for various disease applications, particularly in oncology.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug delivery systems based on copolymers incorporating pH-responsive elements similar to what can be expected from this compound-based systems. These values are illustrative and will vary depending on the specific copolymer composition, drug used, and formulation parameters.
Table 1: Physicochemical Properties of Nanoparticles
| Copolymer System | Nanoparticle Size (nm) | Zeta Potential (mV) | Critical Micelle Concentration (mg/L) |
| P(tBS)-b-PEG | 100 - 150 | -1.5 to -5.0 | 5 - 15 |
| P(tBS-co-MAA)-b-PEG | 80 - 120 | -10 to -20 | 10 - 25 |
Data is representative of typical block copolymer micelle systems.
Table 2: Drug Loading and Encapsulation Efficiency (Model Drug: Doxorubicin)
| Copolymer System | Drug Loading Content (DLC, wt%) | Encapsulation Efficiency (EE, %) |
| P(tBS)-b-PEG | 8 - 15 | 70 - 90 |
| P(tBS-co-MAA)-b-PEG | 10 - 20 | 80 - 95 |
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100. EE (%) = (Weight of loaded drug / Weight of feeding drug) x 100.
Table 3: pH-Dependent In Vitro Drug Release (Model Drug: Doxorubicin)
| Copolymer System | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.0) |
| P(tBS)-b-PEG | < 20% | > 70% |
| P(tBS-co-MAA)-b-PEG | < 15% | > 80% |
Experimental Protocols
Protocol for Synthesis of poly(this compound)-b-poly(ethylene glycol) (PtBS-b-PEG) Copolymer
This protocol describes a typical synthesis of an amphiphilic diblock copolymer using Atom Transfer Radical Polymerization (ATRP).
Materials:
-
This compound (tBS), inhibitor removed
-
Poly(ethylene glycol) methyl ether acrylate (B77674) (PEGMA)
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
-
Basic alumina (B75360)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Purification of Monomers: Pass tBS and PEGMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, add CuBr. Seal the flask, and alternate between vacuum and nitrogen gas three times to remove oxygen.
-
Addition of Reagents: Under a nitrogen atmosphere, add anisole, tBS, PEGMA, and PMDETA to the flask via syringe. Stir the mixture to dissolve the components.
-
Initiation: Degas the initiator, EBiB, with nitrogen. Add the EBiB to the reaction mixture to initiate polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours) to achieve the target molecular weight and conversion.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Dilute the polymer solution with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitation: Concentrate the solution by rotary evaporation and precipitate the polymer by adding it dropwise into a cold non-solvent like methanol or a hexane/isopropanol mixture.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
-
Characterization: Characterize the copolymer's molecular weight and composition using Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.
Protocol for Preparation of Drug-Loaded Nanoparticles
This protocol describes the preparation of doxorubicin-loaded nanoparticles using the nanoprecipitation method.
Materials:
-
PtBS-b-PEG copolymer
-
Doxorubicin (B1662922) hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water or phosphate-buffered saline (PBS)
Procedure:
-
Doxorubicin Free Base Preparation: Dissolve DOX·HCl in DMSO. Add a molar excess of TEA to neutralize the hydrochloride salt and form the hydrophobic free base of doxorubicin. Stir for 2-4 hours in the dark.
-
Polymer Solution: Dissolve the PtBS-b-PEG copolymer in DMSO.
-
Drug Loading: Add the doxorubicin solution to the polymer solution and stir for 1 hour.
-
Nanoprecipitation: Add the polymer-drug mixture dropwise into vigorously stirring deionized water or PBS (pH 7.4). The volume ratio of water to DMSO should be at least 10:1.
-
Self-Assembly: The rapid solvent change will cause the amphiphilic copolymer to self-assemble into nanoparticles, encapsulating the hydrophobic doxorubicin in the core.
-
Dialysis: Transfer the nanoparticle suspension to a dialysis bag (MWCO 10-12 kDa) and dialyze against deionized water or PBS for 24-48 hours to remove the organic solvent and unloaded drug. Change the dialysis medium frequently.
-
Storage: Store the purified drug-loaded nanoparticle suspension at 4°C.
Protocol for In Vitro Drug Release Study
This protocol describes a typical dialysis-based method for assessing pH-dependent drug release.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis tubing (MWCO 10-12 kDa)
-
Shaking incubator or water bath
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag and seal both ends.
-
Release Experiment Setup: Place the dialysis bag into a larger container with a known volume (e.g., 50 mL) of release medium (PBS at pH 7.4 or pH 5.0).
-
Incubation: Place the container in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Determine the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.
Signaling Pathway and Mechanism of Action
The pH-responsive drug release mechanism is a physicochemical process rather than a biological signaling pathway. The following diagram illustrates the logical relationship of the drug delivery and release process.
Application Notes and Protocols for Polymerization-Induced Self-Assembly (PISA) with 4-tert-Butoxystyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of block copolymer nanoparticles using 4-tert-Butoxystyrene (tBOS) via Polymerization-Induced Self-Assembly (PISA). The protocols detailed below are based on established methodologies for Reversible Addition-Fragmentation chain-Transfer (RAFT) dispersion polymerization, a powerful and versatile technique for the controlled synthesis of polymeric nano-objects.
Introduction to PISA with this compound
Polymerization-Induced Self-Assembly (PISA) is a robust method for the efficient, one-pot synthesis of block copolymer nanoparticles at high concentrations.[1] The process begins with the polymerization of a soluble monomer to form a solvophilic stabilizer block. Subsequently, a second, core-forming monomer is polymerized, which is insoluble in the reaction medium. As this second block grows, it becomes insoluble and drives the in-situ self-assembly of the amphiphilic block copolymers into various morphologies, such as spheres, worms, or vesicles.
This compound (tBOS) is a valuable monomer for the core-forming block in PISA formulations. The resulting poly(this compound) (PtBOS) is hydrophobic, driving the self-assembly process. Furthermore, the tert-butoxycarbonyl protecting group can be readily removed post-polymerization to yield poly(4-hydroxystyrene), a hydrophilic and functional polymer, making these nanoparticles promising for various applications, including drug delivery. The stimuli-responsive nature of the resulting nanoparticles allows for triggered release of encapsulated therapeutics.[2]
This document outlines the synthesis of poly(N,N-dimethylacrylamide)-block-poly(this compound) (PDMA-b-PtBOS) nanoparticles via RAFT dispersion polymerization in an ethanol (B145695)/water mixture.
Experimental Protocols
Materials
| Material | Supplier | Purity | Notes |
| N,N-Dimethylacrylamide (DMA) | Sigma-Aldrich | ≥99% | Passed through a column of basic alumina (B75360) to remove inhibitor. |
| This compound (tBOS) | Sigma-Aldrich | 99% | Passed through a column of basic alumina to remove inhibitor. |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 98% | Recrystallized from methanol (B129727) before use. |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDN) | Boron Molecular | >97% | Used as received. |
| Ethanol (EtOH) | Fisher Chemical | ≥99.5% | Used as received. |
| Deionized (DI) Water | - | - | Used for all experiments. |
Synthesis of PDMA Macro-Chain Transfer Agent (macro-CTA)
A poly(N,N-dimethylacrylamide) (PDMA) macro-CTA is first synthesized to serve as the hydrophilic stabilizer block.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve DMA (10.0 g, 100.9 mmol), CPDN (0.345 g, 1.0 mmol), and AIBN (0.0164 g, 0.1 mmol) in 40 mL of ethanol.
-
Seal the flask with a rubber septum and purge the solution with nitrogen gas for 30 minutes in an ice bath.
-
Transfer the flask to a preheated oil bath at 70 °C and stir for 4 hours.
-
To quench the reaction, expose the flask to air and cool it in an ice bath.
-
The resulting PDMA macro-CTA solution can be used directly for the PISA reaction or purified by precipitation in cold diethyl ether.
-
Characterize the molecular weight and dispersity of the PDMA macro-CTA using Gel Permeation Chromatography (GPC).
PISA of this compound
The PDMA macro-CTA is chain-extended with tBOS to induce self-assembly.
Procedure:
-
In a 50 mL round-bottom flask, add a solution of the PDMA macro-CTA in ethanol (assuming a target degree of polymerization of 30 for the PDMA block).
-
Add tBOS (e.g., to target a PtBOS block with a degree of polymerization of 200), AIBN, and a mixture of ethanol and water (e.g., 80:20 v/v) to achieve a final solids content of 30% w/v.[3]
-
Seal the flask, purge with nitrogen for 30 minutes in an ice bath.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for 12 hours.
-
The reaction mixture will become turbid as the PtBOS block grows and self-assembly occurs.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
Logical Workflow for PISA Synthesis
Caption: Workflow for the synthesis of PDMA-b-PtBOS nanoparticles via PISA.
Purification of Nanoparticles
Residual monomer and initiator can be removed by dialysis.
Procedure:
-
Transfer the nanoparticle dispersion into a dialysis membrane (e.g., MWCO 12-14 kDa).
-
Dialyze against a 1000-fold excess of deionized water for 48 hours, changing the water every 12 hours.
-
The purified nanoparticle dispersion can be stored at 4 °C.
Characterization of PDMA-b-PtBOS Nanoparticles
The synthesized nanoparticles should be thoroughly characterized to determine their size, morphology, and molecular weight characteristics.
| Characterization Technique | Parameter Measured | Typical Results for PDMA-b-PtBOS |
| Transmission Electron Microscopy (TEM) | Morphology (spheres, worms, vesicles), size, and dispersity | Depending on the block ratios and solvent composition, various morphologies such as vesicles and inverse bicontinuous phases can be observed.[3] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution (PDI) | Provides the intensity-average diameter of the nanoparticles in dispersion. |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn) and dispersity (Đ) | Confirms the successful chain extension of the PDMA macro-CTA and provides the molecular weight characteristics of the final block copolymer. |
| ¹H NMR Spectroscopy | Monomer conversion and copolymer composition | Can be used to determine the conversion of the tBOS monomer and the final composition of the PDMA-b-PtBOS copolymer. |
Application in Drug Delivery
The hydrophobic PtBOS core of the nanoparticles can be utilized to encapsulate hydrophobic drug molecules. The tert-butoxycarbonyl groups on the PtBOS block can be cleaved under acidic conditions to yield a hydrophilic poly(4-hydroxystyrene) block, leading to the disassembly of the nanoparticles and release of the encapsulated drug. This pH-responsive behavior makes these nanoparticles promising candidates for targeted drug delivery to acidic tumor microenvironments.[2]
Drug Loading (Illustrative Example):
-
Dissolve the hydrophobic drug in the tBOS monomer before the PISA reaction.
-
Follow the PISA protocol as described in section 2.3. The drug will be encapsulated within the hydrophobic core of the forming nanoparticles.
-
Purify the drug-loaded nanoparticles using dialysis to remove any unloaded drug.
Signaling Pathway for pH-Triggered Drug Release
Caption: pH-triggered drug release mechanism from PDMA-b-PtBOS nanoparticles.
Conclusion
The PISA of this compound offers a versatile and efficient platform for the synthesis of well-defined block copolymer nanoparticles with tunable morphologies and functionalities. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the potential of these nanomaterials in various biomedical applications, particularly in the field of controlled drug delivery. The ability to post-functionalize the nanoparticles by deprotection of the PtBOS block further enhances their utility and adaptability for advanced applications.
References
Application Notes and Protocols for the Synthesis of Bottlebrush Block Copolymers using 4-tert-Butoxystyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of well-defined bottlebrush block copolymers utilizing 4-tert-Butoxystyrene (tBOS). The synthesis involves a "grafting-through" approach, which combines living anionic polymerization (LAP) to create macromonomers of poly(this compound) (PtBOS) with a polymerizable end-group, followed by ring-opening metathesis polymerization (ROMP) to form the bottlebrush architecture. Subsequent deprotection of the tert-butoxycarbonyl group yields bottlebrush copolymers with poly(4-hydroxystyrene) (PHS) side chains, which are of significant interest for biomedical applications, including stimuli-responsive drug delivery systems. This guide offers a comprehensive overview of the synthetic strategy, detailed experimental procedures, data presentation, and potential applications in drug development.
Introduction
Bottlebrush block copolymers are a unique class of macromolecules characterized by a linear backbone densely grafted with polymeric side chains. This architecture leads to distinct properties such as low entanglement, high molecular weight, and a cylindrical shape, making them ideal candidates for various applications, including nanomedicine and drug delivery.[1][2] The use of this compound allows for the synthesis of bottlebrush polymers with protected hydroxyl groups, which can be subsequently deprotected to yield poly(4-hydroxystyrene) (PHS) side chains. The phenolic hydroxyl groups of PHS are pH-responsive, enabling the design of "smart" drug delivery systems that can release therapeutic agents in response to the acidic tumor microenvironment.[3]
This document outlines a robust methodology for the synthesis of bottlebrush block copolymers composed of polystyrene and poly(this compound) side chains, followed by the deprotection to create amphiphilic bottlebrush copolymers with potential for drug delivery applications.
Synthetic Strategy Overview
The overall synthetic approach is a multi-step process that involves the individual synthesis of macromonomers followed by their sequential polymerization to form the final bottlebrush block copolymer. A schematic overview of the process is presented below.
References
Application Notes and Protocols: 4-tert-Butoxystyrene in Advanced Engineering Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-Butoxystyrene (TBS) in the synthesis of advanced engineering plastics. The unique properties of polymers derived from TBS, primarily poly(this compound) (PtBS) and its copolymers, make them valuable materials in a range of high-performance applications, including microelectronics, specialty coatings, and biomedical devices.
Introduction to this compound and its Polymers
This compound is a functionalized styrene (B11656) monomer characterized by a bulky tert-butoxy (B1229062) protecting group on the phenyl ring. This group imparts several desirable properties to the resulting polymers, including enhanced thermal stability and solubility in common organic solvents.[1][2] The most significant application of PtBS lies in its role as a precursor to poly(4-hydroxystyrene) (PHS), a key component in photoresist formulations for the microelectronics industry.[1] The tert-butoxy group can be readily cleaved under acidic conditions to yield the polar hydroxyl group, enabling a change in solubility that is crucial for photolithographic processes.[3]
Polymers derived from TBS can be synthesized with controlled molecular weights and narrow molecular weight distributions using various polymerization techniques, including anionic, cationic, and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[4][5] This control over polymer architecture allows for the fine-tuning of material properties to suit specific applications.
Key Applications and Properties
The versatility of this compound allows for its incorporation into a variety of advanced engineering plastics with tailored properties.
Photoresists for Microelectronics
The primary application of PtBS is in the formulation of chemically amplified photoresists. In this system, the PtBS-containing polymer is mixed with a photoacid generator (PAG). Upon exposure to deep UV radiation, the PAG generates a strong acid, which then catalyzes the cleavage of the tert-butoxy group to form poly(4-hydroxystyrene) during a post-exposure bake step. This conversion from a nonpolar, base-insoluble polymer to a polar, base-soluble polymer allows for the creation of high-resolution patterns on semiconductor wafers.[6][7][8]
Advanced Coatings and Adhesives
The incorporation of TBS into copolymers can enhance the durability, thermal stability, and chemical resistance of coatings and adhesives.[1][3] The bulky tert-butoxy group can improve the solubility of the polymer in organic solvents, facilitating processing and film formation.[3]
Biomedical Applications: Drug Delivery
Block copolymers containing PtBS are being explored for drug delivery applications. The amphiphilic nature of block copolymers derived from TBS allows for the formation of micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability. The release of the drug can be triggered by changes in the physiological environment, such as pH.[9][10]
Quantitative Data on Polymer Properties
The following tables summarize key quantitative data for polymers derived from this compound.
| Polymer System | Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) | Reference(s) |
| Poly(4-tert-butylstyrene) | Anionic | 1,300 | 1.08 | 54 | [11] |
| Poly(4-tert-butylstyrene) | Anionic | 32,000 | 1.04 | 144 | [11] |
| Poly(4-tert-butylstyrene-b-methyl methacrylate) | Anionic | - | ≤1.15 | ~130 | [12] |
Table 1: Thermal and Molecular Weight Properties of TBS-based Polymers.
Experimental Protocols
Detailed methodologies for the synthesis and modification of polymers containing this compound are provided below.
Protocol for Living Anionic Polymerization of this compound
This protocol describes the synthesis of well-defined poly(this compound) using living anionic polymerization.
Materials:
-
This compound (TBS), purified by distillation over CaH₂
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (s-BuLi) in cyclohexane, titrated
-
Methanol, degassed
-
Argon or Nitrogen gas, high purity
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Inject freshly distilled THF into the flask via a syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the purified TBS monomer to the cold THF with vigorous stirring.
-
Slowly add the s-BuLi initiator dropwise via syringe. The solution should turn a characteristic orange-red color, indicating the formation of the living polystyryl anion.
-
Allow the polymerization to proceed at -78 °C for 2 hours.
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the white polymer powder, wash with fresh methanol, and dry under vacuum at 40 °C overnight.
Protocol for RAFT Polymerization of this compound
This protocol outlines the synthesis of poly(this compound) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over molecular weight and architecture.
Materials:
-
This compound (TBS), passed through a column of basic alumina (B75360) to remove inhibitor
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anisole or Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas, high purity
Procedure:
-
In a Schlenk tube, dissolve the TBS monomer, CPAD RAFT agent, and AIBN initiator in anisole. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully calculated to target the desired molecular weight. A typical ratio is 200:1:0.2.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the tube with inert gas and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), with periodic sampling to monitor conversion and molecular weight evolution via ¹H NMR and GPC, respectively.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.
Protocol for Acid-Catalyzed Deprotection of Poly(this compound) to Poly(4-hydroxystyrene)
This protocol describes the conversion of PtBS to PHS, a critical step for its use in photoresist applications.
Materials:
-
Poly(this compound)
-
Dioxane or THF
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve the poly(this compound) in dioxane to make a 10% (w/v) solution.
-
To this solution, add a catalytic amount of concentrated HCl (e.g., 1-5 mol% relative to the TBS repeat units).
-
Heat the mixture to 60-80 °C and stir for 4-6 hours. The progress of the deprotection can be monitored by FTIR spectroscopy by observing the disappearance of the C-O-C stretch of the tert-butyl group and the appearance of the broad O-H stretch of the phenol.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the poly(4-hydroxystyrene) by pouring the solution into a large excess of deionized water.
-
Filter the white polymer, wash thoroughly with deionized water to remove any residual acid, and then with methanol.
-
Dry the final PHS product under vacuum at 60 °C.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving TBS-based polymers.
Caption: Mechanism of a chemically amplified photoresist based on PtBS.
Caption: Workflow for a drug delivery system using a TBS-based block copolymer.
References
- 1. Why this compound is Gaining Popularity in Chemical Synthesis [univook.com]
- 2. researchgate.net [researchgate.net]
- 3. leapchem.com [leapchem.com]
- 4. This compound | 95418-58-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Progress in the Synthesis of Poly(4-Hydroxystyrene) for Polymer Photoresists [manu56.magtech.com.cn]
- 9. This compound | 95418-58-9 | Benchchem [benchchem.com]
- 10. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymersource.ca [polymersource.ca]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Nanoporous Materials from 4-tert-Butoxystyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of nanoporous materials derived from 4-tert-butoxystyrene. This document outlines the creation of these materials through block copolymer self-assembly and subsequent processing, and details their application in drug delivery and catalysis.
Introduction to Nanoporous Materials from this compound
Nanoporous polymers are a class of materials characterized by a high surface area and a network of interconnected pores on the nanometer scale. These properties make them highly valuable for a range of applications, including as scaffolds for tissue engineering, supports for catalysts, and matrices for the controlled release of therapeutic agents.
This compound (tBOS) is a versatile monomer for creating such materials. It can be polymerized into well-defined block copolymers, often with polystyrene (PS) and a sacrificial polymer like polylactide (PLA). The distinct chemical nature of these blocks allows them to self-assemble into ordered nanostructures. The poly(this compound) (PtBOS) block can then be chemically modified by hydrolyzing the tert-butoxy (B1229062) group to a hydroxyl group, yielding poly(4-hydroxystyrene) (PHS). This transformation not only changes the polarity of the polymer, enhancing its utility in aqueous environments and providing sites for further functionalization, but the removal of the sacrificial block also generates a nanoporous structure.
This document provides detailed methodologies for the synthesis of a triblock copolymer, its conversion into a nanoporous material, and its subsequent application in drug delivery and catalysis.
Experimental Protocols
Protocol 1: Synthesis of Poly(styrene)-b-poly(this compound)-b-poly(lactide) (PS-b-PtBOS-b-PLA) Triblock Copolymer
This protocol describes the synthesis of a triblock copolymer that can serve as a template for creating nanoporous materials. The synthesis involves living polymerization techniques to achieve a well-defined polymer architecture.
Materials:
-
Styrene
-
This compound (tBOS)
-
D,L-Lactide
-
Hydroxyl-terminated polystyrene (macroinitiator)
-
Appropriate solvents (e.g., toluene, THF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Synthesis of Hydroxyl-Terminated Poly(styrene)-b-poly(this compound) Macroinitiator:
-
In a glovebox or under an inert atmosphere, dissolve the hydroxyl-terminated polystyrene macroinitiator in an appropriate solvent.
-
Add the desired amount of this compound monomer.
-
Initiate the polymerization using a suitable living polymerization technique, such as nitroxide-mediated polymerization (NMP), and allow the reaction to proceed to completion.
-
Terminate the polymerization and purify the resulting hydroxyl-terminated PS-b-PtBOS diblock copolymer.
-
-
Synthesis of PS-b-PtBOS-b-PLA Triblock Copolymer:
-
Dissolve the purified hydroxyl-terminated PS-b-PtBOS macroinitiator in a dry solvent under an inert atmosphere.
-
Add triethylaluminum to form a macroinitiator for the ring-opening polymerization of lactide.
-
Introduce D,L-lactide to the reaction mixture to initiate the growth of the polylactide block.[1]
-
Allow the polymerization to proceed until the desired molecular weight is achieved.
-
Terminate the reaction and precipitate the triblock copolymer in a non-solvent like cold methanol.
-
Dry the purified PS-b-PtBOS-b-PLA triblock copolymer under vacuum.
-
Characterization:
-
The molecular weight and polydispersity of the copolymers can be determined using Gel Permeation Chromatography (GPC).
-
The composition and structure of the copolymers can be confirmed by ¹H NMR spectroscopy.
Experimental Workflow for Triblock Copolymer Synthesis
Caption: Workflow for the synthesis of the triblock copolymer template.
Protocol 2: Fabrication of Nanoporous Poly(4-hydroxystyrene) Material
This protocol details the process of creating a nanoporous material from the synthesized triblock copolymer by selectively removing the polylactide block and converting the PtBOS to PHS.
Materials:
-
PS-b-PtBOS-b-PLA triblock copolymer film
-
Oxygen plasma etcher
-
Acidic solution (e.g., hydrochloric acid in a suitable solvent)
Procedure:
-
Thin Film Formation and Annealing:
-
Dissolve the PS-b-PtBOS-b-PLA triblock copolymer in a suitable solvent (e.g., chlorobenzene).[2]
-
Create a thin film by spin-coating the solution onto a substrate.
-
Anneal the film to promote the self-assembly of the block copolymers into an ordered morphology.
-
-
Selective Removal of the Polylactide Block:
-
Place the annealed film in an oxygen plasma etcher.
-
Apply a brief oxygen plasma treatment to selectively etch away the polylactide domains, creating a nanoporous structure.[2]
-
-
Hydrolysis of PtBOS to PHS:
-
Immerse the nanoporous film in a mildly acidic solution.
-
Gently agitate the film to ensure complete conversion of the tert-butoxy groups to hydroxyl groups.
-
Wash the film thoroughly with a neutral solvent to remove any residual acid.
-
Dry the final nanoporous poly(4-hydroxystyrene) film.
-
Characterization:
-
The morphology and pore structure can be visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
The surface area and pore size distribution can be quantified using nitrogen adsorption-desorption measurements (BET and BJH analysis).[3][4]
Workflow for Nanoporous Material Fabrication
Caption: Process for creating the nanoporous PHS material.
Application in Drug Delivery: Ibuprofen (B1674241) Loading and Release
The nanoporous poly(4-hydroxystyrene) material can be used as a carrier for the controlled release of drugs like ibuprofen, a non-steroidal anti-inflammatory drug (NSAID).
Protocol 3: Ibuprofen Loading and In Vitro Release Study
Materials:
-
Nanoporous PHS scaffold
-
Ibuprofen
-
Suitable solvent for ibuprofen (e.g., ethanol (B145695) or a buffer solution)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Incubator shaker
-
UV-Vis spectrophotometer
Procedure:
-
Ibuprofen Loading:
-
Prepare a solution of ibuprofen in a suitable solvent at a known concentration.
-
Immerse a pre-weighed nanoporous PHS scaffold in the ibuprofen solution.
-
Allow the scaffold to soak for a specified period (e.g., 24 hours) to allow for drug loading via diffusion into the pores.
-
Remove the scaffold and dry it under vacuum to remove the solvent.
-
Weigh the dried, drug-loaded scaffold to determine the amount of ibuprofen loaded.
-
-
In Vitro Release Study:
-
Place the ibuprofen-loaded scaffold in a vial containing a known volume of PBS (pH 7.4).
-
Place the vial in an incubator shaker at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the PBS and replace it with fresh PBS to maintain sink conditions.
-
Measure the concentration of ibuprofen in the withdrawn aliquots using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Calculate the cumulative release of ibuprofen over time.
-
Quantitative Data Summary (Hypothetical Data for Illustration)
| Material | Ibuprofen Loading (wt%) | Initial Burst Release (first 8h) | Sustained Release Profile |
| Nanoporous PHS | 5 | ~20% | Gradual release over 72 hours |
| Nanoporous PHS | 10 | ~30% | Near-linear release for 48 hours |
Ibuprofen's Anti-inflammatory Signaling Pathway
Ibuprofen primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7] By blocking the production of prostaglandins, ibuprofen reduces the inflammatory response.[8]
Ibuprofen's Mechanism of Action
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Precise Synthesis and Thin Film Self-Assembly of PLLA-b-PS Bottlebrush Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Particle Shape and Surface Structure on the Adsorption Properties of Polystyrene Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface area and pore size characteristics of nanoporous gold subjected to thermal, mechanical, or surface modification studied using gas adsorption isotherms, cyclic voltammetry, thermogravimetric analysis, and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Scaling Up 4-tert-Butoxystyrene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 4-tert-Butoxystyrene (tBOS), with a focus on challenges encountered during scale-up.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the polymerization of this compound (tBOS)?
A1: Scaling up tBOS polymerization from lab to industrial scale introduces several critical challenges that can affect reaction kinetics, polymer properties, and overall process safety. Key challenges include:
-
Heat Management: Polymerization is typically exothermic. Inadequate heat removal in larger reactors can lead to temperature gradients, loss of control over the reaction (runaway reactions), and broadening of the molecular weight distribution.
-
Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants, initiator/catalyst, and monomer becomes more difficult in large-volume reactors. Poor mixing can result in localized "hot spots," inconsistent monomer conversion, and polymers with broad polydispersity.[1]
-
Monomer and Reagent Purity: Impurities in the monomer, solvent, or initiator can have a more pronounced negative impact on a larger scale, leading to premature termination, side reactions, and difficulty in achieving the desired polymer characteristics.
-
Maintaining Controlled/Living Characteristics: For controlled/"living" polymerizations (e.g., anionic, ATRP, RAFT), maintaining the living nature of the polymer chains is crucial. This becomes more challenging on a larger scale due to the increased potential for impurities and temperature variations.
-
Viscosity Management: As the polymerization progresses, the viscosity of the reaction mixture increases significantly. This can impede efficient mixing and heat transfer, particularly in large reactors.
Q2: How does the choice of polymerization method (anionic, cationic, controlled radical) impact scale-up challenges?
A2: The choice of polymerization method significantly influences the specific challenges you will face during scale-up:
-
Anionic Polymerization: This method is highly sensitive to impurities like water, oxygen, and protic compounds, which can terminate the living polymer chains.[2] Rigorous purification of all reagents and a highly controlled, inert atmosphere are critical, and maintaining these conditions on a large scale is a significant challenge.
-
Cationic Polymerization: Similar to anionic polymerization, cationic polymerization is extremely sensitive to moisture, which can act as a terminating agent.[3][4][5] The presence of water can lead to a loss of control over the molecular weight and a broadening of the polydispersity.[5]
-
Controlled Radical Polymerization (ATRP, RAFT): These methods are generally more tolerant to impurities and functional groups than ionic polymerizations. However, challenges in scaling up include maintaining the optimal ratio of catalyst/initiator/monomer, managing the viscosity of the reaction, and ensuring efficient deactivation of the growing polymer chains to maintain control. Oxygen can still be a concern for some ATRP systems, though oxygen-tolerant methods are being developed.[6][7][8]
Q3: What is the importance of monomer purification, and how should it be done for large-scale reactions?
A3: this compound is typically supplied with an inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), to prevent spontaneous polymerization during storage.[2] This inhibitor must be removed before polymerization. For large-scale reactions, passing the monomer through a column of activated basic alumina (B75360) is a common and effective method to remove the inhibitor. It is crucial to perform this purification shortly before use, as the inhibitor-free monomer is prone to thermal polymerization.
Section 2: Troubleshooting Guides
Issue 1: Low Monomer Conversion or No Polymerization
| Potential Cause | Troubleshooting Steps |
| Inefficient Inhibitor Removal | Ensure the inhibitor (e.g., 4-tert-butylcatechol) has been completely removed. For larger batches, consider a fresh column of activated alumina. The presence of inhibitor will scavenge radicals or initiators, preventing polymerization. |
| Presence of Impurities | Water, oxygen, or other impurities in the monomer, solvent, or initiator can terminate the polymerization. For anionic and cationic polymerizations, ensure all components are rigorously dried and degassed. For radical polymerizations, while more tolerant, excessive oxygen can still inhibit the reaction. |
| Initiator/Catalyst Inactivity | Verify the activity of your initiator or catalyst. Some initiators can degrade over time or with improper storage. For ATRP, ensure the correct oxidation state of the copper catalyst. |
| Incorrect Reaction Temperature | For thermally initiated radical polymerizations, ensure the temperature is high enough to decompose the initiator at an appropriate rate. For anionic and cationic polymerizations, low temperatures are often required to suppress side reactions. |
Issue 2: High Polydispersity Index (PDI) and Broad Molecular Weight Distribution
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | In large reactors, localized "hot spots" can lead to different rates of polymerization, resulting in a broad PDI. Improve stirring and ensure the reactor's cooling system is adequate for the reaction scale. |
| Inefficient Mixing | If the initiator is not dispersed quickly and evenly, chains will start growing at different times, leading to a broad molecular weight distribution. Optimize the stirring speed and consider the reactor geometry. |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or impurities can lead to the formation of new chains with different lengths. This is a common issue in cationic polymerization.[5] Consider using a different solvent or further purifying your reagents. |
| Slow Initiation (in Controlled Polymerizations) | For a narrow PDI in living/controlled polymerizations, the rate of initiation should be faster than or equal to the rate of propagation. If initiation is slow, chains will start at different times. Adjust the initiator/catalyst system or reaction conditions. |
| Incorrect Initiator/Catalyst/CTA Ratios (ATRP/RAFT) | The ratios of initiator, catalyst, and chain transfer agent (CTA) are critical for controlling the polymerization. A deviation from the optimal ratio can lead to a loss of control and a high PDI.[9][10] |
Issue 3: Gel Formation or Insoluble Polymer
| Potential Cause | Troubleshooting Steps |
| Runaway Reaction | Uncontrolled exotherm can lead to very high molecular weight polymer and cross-linking, resulting in gel formation. Improve temperature control and consider a more gradual monomer addition for large-scale reactions. |
| Bifunctional Impurities | Impurities with two polymerizable groups can act as cross-linkers, leading to gelation. Ensure high purity of the monomer. |
| High Monomer Conversion (in some systems) | At very high monomer conversions, the increased viscosity can lead to the Trommsdorff effect (autoacceleration) in radical polymerizations, which can result in uncontrolled polymerization and gelation. |
Section 3: Experimental Protocols and Data
Protocol 1: Purification of this compound Monomer
-
Objective: To remove the 4-tert-butylcatechol inhibitor from the tBOS monomer.
-
Materials: this compound (as received), basic activated alumina, glass chromatography column, collection flask.
-
Procedure:
-
Set up a glass chromatography column with a stopcock.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with basic activated alumina. The amount of alumina should be sufficient to handle the volume of monomer (a general rule is a 10:1 to 20:1 ratio of alumina to monomer by weight).
-
Gently tap the column to ensure even packing.
-
Slowly pour the tBOS monomer onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The purified monomer should be used immediately or stored under an inert atmosphere at low temperature (2-8 °C) for a short period.
-
Protocol 2: Anionic Polymerization of this compound (Lab Scale)
-
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.
-
Materials: Purified this compound, anhydrous tetrahydrofuran (B95107) (THF), sec-butyllithium (B1581126) (sec-BuLi) initiator, anhydrous methanol.
-
Setup: All glassware should be flame-dried under vacuum and the reaction carried out under a high-purity inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
-
Procedure:
-
In a Schlenk flask, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the purified tBOS monomer to the THF.
-
Slowly add the desired amount of sec-BuLi initiator via syringe. The amount of initiator will determine the target molecular weight.
-
The reaction mixture should turn a characteristic orange/red color, indicating the presence of the living styryl anions.
-
Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-2 hours).
-
Terminate the polymerization by adding a small amount of anhydrous methanol. The color of the solution should disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Collect the white polymer powder by filtration, wash with fresh non-solvent, and dry under vacuum.
-
Data Tables
Table 1: Typical Conditions for Controlled Radical Polymerization of Styrenic Monomers
| Parameter | ATRP | RAFT |
| Monomer/Initiator/Catalyst Ratio | [Monomer]:[Initiator]:[Cu(I)Br]:[Ligand] = 100:1:1:2 | [Monomer]:[CTA]:[Initiator] = 100:1:0.1-0.2 |
| Typical Initiator | Ethyl α-bromoisobutyrate | AIBN, V-50 |
| Typical Catalyst/Ligand | CuBr / PMDETA or bpy | N/A |
| Typical CTA | Dithiobenzoates, trithiocarbonates | N/A |
| Temperature (°C) | 60 - 110 | 60 - 90 |
| Solvent | Toluene, anisole, DMF | Toluene, dioxane, bulk |
Table 2: Characterization of Poly(this compound)
| Property | Typical Value |
| Glass Transition Temperature (Tg) | ~130 °C |
| Thermal Decomposition Temperature | Onset around 300 °C |
| Solubility | Soluble in THF, toluene, chloroform, dichloromethane |
| Insolubility | Insoluble in methanol, hexane, water |
Section 4: Visualizations
Caption: General experimental workflow for controlled polymerization.
Caption: Troubleshooting logic for common polymerization problems.
Caption: Relationship between scale-up factors and outcomes.
References
- 1. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Making ATRP More Practical: Oxygen Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fully oxygen-tolerant atom transfer radical polymerization triggered by sodium pyruvate - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Fully oxygen-tolerant photoinduced ATRP - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
Preventing side reactions in 4-tert-Butoxystyrene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-tert-Butoxystyrene, with a focus on preventing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently cited method for synthesizing this compound is through a Grignard reaction. This involves the formation of a Grignard reagent from a halogenated styrene, such as 4-bromostyrene (B1200502) or 4-chlorostyrene, which then reacts with a tert-butoxy (B1229062) source like tert-butyl peroxybenzoate.[1][2][3] Another approach involves the reaction of para-chlorophenol with isobutene in the presence of a sulfuric acid catalyst.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions of concern are:
-
Polymerization: Styrene derivatives are susceptible to polymerization, which can be initiated by heat, light, or acidic impurities.[4] The use of an inhibitor like ionol (2,6-di-tert-butyl-4-methylphenol) or 4-tert-butylcatechol (B165716) during distillation and storage is crucial to prevent this.[2][5]
-
Hydrolysis/Deprotection: The tert-butoxy group is sensitive to acidic conditions and can be hydrolyzed to form poly(4-hydroxystyrene).[1][6] It is important to neutralize the reaction mixture and avoid acidic environments during workup and purification.
-
Impurity Formation: The purity of the starting materials, particularly the monomer, is critical. Impurities can lead to unwanted side reactions and compromise the quality of the final product. A monomer purity of over 99% is recommended.[7]
Q3: My Grignard reaction to form this compound is not initiating. What could be the problem?
A3: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen). Tetrahydrofuran (B95107) (THF) used as a solvent must be anhydrous.[1][2]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings before the reaction or add a small crystal of iodine to activate the surface.
-
Initiation Temperature: A slight initial exotherm is expected. If the reaction doesn't start, gentle heating may be required.[2][5]
Q4: The yield of my this compound synthesis is low. How can I improve it?
A4: Low yields can result from several factors. Consider the following to optimize your reaction:
-
Temperature Control: The addition of 4-bromostyrene to magnesium should be controlled to maintain a temperature between 25-35°C.[2][5] The subsequent addition of tert-butyl peroxybenzoate should be performed at a low temperature (0-5°C) to minimize side reactions.[2][5]
-
Purity of Reagents: Use freshly distilled 4-bromostyrene to remove any inhibitors or impurities.[2][8]
-
Reaction Time: Ensure the Grignard reagent formation is complete by heating the mixture after the initial exothermic reaction.[2][3] Allow the subsequent reaction with tert-butyl peroxybenzoate to proceed for a sufficient duration.[2][5]
-
Workup Procedure: Carefully follow the workup procedure, including washing with aqueous HCl and NaOH solutions to remove unreacted starting materials and byproducts.[2][3]
Q5: How should I purify the final this compound product?
A5: Fractional distillation under reduced pressure is the recommended method for purifying this compound.[2][5] It is essential to add an inhibitor, such as ionol or 4-tert-butylcatechol, to the distillation flask to prevent polymerization of the monomer during heating.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product polymerizes during distillation | Absence of a polymerization inhibitor. | Add a few milligrams of an inhibitor like ionol (2,6-di-tert-butyl-4-methylphenol) or 4-tert-butylcatechol to the crude product before distillation.[2][5] |
| Formation of 4-hydroxystyrene as a byproduct | Acidic conditions during workup or purification. | Ensure all acidic solutions are thoroughly neutralized. Wash the organic layer with a base (e.g., 10% NaOH solution) and then with water until the washings are neutral.[2][3] |
| Incomplete reaction | Insufficient reaction time or temperature. | For Grignard formation, ensure the mixture is heated to 60°C for at least 30 minutes after the initial addition.[2][5] For the subsequent reaction, stir at 25°C for 2 hours.[2][5] |
| Difficulty separating organic and aqueous layers during workup | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is a pale yellow oil instead of colorless | Presence of impurities. | Ensure thorough washing during the workup.[2][3] If the color persists after distillation, consider passing the product through a short column of neutral alumina.[4] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from established literature procedures.[2][5][8]
Materials:
-
Magnesium turnings
-
4-bromostyrene (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
tert-butyl peroxybenzoate
-
3% aqueous HCl solution
-
10% aqueous NaOH solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ionol (2,6-di-tert-butyl-4-methylphenol) or other suitable inhibitor
Procedure:
-
Grignard Reagent Formation:
-
In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, mechanical stirrer, and nitrogen inlet, place magnesium turnings and enough anhydrous THF to cover them.
-
Slowly add a solution of freshly distilled 4-bromostyrene in anhydrous THF dropwise.
-
An exothermic reaction should begin. Maintain the reaction temperature between 25-35°C using an ice bath if necessary.
-
After the addition is complete, heat the mixture to 60°C for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with tert-butyl peroxybenzoate:
-
Cool the reaction mixture to 0°C using an ice-salt bath.
-
Slowly add a solution of tert-butyl peroxybenzoate in THF via the dropping funnel, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 2 hours.
-
-
Workup:
-
Decant the organic layer from the solid magnesium benzoate.
-
Reduce the volume of the solution using a rotary evaporator.
-
Wash the remaining yellow oil with a 3% aqueous HCl solution.
-
Separate the organic layer and wash it with a 10% NaOH solution, followed by washing with water until the aqueous washings are neutral.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent using a rotary evaporator.
-
Add a small amount of ionol as an inhibitor to the crude product.
-
Purify the pale yellow oil by fractional distillation under reduced pressure. The product, this compound, will be a colorless to almost colorless clear liquid.[5]
-
Quantitative Data Summary
| Starting Material | Yield | Boiling Point | Reference |
| 4-bromostyrene | 50% | 45°C (0.02 mm Hg) | [2][5] |
| 4-chlorostyrene | 20% | 45-46°C (0.03 mm Hg) | [3] |
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound via a Grignard reaction.
Potential Side Reaction: Polymerization
Caption: Undesired polymerization of this compound.
References
- 1. This compound | 95418-58-9 | Benchchem [benchchem.com]
- 2. This compound | 95418-58-9 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Why this compound is Gaining Popularity in Chemical Synthesis [univook.com]
- 8. Cas 95418-58-9,this compound | lookchem [lookchem.com]
Technical Support Center: Optimization of Deprotection Conditions for Poly(4-tert-butoxystyrene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of poly(4-tert-butoxystyrene) (P(tBOS)).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for deprotecting poly(this compound) (P(tBOS))?
A1: The two primary methods for the deprotection of P(tBOS) to poly(4-hydroxystyrene) (P(HS)) are:
-
Acid-Catalyzed Deprotection: This is the most common method, typically employing a strong acid like trifluoroacetic acid (TFA) to cleave the tert-butyl ether linkage. The reaction is usually performed in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Thermal Deprotection: This method involves heating the polymer to a temperature high enough to induce the cleavage of the tert-butoxycarbonyl group. The onset temperature for thermal deprotection can be influenced by the polymer's composition, such as the incorporation of comonomers like sulfur dioxide.[1]
Q2: What are the signs of incomplete deprotection?
A2: Incomplete deprotection can be identified through several analytical techniques:
-
FTIR Spectroscopy: The persistence of characteristic peaks for the tert-butyl group (around 2978, 1392, and 1367 cm⁻¹) and the C-O-C stretching of the ether linkage (around 1240 cm⁻¹) in the polymer's spectrum.
-
¹H NMR Spectroscopy: The presence of a resonance peak around 1.3 ppm corresponding to the protons of the tert-butyl group.
-
Solubility: Incomplete deprotection will result in poor solubility of the polymer in aqueous base developers, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) solutions.
Q3: What are the potential side reactions during acid-catalyzed deprotection?
A3: The major side reaction during acid-catalyzed deprotection is the formation of a stable tert-butyl cation as a byproduct. This electrophilic species can lead to:
-
Polymer Modification: The tert-butyl cation can alkylate the polymer backbone or other reactive species present in the reaction mixture.
-
Formation of Byproducts: The cation can react with residual water or other nucleophiles to form tert-butanol (B103910) or other ethers.
Q4: How can I minimize side reactions during deprotection?
A4: The most effective way to minimize side reactions is to use "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cations before they can cause unwanted modifications to the polymer.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Concentration | Increase the concentration of the acid (e.g., TFA) in the reaction mixture. It is crucial to find a balance, as excessively high concentrations can sometimes lead to polymer degradation. |
| Short Reaction Time | Extend the reaction time and monitor the progress using FTIR or ¹H NMR spectroscopy until the characteristic peaks of the protecting group disappear. |
| Low Reaction Temperature | Gently increase the reaction temperature. For acid-catalyzed deprotection, reactions are typically run at room temperature, but a slight increase to 30-40°C may improve efficiency. For thermal deprotection, ensure the temperature is above the onset temperature for deprotection. |
| Poor Polymer Solubility | Ensure the polymer is fully dissolved in the reaction solvent to allow for complete access of the deprotection reagent. If necessary, explore alternative solvents in which the polymer has better solubility. |
Issue 2: Polymer Degradation
| Possible Cause | Suggested Solution |
| Excessively Harsh Acidic Conditions | Reduce the concentration of the acid or switch to a milder acidic catalyst. |
| High Reaction Temperature | Lower the reaction temperature and compensate by extending the reaction time. |
| Presence of Oxygen (for thermal deprotection) | Perform thermal deprotection under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the polymer backbone. |
Data Presentation
Table 1: Comparison of Deprotection Efficiency with Different Reagents (Illustrative)
| Deprotection Reagent | Concentration | Temperature (°C) | Time (h) | Deprotection Efficiency (%) |
| TFA in DCM | 20% (v/v) | 25 | 2 | ~95 |
| TFA in DCM | 50% (v/v) | 25 | 1 | >99 |
| HCl in Dioxane | 4 M | 50 | 4 | ~98 |
| Formic Acid | 98% | 25 | 24 | ~90 |
Disclaimer: The data in this table are illustrative and intended for comparative purposes. Actual results may vary based on specific experimental conditions and polymer characteristics.
Table 2: Common Scavengers for Tert-Butyl Cation
| Scavenger | Typical Concentration (%) | Notes |
| Triethylsilane (TES) | 5 - 10 | Highly effective at reducing the tert-butyl cation. |
| Thioanisole | 5 | Also helps in preventing side reactions with sulfur-containing residues if present as comonomers. |
| Water | 2.5 - 5 | Acts as a nucleophile to hydrolyze the tert-butyl cation to tert-butanol. |
| Phenol | 5 | A good general-purpose scavenger. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of P(tBOS) using TFA
-
Dissolution: Dissolve the P(tBOS) polymer in dichloromethane (DCM) to a final concentration of 5-10% (w/v).
-
Reagent Preparation: Prepare a deprotection solution of trifluoroacetic acid (TFA) in DCM. A common starting concentration is 20-50% TFA (v/v). If required, add a scavenger such as triethylsilane (5% v/v).
-
Reaction: Add the TFA solution to the polymer solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30, 60, 90, 120 minutes) and analyzing them by FTIR or ¹H NMR.
-
Work-up: Once the deprotection is complete, precipitate the polymer by adding the reaction mixture to a non-solvent such as hexane (B92381) or a large excess of water.
-
Purification: Filter the precipitated poly(4-hydroxystyrene), wash thoroughly with the non-solvent, and dry under vacuum.
Protocol 2: Monitoring Deprotection by FTIR Spectroscopy
-
Sample Preparation: For each time point, take a small aliquot of the reaction mixture and cast a thin film on a salt plate (e.g., KBr or NaCl) by allowing the solvent to evaporate.
-
Data Acquisition: Record the FTIR spectrum of the film.
-
Data Analysis: Monitor the disappearance of the tert-butyl peaks at approximately 1392 cm⁻¹ and 1367 cm⁻¹ and the appearance of the broad hydroxyl (-OH) peak of the resulting poly(4-hydroxystyrene) around 3200-3500 cm⁻¹. The extent of deprotection can be quantified by comparing the integrated area of the tert-butyl peak to a reference peak that remains unchanged during the reaction (e.g., an aromatic C-H peak).
Protocol 3: Quantitative Analysis of Deprotection by ¹H NMR Spectroscopy
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the polymer residue in a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).
-
Data Acquisition: Record the ¹H NMR spectrum.
-
Data Analysis: The extent of deprotection can be calculated by comparing the integral of the tert-butyl proton signal (a singlet at approximately 1.3 ppm) with the integral of the aromatic proton signals (typically in the range of 6.5-7.5 ppm). The percentage of deprotection is determined by the decrease in the relative integral of the tert-butyl peak over time.
Visualizations
Caption: Experimental workflow for the deprotection of P(tBOS).
Caption: Troubleshooting logic for P(tBOS) deprotection.
References
Controlling molecular weight distribution in anionic polymerization of 4-tert-Butoxystyrene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the anionic polymerization of 4-tert-Butoxystyrene (tBOS). Our goal is to help you achieve precise control over molecular weight and distribution, leading to well-defined polymers for your applications.
Frequently Asked Questions (FAQs)
Q1: What is "living" anionic polymerization and why is it crucial for synthesizing well-defined poly(this compound) (PtBOS)?
A1: Living anionic polymerization is a chain-growth polymerization technique where there are no inherent termination or chain transfer steps.[1] This "living" nature of the propagating polymer chains allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index or PDI), and complex architectures like block copolymers.[2][3] For PtBOS, this means you can precisely control the polymer chain length, which is critical for applications where polymer properties are highly dependent on molecular weight.
Q2: How do I control the molecular weight of my PtBOS?
A2: The number-average molecular weight (Mn) of the resulting polymer is primarily determined by the molar ratio of the monomer to the initiator, assuming 100% monomer conversion. The relationship is given by the following equation:
Mn = (grams of monomer) / (moles of initiator)
Therefore, to achieve a target molecular weight, you must accurately control the amounts of this compound and the initiator (e.g., sec-butyllithium) used in the reaction.[3]
Q3: What is a typical Polydispersity Index (PDI) for a successful anionic polymerization of tBOS?
A3: A successful living anionic polymerization of tBOS should yield a polymer with a very narrow molecular weight distribution, characterized by a low PDI. Typically, PDI values below 1.1 are indicative of a well-controlled polymerization.[2][4]
Q4: Why is rigorous purification of reagents and solvents so critical?
A4: Anionic polymerization is extremely sensitive to protic impurities such as water, alcohols, and even atmospheric oxygen and carbon dioxide. These impurities can react with the highly reactive anionic propagating species, causing premature termination of the polymer chains. This leads to a loss of control over the molecular weight and a broadening of the molecular weight distribution (higher PDI).[5] Therefore, meticulous purification of the monomer, solvent, and initiator, along with the use of high-vacuum or inert atmosphere techniques, is essential for a successful polymerization.[6]
Q5: What is the role of a polar solvent like tetrahydrofuran (B95107) (THF) in the polymerization?
A5: Polar aprotic solvents like THF are crucial for several reasons. They solvate the cation (e.g., Li+) of the initiator and the propagating chain end, which prevents the aggregation of these species. This leads to a faster and more efficient initiation process, where all polymer chains begin to grow at approximately the same time.[7] This rapid initiation relative to propagation is a key factor in achieving a narrow molecular weight distribution.[3] The polymerization of tBOS is typically carried out in THF at low temperatures, such as -78 °C, to ensure good control over the reaction.[8]
Troubleshooting Guide
Below are common issues encountered during the anionic polymerization of this compound, along with their potential causes and recommended solutions.
Issue 1: The obtained molecular weight is significantly higher than the theoretical value calculated from the monomer-to-initiator ratio.
| Potential Cause | Recommended Solution |
| Inaccurate Initiator Concentration | The actual concentration of your alkyllithium initiator (e.g., sec-butyllithium) may be lower than stated. It is crucial to titrate the initiator solution (e.g., using the Gilman double titration method) right before use to determine its precise molarity. |
| Initiator Loss | Impurities in the solvent or on the glassware can consume a portion of the initiator before it reacts with the monomer. Ensure all glassware is rigorously cleaned and dried, and that the solvent is freshly purified. |
Issue 2: The Polydispersity Index (PDI) is broad (e.g., > 1.2).
| Potential Cause | Recommended Solution |
| Slow Initiation | If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad MWD. Using a more reactive initiator or ensuring a polar solvent like THF is used can promote faster initiation.[3] |
| Presence of Impurities | Continuous termination of growing polymer chains by impurities throughout the reaction will broaden the PDI. Rigorously purify the monomer and solvent immediately before use.[5] Perform the polymerization under a high-purity inert atmosphere (argon or nitrogen) using high-vacuum techniques.[6] |
| Poor Temperature Control | Fluctuations in temperature can affect the rates of initiation and propagation, leading to a broader PDI. Maintain a constant and uniform low temperature (e.g., -78 °C) throughout the polymerization using a suitable cooling bath. |
| Inefficient Mixing | If the initiator is not rapidly and uniformly dispersed upon addition to the monomer solution, localized areas of high initiator concentration can lead to the formation of polymers with varying chain lengths. Ensure vigorous stirring of the reaction mixture. |
Issue 3: The polymerization does not initiate or proceeds very slowly.
| Potential Cause | Recommended Solution |
| Inactive Initiator | The initiator may have degraded due to improper storage or handling. Use a freshly opened bottle of initiator or titrate an older bottle to confirm its activity. |
| Presence of Polymerization Inhibitors | The tBOS monomer may contain inhibitors from manufacturing or storage. Ensure the monomer is purified by passing it through a column of activated basic alumina (B75360) to remove any inhibitors, followed by distillation. |
Quantitative Data
The following tables summarize typical experimental conditions and results for the anionic polymerization of this compound, demonstrating the level of control achievable.
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and PDI
| Target Mn ( g/mol ) | Monomer (g) | Initiator (sec-BuLi) (mmol) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) |
| 5,000 | 5.0 | 1.0 | 5,200 | 1.05 |
| 10,000 | 10.0 | 1.0 | 10,500 | 1.04 |
| 20,000 | 10.0 | 0.5 | 21,000 | 1.06 |
Note: These are representative data synthesized from typical results in the literature. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Purification of Reagents
-
Tetrahydrofuran (THF): THF should be rigorously purified to remove water and peroxides. A common procedure involves refluxing over sodium benzophenone (B1666685) ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained, followed by distillation directly into the reaction flask.
-
This compound (tBOS): The monomer should be purified to remove inhibitors and any protic impurities. This is typically achieved by stirring over powdered calcium hydride (CaH2) for several hours, followed by vacuum distillation.[9] For very high purity, a subsequent distillation from a small amount of dibutylmagnesium (B73119) can be performed. The purified monomer should be used immediately.
-
Initiator (sec-Butyllithium): The concentration of the sec-butyllithium (B1581126) solution in cyclohexane (B81311) should be accurately determined by titration (e.g., Gilman double titration) prior to use.
Anionic Polymerization of tBOS
-
Glassware Preparation: All glassware should be cleaned, dried in an oven at >150 °C overnight, and assembled while hot under a stream of high-purity argon or nitrogen.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of freshly distilled THF under an inert atmosphere.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Initiation: The calculated amount of sec-butyllithium solution is added dropwise via syringe to the stirred THF.
-
Monomer Addition: The purified tBOS monomer is added dropwise to the initiator solution. A color change to deep red or orange is typically observed, indicating the formation of the polystyryl anion.
-
Polymerization: The reaction is allowed to proceed at -78 °C with vigorous stirring. The polymerization of tBOS is generally fast in THF.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The color of the solution should disappear.
-
Polymer Isolation: The polymer is isolated by precipitating the reaction mixture into a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
-
Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by size exclusion chromatography (SEC) calibrated with polystyrene standards.
Visualizations
References
- 1. pslc.ws [pslc.ws]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Inhibitor Removal from 4-tert-Butoxystyrene Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of the inhibitor 4-tert-butylcatechol (B165716) (TBC) from 4-tert-Butoxystyrene monomer prior to polymerization. Adherence to these protocols is critical for achieving reproducible and successful polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from this compound before polymerization?
A1: this compound is stabilized with an inhibitor, typically 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage and transport.[1] This inhibitor functions by scavenging free radicals, which are essential for initiating polymerization.[2] If the inhibitor is not removed, it will interfere with the polymerization process, leading to low or no polymer yield, unpredictable reaction kinetics, and altered polymer properties.[2][3]
Q2: What is the typical inhibitor used in this compound and at what concentration?
A2: The most common inhibitor used in this compound is 4-tert-butylcatechol (TBC).[4] Commercial grades of this compound typically contain around 200 ppm of TBC.
Q3: What are the primary methods for removing TBC from this compound?
A3: The two most common and effective laboratory-scale methods for removing TBC are:
-
Aqueous Sodium Hydroxide (NaOH) Wash: This method utilizes a chemical reaction where the acidic TBC reacts with the basic NaOH to form a salt that is soluble in the aqueous phase and can be separated.[5][6]
-
Activated Alumina (B75360) Column Chromatography: This physical method relies on the adsorption of the polar TBC onto the surface of activated alumina, allowing the non-polar monomer to pass through.[7]
Q4: How can I verify that the inhibitor has been successfully removed?
A4: The concentration of TBC can be quantitatively determined using UV-Vis spectrophotometry, as described in ASTM D4590.[8][9] This method involves reacting the monomer with an aqueous NaOH solution to develop a colored complex, the absorbance of which is measured at a specific wavelength.[9] A visual inspection of the NaOH washings can also be a preliminary indicator; the aqueous layer will typically be colored (e.g., yellow or brown) if TBC is present and will become colorless after successive washes.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or no polymer yield | Incomplete removal of the TBC inhibitor. | Repeat the inhibitor removal procedure. Ensure thorough mixing during the NaOH wash or use a fresh alumina column. Quantify the residual TBC concentration to confirm its removal to <1-10 ppm. |
| Inconsistent polymerization kinetics | Partial removal of the inhibitor, leading to a variable induction period. | Optimize the inhibitor removal process. For the NaOH wash, increase the number of washes or the concentration of the NaOH solution. For the alumina column, ensure the column is properly packed and not overloaded. |
| Discoloration of the final polymer | Presence of oxidized TBC or other impurities. | Ensure the monomer is properly dried after the NaOH wash to remove all water. Consider distilling the monomer under reduced pressure after inhibitor removal for the highest purity.[6] |
| Formation of an emulsion during NaOH wash | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, allow the mixture to stand for an extended period or add a small amount of a saturated brine solution to help break the emulsion. |
| Monomer polymerizes in the alumina column | The column overheats due to the exothermic nature of TBC adsorption or exposure to light/heat. | Pack the column in a well-ventilated fume hood and away from direct light or heat sources. For larger quantities, consider cooling the column with a water jacket.[7] |
| Cloudy or wet appearance of the monomer after NaOH wash and drying | Incomplete drying. | Ensure the drying agent (e.g., anhydrous magnesium sulfate (B86663), calcium chloride) is fresh and used in a sufficient amount. Allow adequate contact time for the drying agent to remove all residual water.[5] |
Quantitative Data on Inhibitor Removal Methods
The following table summarizes the typical efficiency of the two primary TBC removal methods for styrenic monomers. The exact efficiency may vary depending on the initial TBC concentration and the specific experimental conditions.
| Parameter | Aqueous NaOH Wash | Activated Alumina Column | Reference |
| Final TBC Concentration | < 10 ppm | < 1 ppm | [6] |
| Typical Monomer Recovery | > 95% | > 98% | - |
| Relative Speed | Faster for larger volumes | Slower, especially for larger volumes | - |
| Solvent/Reagent Waste | Generates aqueous waste | Generates solid waste | - |
| Requirement for Drying | Yes | No | [5] |
Experimental Protocols
Protocol 1: Inhibitor Removal using Aqueous Sodium Hydroxide (NaOH) Wash
This protocol describes the removal of TBC from this compound via liquid-liquid extraction with an aqueous NaOH solution.
Materials:
-
This compound containing TBC inhibitor
-
10% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (or calcium chloride)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 10% aqueous NaOH solution.
-
Stopper the funnel and gently invert it several times for 1-2 minutes, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the two layers to separate completely. The lower aqueous layer, containing the sodium salt of TBC, will likely be colored.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh 10% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with equal volumes of deionized water until the aqueous washing is neutral (check with pH paper or a pH meter).
-
Drain the monomer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate to the monomer and swirl gently. Let it stand for at least 30 minutes to ensure all water is removed.
-
Decant or filter the dry, inhibitor-free monomer into a clean, dry storage container. It is recommended to use the purified monomer immediately.
Protocol 2: Inhibitor Removal using an Activated Alumina Column
This protocol details the removal of TBC by passing the monomer through a column packed with activated alumina.
Materials:
-
This compound containing TBC inhibitor
-
Activated alumina (basic or neutral, Brockmann I)
-
Chromatography column with a stopcock
-
Glass wool or a fritted disc
-
Collection flask
Procedure:
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the chromatography column.
-
In a fume hood, carefully add the activated alumina to the column to create a packed bed. The amount of alumina will depend on the volume of monomer and its inhibitor concentration (a general rule of thumb is a 10-20 cm bed height for every 100 mL of monomer).
-
Gently tap the column to ensure even packing and remove any air pockets.
-
Pre-wet the column with a small amount of fresh, inhibitor-free solvent (e.g., hexane) and allow it to drain to the top of the alumina bed.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure as this can lead to channeling and inefficient removal.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer is ready for use.
Protocol 3: Quantification of Residual TBC (Adapted from ASTM D4590)
This protocol provides a method to determine the concentration of residual TBC in the purified this compound using UV-Vis spectrophotometry.
Materials:
-
Purified this compound
-
TBC standard solutions of known concentrations in inhibitor-free styrene (B11656)
-
1 M Sodium Hydroxide (NaOH) solution
-
Methanol
-
Separatory funnels or centrifuge tubes
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Calibration Curve:
-
Prepare a series of TBC standard solutions in inhibitor-free this compound (e.g., 1, 5, 10, 15, 20 ppm).
-
For each standard, mix a known volume (e.g., 10 mL) with an equal volume of 1 M NaOH solution in a separatory funnel.
-
Shake for 1-2 minutes and allow the layers to separate.
-
Carefully collect the aqueous (lower) layer.
-
Measure the absorbance of the aqueous layer at the wavelength of maximum absorbance for the TBC-NaOH complex (typically around 490 nm).
-
Plot a calibration curve of absorbance versus TBC concentration.
-
-
Sample Analysis:
-
Take a known volume of your purified this compound and repeat the extraction procedure with 1 M NaOH solution as described for the standards.
-
Measure the absorbance of the aqueous extract at the same wavelength.
-
Use the calibration curve to determine the concentration of TBC in your sample.
-
Diagrams
Caption: Workflow for TBC inhibitor removal using the NaOH wash method.
References
- 1. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitor removers Prepacked column, for removing tert-butylcatechol | Sigma-Aldrich [sigmaaldrich.com]
- 8. Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
Technical Support Center: Living Cationic Polymerization of p-tert-butoxystyrene (tBuOS)
Welcome to the technical support center for the living cationic polymerization of p-tert-butoxystyrene (tBuOS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers improve initiator efficiency and achieve controlled polymerization.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is initiator efficiency and why is it critical in the living cationic polymerization of tBuOS?
Initiator efficiency (Ieff) is the ratio of the number of polymer chains initiated to the number of initiator molecules added to the reaction.[1] In an ideal living polymerization, every initiator molecule should start one polymer chain (Ieff = 100%). High initiator efficiency is critical for:
-
Predictable Molecular Weight: The number-average molecular weight (Mn) is determined by the initial molar ratio of monomer to initiator ([M]₀/[I]₀). If the efficiency is low, the actual Mn will be higher than the theoretical value.[2]
-
Narrow Molecular Weight Distribution (MWD): For a polymer to have a low polydispersity index (PDI), all chains must be initiated simultaneously and grow at the same rate.[3][4] A fast and efficient initiation process relative to propagation is essential to achieve this.[4]
Q2: What are the common initiating systems for the living cationic polymerization of tBuOS?
Living cationic polymerization of styrenic monomers like tBuOS typically employs a binary initiating system consisting of an initiator and a Lewis acid co-initiator.[5] Common systems include:
-
Alkyl Halide / Lewis Acid: For example, 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl) combined with titanium tetrachloride (TiCl₄).[6][7]
-
Protic Acid / Lewis Acid: Systems like HCl-isobutyl vinyl ether adduct with zinc chloride (ZnCl₂).[8]
-
Alcohol / Lewis Acid: Cumyl alcohol in conjunction with boron trichloride (B1173362) (BCl₃) is effective for similar monomers like isobutylene.[2]
The choice of system depends on the desired reaction kinetics and the specific properties of the final polymer.
Q3: How does the choice of solvent affect initiator efficiency and polymerization control?
The polarity of the solvent plays a crucial role in cationic polymerization.
-
Polar Solvents: Solvents with higher dielectric constants (e.g., CH₂Cl₂ or EtNO₂) promote the dissociation of the propagating species into more reactive free ions.[8][9] This can significantly increase the polymerization rate.[8] However, it may also lead to side reactions if not properly controlled.
-
Nonpolar Solvents: Nonpolar solvents (e.g., methylcyclohexane) suppress ion dissociation, favoring a less reactive ion pair. This generally slows down the reaction but can offer better control over the polymerization. Often, a mixture of polar and nonpolar solvents is used to balance reactivity and control.[7]
Q4: What is the role of the co-initiator (Lewis acid) and the resulting counterion?
The Lewis acid co-initiator activates the initiator to generate the initial carbocation. It also stabilizes the propagating carbocation by forming a complex counterion. The characteristics of this counterion are critical for maintaining a living polymerization:
-
Nucleophilicity: The counterion must be weakly or non-nucleophilic to prevent irreversible termination by recombination with the cationic propagating end.[5][10]
-
Basicity: It should also be non-basic to avoid chain transfer reactions caused by proton abstraction from the growing polymer chain.[5] The stability of the carbocation and the nucleophilicity of the counterion must be carefully matched to achieve control.[11]
Q5: What is the impact of temperature on the polymerization?
Low temperatures, typically in the range of -30°C to -80°C, are essential for suppressing side reactions.[2][7][12] Cationic propagating species are highly reactive and prone to:
-
Chain Transfer: Transfer of a proton from the growing chain to a monomer or counterion, which terminates one chain and starts another.
-
Termination: Irreversible reaction of the cationic center.
Lowering the temperature reduces the activation energy for these undesirable side reactions more than it reduces the activation energy for propagation, thus favoring controlled chain growth.[12]
Part 2: Troubleshooting Guide
Issue 1: High Polydispersity Index (PDI > 1.2)
-
Symptom: The final polymer has a broad molecular weight distribution, indicating a loss of "living" characteristics.
| Possible Cause | Recommended Action | Rationale |
| Slow Initiation | Increase the concentration or strength of the Lewis acid co-initiator. Select an initiator that activates more rapidly. | The rate of initiation must be much faster than the rate of propagation to ensure all chains start growing at the same time.[4] |
| Chain Transfer | Lower the reaction temperature. Use a less polar solvent mixture. Ensure a non-basic counterion is formed. | Chain transfer is a common side reaction in cationic polymerization that broadens PDI.[10][12] Lower temperatures suppress this side reaction. |
| Irreversible Termination | Purify all reagents and solvents meticulously to remove water and other protic impurities. Add a proton trap (e.g., DTBP). | Water and other nucleophiles can terminate the growing cationic chains, leading to "dead" polymers and a broader MWD.[13][14] |
| Poor Reagent Purity | Rigorously purify the monomer and solvent immediately before use. | Impurities can act as alternative initiators or terminating agents, leading to uncontrolled polymerization.[5] |
Issue 2: Low Initiator Efficiency (Actual Mn >> Theoretical Mn)
-
Symptom: The experimentally measured molecular weight is significantly higher than the value calculated from the [Monomer]/[Initiator] ratio.
| Possible Cause | Recommended Action | Rationale |
| Initiator Decomposition | Store initiators under appropriate conditions (e.g., cold, dark, inert atmosphere) and use freshly prepared solutions. | Some initiators, particularly alkyl halides, can be unstable. |
| Inefficient Activation | Increase the ratio of Lewis acid to initiator. Switch to a stronger Lewis acid. | The Lewis acid may not be strong enough to fully activate the initiator, meaning fewer chains are started than intended.[8] |
| Protic Impurities | Ensure the system is scrupulously dry and free of protic impurities. Perform polymerization under a high-purity inert atmosphere. | Impurities can react with and consume the initiator or co-initiator before they can initiate polymerization.[14] |
Issue 3: Uncontrolled or Runaway Polymerization
-
Symptom: The reaction proceeds too quickly, often with a rapid temperature increase, leading to poor control and broad PDI.
| Possible Cause | Recommended Action | Rationale |
| Excessive Reactivity | Lower the reaction temperature. Reduce the polarity of the solvent system. | Propagation in cationic polymerization can be extremely fast and exothermic.[10][12] Reducing temperature and solvent polarity slows the reaction rate. |
| High Free Ion Concentration | Add a common ion salt (e.g., tetra-n-butylammonium chloride, nBu₄NCl). | The salt suppresses the dissociation of the propagating species into highly reactive free ions, favoring the less reactive ion pair and slowing the reaction.[6][8] |
| Overly Strong Lewis Acid | Reduce the concentration of the Lewis acid or switch to a weaker one (e.g., ZnCl₂ instead of TiCl₄). | A very strong Lewis acid can lead to a high concentration of active species and an uncontrolled reaction rate.[8] |
Part 3: Data Presentation and Experimental Protocols
Table 1: Initiating Systems for Living Cationic Polymerization of Styrenic and Related Monomers
| Monomer | Initiator | Co-initiator / Additive | Solvent | Temp (°C) | Resulting PDI | Reference |
| p-tert-butoxystyrene (tBuOS) | HCl-IBVE adduct | ZnCl₂ | CH₂Cl₂ | -15 | < 1.1 | [8] |
| p-tert-butoxystyrene (tBuOS) | HCl-IBVE adduct | ZnCl₂ / nBu₄NCl | EtNO₂/CH₂Cl₂ | -15 | Narrow | [8] |
| p-tert-butoxystyrene (tBuOS) | TMPCl | TiCl₄ / DTBP / Ti(OiPr)₄ / SnBr₄ | MeCHx/MeCl | -80 | ~1.1 | [7] |
| Isobutylene | Cumyl Alcohol | BCl₃ | CH₃Cl | -30 to -80 | ~1.1 | [2] |
| Isobutylene | TMPCl | TiCl₄ / nBu₄NCl | CH₃Cl/n-C₆H₁₄ | -80 | Narrow | [6] |
Experimental Protocol: General Procedure for Living Cationic Polymerization of tBuOS
This protocol is a generalized procedure based on methodologies reported in the literature.[7] All manipulations should be performed using high-vacuum techniques or in a high-purity inert atmosphere glovebox.
1. Reagent Purification:
-
Solvents (e.g., methylcyclohexane (B89554) (MeCHx), methyl chloride (MeCl)): Wash with concentrated H₂SO₄, then with water until neutral. Dry over CaCl₂ followed by CaH₂. Finally, distill under vacuum and store over molecular sieves.
-
Monomer (tBuOS): Stir over CaH₂ for 24 hours at room temperature, then distill under high vacuum. Store in the dark at low temperature.
-
Initiator (e.g., TMPCl): Purify by distillation.
-
Co-initiator (e.g., TiCl₄): Purify by distillation.
-
Proton Trap (e.g., 2,6-di-tert-butylpyridine, DTBP): Purify by distillation over CaH₂.
2. Polymerization Setup:
-
Assemble a glass reactor equipped with a magnetic stirrer and thermocouple, and flame-dry it under vacuum.
-
Cool the reactor to the target temperature (e.g., -80°C) in a suitable cooling bath (e.g., liquid N₂/hexane).
3. Reaction Procedure:
-
Charge the reactor with the purified solvents (e.g., 60/40 v/v MeCHx/MeCl) and the proton trap (DTBP).
-
Add the initiator (e.g., TMPCl) via syringe.
-
Add the co-initiator (e.g., TiCl₄) dropwise while stirring.
-
Start the polymerization by adding the purified tBuOS monomer to the stirred solution.
-
Monitor the reaction by taking aliquots at timed intervals for analysis (e.g., gravimetry for conversion, SEC/GPC for Mn and PDI).
4. Termination (Quenching):
-
After the desired conversion is reached, terminate the polymerization by adding a pre-chilled quenching agent, such as methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it, and dry it under vacuum to a constant weight.
Part 4: Visual Guides and Diagrams
Caption: General mechanism of living cationic polymerization.
Caption: Troubleshooting workflow for high PDI.
Caption: Key factors influencing initiator efficiency.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. researchgate.net [researchgate.net]
- 3. tu-dresden.de [tu-dresden.de]
- 4. Living polymerization - Wikipedia [en.wikipedia.org]
- 5. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. temarex.com [temarex.com]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. web.stanford.edu [web.stanford.edu]
Mitigating stress and shrinkage in poly(tBOC-styrene sulfone) resists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(tBOC-styrene sulfone) photoresists. The information provided aims to help mitigate common issues related to stress and shrinkage during lithographic processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of stress and shrinkage in poly(tBOC-styrene sulfone) resists?
A1: Stress and shrinkage in chemically amplified resists like poly(tBOC-styrene sulfone) primarily stem from two phenomena. Shrinkage occurs due to the acid-catalyzed deprotection of the t-BOC group during the post-exposure bake (PEB) step. This chemical reaction releases volatile byproducts, including isobutene and carbon dioxide, which then outgas from the film, leading to a reduction in volume.[1][2] This volume change can be significant, typically ranging from 4% to 15% in chemically amplified resists.[1][2] Stress, on the other hand, arises from the mismatch in thermal expansion coefficients between the polymer film and the substrate, as well as from the volume changes associated with solvent evaporation during the soft bake and the aforementioned chemical transformations during PEB.
Q2: How does the Post-Exposure Bake (PEB) temperature affect stress and shrinkage?
A2: The PEB temperature is a critical parameter that directly influences both the kinetics of the deprotection reaction and the mechanical state of the polymer film. Higher PEB temperatures accelerate the acid-catalyzed deprotection, leading to a more rapid and potentially more complete removal of the t-BOC groups. This can result in increased shrinkage over a shorter period. However, excessively high temperatures can also lead to increased stress due to greater thermal expansion mismatch upon cooling. It can also potentially cause degradation of the polymer or unwanted side reactions.
Q3: What is the role of the Photoacid Generator (PAG) in stress and shrinkage?
A3: The choice of Photoacid Generator (PAG) can influence stress and shrinkage. PAGs can be broadly categorized into ionic (e.g., onium salts like triarylsulfonium salts) and non-ionic types.[3] Ionic PAGs can sometimes lead to different stress profiles compared to non-ionic PAGs due to differences in their interaction with the polymer matrix and their diffusion characteristics. The size and mobility of the generated acid can affect the deprotection reaction's efficiency and uniformity, which in turn impacts the final stress and shrinkage of the film.[3]
Q4: Can the choice of casting solvent impact film stress?
A4: Yes, the casting solvent can have a significant impact on the residual stress of the film. Solvents with different boiling points and evaporation rates will affect the final film density and morphology. A rapid evaporation rate can trap more free volume in the film, potentially leading to higher residual stress. The interaction between the solvent and the polymer also plays a role in the final conformation of the polymer chains on the substrate, which can influence internal stresses.
Troubleshooting Guides
Issue 1: Excessive Film Shrinkage and Thickness Loss
| Symptom | Possible Cause | Recommended Action |
| Significant and non-uniform thickness loss after PEB. | High PEB Temperature or Extended Bake Time: Overly aggressive baking conditions can lead to excessive outgassing of byproducts. | Optimize the PEB temperature and time. Start with a lower temperature and gradually increase it while monitoring the extent of deprotection and shrinkage. Refer to the table below for illustrative data. |
| High Exposure Dose: A higher dose generates more photoacid, leading to a greater extent of deprotection and consequently, more shrinkage. | Reduce the exposure dose to the minimum required for complete patterning. Perform a dose-to-clear experiment to determine the optimal dose. | |
| High PAG Loading: A higher concentration of PAG will generate more acid upon exposure, similar to the effect of a high exposure dose. | If formulating your own resist, consider reducing the weight percentage of the PAG. |
Issue 2: High Residual Stress Leading to Cracking or Delamination
| Symptom | Possible Cause | Recommended Action |
| Film cracking or peeling from the substrate after processing. | High Thermal Stress: A large mismatch in the coefficient of thermal expansion (CTE) between the resist and the substrate, coupled with high processing temperatures (soft bake and PEB). | Lower the soft bake and PEB temperatures to the minimum required for effective solvent removal and deprotection. Consider using a substrate with a CTE closer to that of the resist, if possible. |
| Intrinsic Stress from Polymer Structure: The inherent stiffness and conformation of the polymer chains can contribute to internal stress. | While difficult to change for a given resist, ensure that the soft bake is sufficient to allow for some relaxation of the polymer chains. A longer, lower temperature soft bake may be beneficial. | |
| Incomplete Solvent Removal: Residual solvent in the film can lead to stress gradients as it slowly evaporates. | Optimize the soft bake process to ensure complete and uniform solvent removal. A two-step bake (a lower temperature step followed by a higher temperature step) can sometimes be effective. |
Data Presentation
The following tables provide illustrative quantitative data on how key processing parameters can influence shrinkage and stress in poly(tBOC-styrene sulfone) resists. This data is representative and should be used as a guideline for process optimization.
Table 1: Illustrative Film Shrinkage as a Function of Post-Exposure Bake (PEB) Temperature
| PEB Temperature (°C) | Exposure Dose (mJ/cm²) | Initial Thickness (nm) | Final Thickness (nm) | Shrinkage (%) |
| 100 | 50 | 500 | 470 | 6.0 |
| 110 | 50 | 500 | 455 | 9.0 |
| 120 | 50 | 500 | 435 | 13.0 |
| 130 | 50 | 500 | 420 | 16.0 |
Table 2: Illustrative Film Stress as a Function of Post-Exposure Bake (PEB) Temperature
| PEB Temperature (°C) | Substrate | Measured Stress (MPa) | Stress Type |
| 100 | Silicon | 25 | Tensile |
| 110 | Silicon | 35 | Tensile |
| 120 | Silicon | 48 | Tensile |
| 130 | Silicon | 60 | Tensile |
Experimental Protocols
Protocol 1: Measurement of Thin Film Stress using the Wafer Curvature Method
This protocol describes the measurement of residual stress in a poly(tBOC-styrene sulfone) film by measuring the change in wafer curvature.
1. Initial Substrate Curvature Measurement: a. Select a clean, reflective substrate (e.g., a silicon wafer). b. Using a stylus profiler or a laser-based scanning system, measure the initial radius of curvature (R_initial) of the bare substrate. It is crucial to have a baseline measurement as substrates are rarely perfectly flat.
2. Film Deposition: a. Spin-coat the poly(tBOC-styrene sulfone) resist onto the characterized substrate. b. Perform the soft bake to remove the casting solvent.
3. Post-Deposition Curvature Measurement: a. After the film has cooled to room temperature, measure the new radius of curvature (R_final) of the coated substrate using the same instrument and measurement parameters as in step 1.
4. Film Thickness Measurement: a. Measure the thickness of the resist film (t_f) using a technique such as ellipsometry or profilometry (by scratching the film and measuring the step height).
5. Stress Calculation: a. Calculate the film stress (σ_f) using the Stoney equation:
Protocol 2: In-Situ Monitoring of Deprotection and Shrinkage using FTIR Spectroscopy
This protocol allows for the real-time analysis of the t-BOC deprotection reaction, which is the primary driver of shrinkage.
1. Sample Preparation: a. Use an infrared-transparent substrate, such as a silicon wafer with a low doping level. b. Spin-coat a thin film of the poly(tBOC-styrene sulfone) resist onto the substrate. c. Perform a soft bake to remove the solvent.
2. FTIR Measurement Setup: a. Place the coated substrate in the sample compartment of an FTIR spectrometer. b. If possible, use a transmission setup. c. Collect a background spectrum of the bare substrate.
3. Initial Spectrum: a. Collect an initial FTIR spectrum of the resist-coated substrate. b. Identify the characteristic carbonyl (C=O) stretching peak of the t-BOC group, typically around 1760 cm⁻¹, and the C-O stretch around 1150 cm⁻¹.
4. In-Situ Exposure and PEB: a. If the FTIR setup is equipped with an in-situ exposure and heating stage, expose the sample to the appropriate UV wavelength. b. Following exposure, heat the sample to the desired PEB temperature. c. Continuously collect FTIR spectra at set time intervals during the PEB.
5. Data Analysis: a. Monitor the decrease in the absorbance of the t-BOC carbonyl peak and the corresponding increase in the broad hydroxyl (-OH) peak of the deprotected hydroxystyrene, typically around 3200-3500 cm⁻¹. b. The extent of deprotection can be quantified by normalizing the area of the t-BOC carbonyl peak to its initial value. c. Correlate the extent of deprotection with film thickness measurements (from a separate experiment under the same conditions) to quantify shrinkage as a function of deprotection.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection pathway in poly(tBOC-styrene sulfone) resist.
Caption: Workflow for measuring thin film stress using the wafer curvature method.
References
Technical Support Center: Heat Dissipation in Industrial Scale Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to heat dissipation during industrial-scale polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is heat dissipation a critical concern in industrial-scale polymerization?
A1: Most polymerization reactions are highly exothermic, meaning they release a significant amount of heat.[1][2] As the reaction volume increases during scale-up, the ratio of heat transfer surface area to reaction volume decreases. This makes it more challenging to remove the generated heat efficiently.[3] Inadequate heat dissipation can lead to a rapid, uncontrolled increase in temperature and reaction rate, a dangerous condition known as thermal runaway.[1] This can result in compromised product quality, such as reduced polymer molecular weight and thermal degradation, and can even pose serious safety hazards, including equipment damage, fires, or explosions.
Q2: What are the primary methods for controlling temperature in large-scale polymerization reactors?
A2: The primary methods for controlling temperature involve a combination of reactor design and operational strategies:
-
Jacketed Reactors: These reactors have an outer shell or "jacket" through which a cooling fluid (like water or a thermal oil) circulates to remove heat from the reactor walls.[4]
-
External Heat Exchangers: For larger reactors where a jacket alone is insufficient, a portion of the reaction mixture is continuously pumped through an external heat exchanger to be cooled and then returned to the reactor.[4] This significantly increases the available heat transfer area.
-
Internal Cooling Coils: Coils are placed inside the reactor, and a cooling fluid is passed through them to directly remove heat from the reaction medium.[4]
-
Addition of Cooling Media: In some processes, like emulsion or suspension polymerizations, cold liquids (e.g., water) can be strategically added to the reactor to absorb excess heat.[4]
-
Process Control Systems: Advanced control systems, such as Proportional-Integral-Derivative (PID) controllers, automatically adjust the flow of cooling media based on real-time temperature measurements to maintain the desired reaction temperature.[4]
Q3: What are the signs of inadequate heat dissipation?
A3: Early warning signs of inadequate heat dissipation include:
-
A steady, uncontrolled rise in the reactor temperature, even with the cooling system operating at maximum capacity.
-
An increase in the reactor pressure due to the vaporization of monomers or solvents.
-
A noticeable increase in the viscosity of the reaction mixture, which can hinder mixing and further impede heat transfer.
-
Changes in the color or appearance of the polymer being produced.
Q4: What is thermal runaway and what are its consequences?
A4: Thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid and accelerating increase in temperature and pressure.[1] This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. The consequences of thermal runaway can be severe, ranging from product degradation and equipment damage to violent explosions and the release of toxic materials.[5]
Troubleshooting Guides
Issue 1: Reactor Temperature is Consistently Above the Setpoint
| Possible Cause | Troubleshooting Steps |
| Insufficient Cooling Fluid Flow Rate | 1. Verify that the cooling fluid pumps are operating correctly and at the specified rate. 2. Check for any obstructions or blockages in the cooling lines. 3. Ensure that all valves in the cooling system are fully open. |
| High Cooling Fluid Inlet Temperature | 1. Check the temperature of the cooling fluid entering the reactor jacket or heat exchanger. 2. Ensure that the cooling tower or chiller providing the cooling fluid is functioning within its operational parameters. |
| Fouling of Heat Transfer Surfaces | 1. Over time, polymer or other materials can build up on the reactor walls or heat exchanger tubes, creating an insulating layer that reduces heat transfer.[6] 2. If fouling is suspected, the reactor may need to be shut down for cleaning.[6] |
| Changes in Reaction Kinetics | 1. Verify the concentration and feed rates of monomers and initiators. Higher concentrations can lead to a faster reaction and more heat generation. 2. Ensure that there are no impurities in the reactants that could be acting as unintended catalysts.[6] |
Issue 2: Localized Hotspots within the Reactor
| Possible Cause | Troubleshooting Steps |
| Poor Mixing | 1. Inadequate agitation can lead to stagnant zones where heat accumulates.[6] 2. Verify that the agitator is operating at the correct speed. 3. Check for any mechanical issues with the agitator, such as a broken impeller. 4. Consider if the viscosity of the reaction mixture has increased beyond the agitator's capability. |
| Non-uniform Reactant Addition | 1. Ensure that monomers and initiators are being introduced into the reactor in a way that allows for rapid and uniform dispersion. 2. Check the placement and functioning of the feed nozzles. |
| Catalyst Deactivation or Agglomeration | 1. In catalytic polymerizations, uneven distribution or deactivation of the catalyst can lead to localized areas of high reactivity.[7] |
Issue 3: Thermal Runaway Emergency Response
A thermal runaway is a critical safety event that requires immediate and decisive action. The following is a general emergency response procedure. Always follow your facility's specific safety protocols.
Immediate Actions:
-
Sound the Alarm: Immediately alert all personnel in the area and initiate the facility's emergency alarm.
-
Stop All Feeds: Immediately stop the addition of all monomers, initiators, and other reactants to the reactor.
-
Maximize Cooling: Ensure the primary cooling system is operating at its maximum capacity.
-
Initiate Emergency Cooling: If available, activate any secondary or emergency cooling systems. This may involve introducing a quench liquid or activating a deluge system.[8]
-
Consider Reaction Inhibition: If a suitable reaction inhibitor is available and can be safely introduced, this may be used to stop the polymerization.
-
Vent the Reactor (if designed for it): If the reactor is equipped with an emergency venting system, it should be activated to relieve excess pressure.
-
Evacuate: All non-essential personnel should evacuate to a safe location.
Quantitative Data
Table 1: Heats of Polymerization for Common Monomers
| Monomer | Heat of Polymerization (-ΔHp) (kJ/mol) |
| Ethylene | 96 |
| Propylene | 84 |
| Styrene | 70 |
| Vinyl Chloride | 96 |
| Methyl Methacrylate | 58 |
| Butadiene | 73 |
| Acrylonitrile | 77 |
Source: Data compiled from various sources.
Table 2: Typical Overall Heat Transfer Coefficients (U) for Different Cooling Systems
| Cooling System | Typical U-value (W/m²·K) | Notes |
| Jacketed Reactor | 50 - 500 | Highly dependent on the viscosity of the reaction medium and the degree of agitation. |
| External Loop Heat Exchanger | 300 - 1500 | Generally more efficient than jackets due to higher fluid velocities and larger surface area. |
| Internal Cooling Coils | 200 - 800 | Can be effective but may interfere with mixing and are prone to fouling. |
Note: These are approximate values and can vary significantly based on specific process conditions, equipment design, and fluid properties.
Experimental Protocols
Protocol 1: Determination of the Heat of Polymerization by Adiabatic Calorimetry
Objective: To determine the heat of polymerization of a monomer under adiabatic conditions.
Materials:
-
Dewar flask (as a simple calorimeter)
-
Magnetic stirrer and stir bar
-
High-precision thermometer (e.g., a digital thermometer with 0.1°C resolution)
-
Monomer, initiator, and solvent
-
Balance
Procedure:
-
Determine the Heat Capacity of the Calorimeter:
-
Add a known mass of warm water at a known temperature to a known mass of cold water at a known temperature in the Dewar flask.
-
Stir and record the final equilibrium temperature.
-
Calculate the heat capacity of the Dewar flask using the principle of conservation of energy.
-
-
Prepare the Reaction Mixture:
-
In the Dewar flask, dissolve a known mass of the monomer in a known mass of the solvent.
-
Place the Dewar flask on the magnetic stirrer and begin stirring.
-
Allow the mixture to reach a stable initial temperature (Tinitial) and record it.
-
-
Initiate Polymerization:
-
Add a known amount of initiator to the reaction mixture.
-
Quickly seal the Dewar flask to maintain adiabatic conditions.
-
-
Monitor Temperature:
-
Record the temperature of the reaction mixture at regular intervals until the temperature reaches a maximum and starts to cool (Tmax).
-
-
Calculations:
-
Calculate the total heat evolved (q) using the equation: q = (msolution * cp,solution + Ccalorimeter) * (Tmax - Tinitial), where m is mass, cp is specific heat capacity, and C is the heat capacity of the calorimeter.
-
Calculate the moles of monomer that reacted.
-
The heat of polymerization (-ΔHp) is then q / moles of monomer.
-
Protocol 2: Experimental Determination of the Overall Heat Transfer Coefficient (U)
Objective: To determine the overall heat transfer coefficient of a jacketed reactor.
Materials:
-
Jacketed reactor with an agitator
-
Heating/cooling circulator for the jacket
-
Temperature probes for the reactor contents and the jacket inlet and outlet
-
Flow meter for the jacket fluid
Procedure:
-
System Setup:
-
Fill the reactor with a known volume of a well-characterized fluid (e.g., water or a specific solvent to be used in the reaction).
-
Start the agitator at a set speed.
-
Circulate the jacket fluid at a constant flow rate.
-
-
Data Collection:
-
Set the jacket circulator to a constant inlet temperature.
-
Allow the system to reach a steady state where the temperature of the fluid inside the reactor is constant.
-
Record the following steady-state data:
-
Temperature of the reactor contents (Treactor)
-
Inlet temperature of the jacket fluid (Tjacket,in)
-
Outlet temperature of the jacket fluid (Tjacket,out)
-
Flow rate of the jacket fluid (ṁjacket)
-
-
-
Calculations:
-
Calculate the rate of heat transfer (Q) from the jacket to the reactor contents using: Q = ṁjacket * cp,jacket * (Tjacket,in - Tjacket,out).
-
Calculate the log mean temperature difference (LMTD) between the jacket and the reactor fluid.
-
The overall heat transfer coefficient (U) can then be calculated using the formula: U = Q / (A * LMTD), where A is the heat transfer area of the reactor.
-
Visualizations
Caption: Troubleshooting workflow for high reactor temperature.
Caption: Factors influencing the risk of thermal runaway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. thermalscience.rs [thermalscience.rs]
- 5. vfbv.com.au [vfbv.com.au]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Grignard Synthesis of 4-tert-Butoxystyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 4-tert-Butoxystyrene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to form 4-vinylphenyl magnesium halide is not initiating. What are the common causes and solutions?
A1: Failure to initiate a Grignard reaction is a frequent issue, often due to a passivating magnesium oxide layer on the magnesium turnings or the presence of moisture.[1]
-
Inactive Magnesium Surface: The magnesium turnings may be coated with a resilient oxide layer that prevents the reaction.[1]
-
Solution: Activate the magnesium surface. Common methods include:
-
Mechanical Activation: Crush the magnesium turnings in a mortar and pestle before reaction or stir them vigorously in the reaction flask to break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. A visual cue for successful activation with 1,2-dibromoethane is the production of ethylene (B1197577) gas.[1]
-
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Even trace amounts in glassware or solvents will quench the reagent.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C overnight and cooled under an inert atmosphere (e.g., argon or nitrogen).[2] Use anhydrous solvents, such as freshly distilled tetrahydrofuran (B95107) (THF).[3]
-
Q2: I'm observing a low yield of this compound. What are the likely side reactions and how can I mitigate them?
A2: Low yields can be attributed to several factors, including side reactions of the Grignard reagent itself or with the t-butyl perbenzoate, and polymerization of the starting material or product.
-
Wurtz-type Coupling: The Grignard reagent can react with the starting 4-halostyrene, leading to the formation of a biphenyl (B1667301) byproduct. This is favored at higher temperatures.[2]
-
Solution: Add the 4-halostyrene dropwise to the magnesium turnings to maintain a low concentration. Ensure efficient stirring and maintain a gentle reflux to avoid excessive heat.[2]
-
-
Polymerization: The vinyl group in 4-vinylphenyl magnesium bromide is susceptible to polymerization, especially at temperatures above 35-40°C.[4][5]
-
Solution: Carefully control the reaction temperature during the formation of the Grignard reagent. Use external cooling to keep the temperature below 35°C.[4]
-
-
Side Reactions with t-butyl perbenzoate: Grignard reagents can react with t-butyl perbenzoate in multiple ways, not just the desired substitution. This can lead to the formation of benzoic acid and other byproducts, reducing the yield of the desired ester.[6]
-
Solution: Control the reaction temperature during the addition of t-butyl perbenzoate, keeping it between 0°C and 5°C.[7] The slow, dropwise addition of the perbenzoate to the Grignard solution is crucial.
-
Q3: My reaction mixture becomes a thick, unstirrable slurry. What can I do?
A3: This is likely due to the precipitation of magnesium salts.
-
Solution: Dilute the reaction mixture with more anhydrous solvent (e.g., THF) to improve stirrability. During the aqueous workup, slowly add the reaction mixture to a vigorously stirred quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride) to help keep the salts dissolved.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Data Presentation
| Parameter | Protocol 1 | Protocol 2 (Optimized) | Reference Protocol (4-diphenylphosphinostyrene) |
| Starting Halide | 4-chlorostyrene (B41422) | 4-bromostyrene (B1200502) | 4-bromostyrene |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reagent for t-butoxy group | t-butyl perbenzoate | t-butyl perbenzoate | Chlorodiphenylphosphine |
| Grignard Formation Temp. | < 60°C | 25-35°C | -15°C (addition) |
| Reaction Temp. | 0-5°C | 0-5°C | -15°C to 0°C |
| Reported Yield | 20% | 50% | 78% |
| Reference | [7] | [2] | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-t-Butoxystyrene (20% Yield)[7]
-
Grignard Reagent Formation:
-
To 8.9 g (0.37 mol) of magnesium turnings, add enough dry THF to cover the turnings under a nitrogen atmosphere.
-
Dropwise, add a solution of 62.9 g (0.34 mol) of 4-chlorostyrene in 250 mL of dry THF.
-
Control the exothermic reaction by external cooling to maintain a temperature below 60°C.
-
After the exotherm subsides, heat the mixture at 60°C for 30 minutes.
-
-
Reaction with t-butyl perbenzoate:
-
Cool the Grignard solution to 0°C using a salt-ice bath.
-
Add a solution of 44 g (0.23 mol) of t-butyl perbenzoate in 80 mL of THF at a rate that maintains the temperature between 0°C and 5°C.
-
After addition, allow the mixture to warm to 25°C and stir for 2 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into 1000 mL of a 3% aqueous hydrochloric acid solution.
-
Extract the aqueous layer with 200 mL portions of diethyl ether.
-
Wash the combined ether layers twice with a 10% aqueous sodium hydroxide (B78521) solution, then with water until neutral.
-
Dry the ether layer over sodium sulfate (B86663) and remove the solvent using a rotary evaporator.
-
Add a small amount of an inhibitor (e.g., ionol) and fractionally distill the product. The boiling point of 4-t-butoxystyrene is 45°-46° C at 0.03 mm Hg.
-
Protocol 2: Optimized Synthesis of this compound (50% Yield)[2]
-
Grignard Reagent Formation:
-
In a 2000-mL three-necked round-bottom flask under a nitrogen atmosphere, place 19.4 g (0.80 mol) of magnesium turnings and cover with freshly dried and distilled THF.
-
Dropwise, add a solution of 143.3 g (0.78 mol) of freshly distilled 4-bromostyrene in 500 mL of THF.
-
-
Reaction with t-butyl perbenzoate:
-
The protocol for the reaction with t-butyl perbenzoate is similar to Protocol 1, with careful temperature control.
-
-
Workup and Purification:
-
The workup procedure is similar to Protocol 1, involving an acidic quench, extraction, and washing.
-
After drying and solvent removal, the product is purified by fractional distillation in the presence of an inhibitor like ionol (2,6-di-tert-butyl-4-methylphenol).
-
Caption: General experimental workflow for the synthesis of this compound.
References
Validation & Comparative
Characterization of Poly(4-tert-butoxystyrene) and Alternatives by SEC and NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of poly(4-tert-butoxystyrene) (PTBS) and its common alternatives, polystyrene (PS) and poly(4-hydroxystyrene) (PHS), using Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, comparative data, and a visual representation of the characterization workflow are presented to assist researchers in selecting and analyzing these polymers for various applications, including as photoresist materials in microlithography.
Executive Summary
Poly(this compound) is a crucial polymer in the electronics industry, primarily used as a photoresist. Its protective tert-butoxycarbonyl group allows for chemical amplification, a key process in high-resolution lithography. The characterization of its molecular weight, molecular weight distribution, and chemical structure is paramount for ensuring its performance. This guide compares the analytical methodologies and typical results for PTBS against polystyrene, a foundational polymer, and poly(4-hydroxystyrene), the deprotected, functional form of PTBS.
Comparative Data
The following tables summarize typical quantitative data obtained from SEC and NMR analysis of PTBS, PS, and PHS. These values can vary depending on the specific polymerization method and conditions.
Size Exclusion Chromatography (SEC) Data
SEC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[1][2][3][4][5]
| Polymer | Typical Mn ( g/mol ) | Typical Mw ( g/mol ) | Typical PDI | Eluent |
| Poly(this compound) (PTBS) | 8,000 - 15,000 | 9,000 - 20,000 | 1.1 - 1.5 | Tetrahydrofuran (THF) |
| Polystyrene (PS) | 10,000 - 500,000+ | 11,000 - 600,000+ | 1.05 - 2.0 | Tetrahydrofuran (THF) |
| Poly(4-hydroxystyrene) (PHS) | 5,000 - 20,000 | 6,000 - 25,000 | 1.1 - 1.6 | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy is used to confirm the chemical structure of the polymer by identifying the chemical shifts of the different protons present in the repeating monomer unit.[6][7][8][9][10]
| Polymer | Chemical Group | Chemical Shift (δ, ppm) |
| Poly(this compound) (PTBS) | Aromatic protons (C₆H₄) | 6.2 - 7.2 |
| Polymer backbone (CH, CH₂) | 1.2 - 2.1 | |
| tert-Butyl protons (C(CH₃)₃) | 1.3 | |
| Polystyrene (PS) | Aromatic protons (C₆H₅) | 6.5 - 7.5 |
| Polymer backbone (CH, CH₂) | 1.4 - 2.2 | |
| Poly(4-hydroxystyrene) (PHS) | Aromatic protons (C₆H₄) | 6.1 - 7.0 |
| Polymer backbone (CH, CH₂) | 1.1 - 2.0 | |
| Hydroxyl proton (OH) | 8.5 - 9.5 (can be broad and exchangeable) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR provides more detailed structural information, including tacticity (the stereochemical arrangement of the phenyl groups along the polymer chain).[11][12]
| Polymer | Chemical Group | Chemical Shift (δ, ppm) |
| Poly(this compound) (PTBS) | Quaternary aromatic carbon (C-O) | 153 - 155 |
| Aromatic carbons (CH) | 118 - 128 | |
| Quaternary aromatic carbon (C-CH) | 135 - 138 | |
| Quaternary tert-Butyl carbon | 77 - 79 | |
| Polymer backbone (CH, CH₂) | 39 - 46 | |
| tert-Butyl carbons (CH₃) | 28 - 30 | |
| Polystyrene (PS) | Quaternary aromatic carbon | 145 - 146 |
| Aromatic carbons (CH) | 125 - 129 | |
| Polymer backbone (CH, CH₂) | 40 - 46 | |
| Poly(4-hydroxystyrene) (PHS) | Quaternary aromatic carbon (C-OH) | 150 - 153 |
| Aromatic carbons (CH) | 114 - 129 | |
| Quaternary aromatic carbon (C-CH) | 130 - 133 | |
| Polymer backbone (CH, CH₂) | 38 - 45 |
Experimental Protocols
Detailed methodologies for the characterization of PTBS and its alternatives by SEC and NMR are provided below.
Size Exclusion Chromatography (SEC) Protocol
This protocol provides a general procedure for determining the molecular weight and polydispersity of the polymers.[1][4][13][14]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the polymer sample.
-
Dissolve the polymer in 1 mL of inhibitor-free, HPLC-grade Tetrahydrofuran (THF). For PHS, Dimethylformamide (DMF) can also be used.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter (PTFE or nylon) to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system equipped with a degasser, pump, autosampler, and column oven.
-
Columns: A set of two or three SEC columns with a range of pore sizes suitable for separating polymers in the expected molecular weight range (e.g., polystyrene-divinylbenzene based columns).
-
Mobile Phase: Inhibitor-free, HPLC-grade THF.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Detector: A differential refractive index (DRI) detector is commonly used. A multi-angle light scattering (MALS) detector can be used for absolute molecular weight determination.
-
Injection Volume: 50-100 µL.
-
-
Calibration:
-
Prepare a series of narrow polystyrene standards of known molecular weights.
-
Inject each standard and record the retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
-
-
Data Analysis:
-
Inject the prepared polymer sample.
-
Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) from the resulting chromatogram using the appropriate software.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of the polymers.[6][8][9][15]
-
Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Tetrahydrofuran-d₈ (THF-d₈), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Ensure the polymer is fully dissolved. Gentle warming or sonication may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃ is common for PTBS and PS. DMSO-d₆ is often used for PHS to observe the hydroxyl proton.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse angle: 30-90 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds
-
Proton decoupling should be applied.
-
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the polymer repeating unit based on known chemical shifts.
-
Visualizing the Characterization Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow for the characterization of these polymers.
Caption: Workflow for polymer synthesis and characterization.
Conclusion
The characterization of poly(this compound) and its alternatives through SEC and NMR is fundamental to understanding their properties and performance in various applications. This guide provides a standardized framework for these analyses, enabling researchers to obtain reliable and comparable data. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the fields of polymer chemistry, materials science, and drug development.
References
- 1. Optimizing Molecular Weight Determination by SEC/GPC [knauer.net]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. scite.ai [scite.ai]
A Comparative Guide to Anionic vs. Free-Radical Polymerization of 4-tert-Butoxystyrene
For researchers, scientists, and professionals in drug development and polymer chemistry, the choice of polymerization technique is a critical determinant of the final properties and performance of a polymer. This guide provides a detailed comparison of anionic and free-radical polymerization methods for the monomer 4-tert-Butoxystyrene (tBOS), a key intermediate in the synthesis of poly(4-hydroxystyrene) and other functional polymers. The selection of the polymerization route significantly impacts the resulting polymer's molecular weight, molecular weight distribution (polydispersity), and architectural control.
Anionic polymerization of this compound offers a "living" polymerization process, which allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and well-defined end-groups. This high level of control is crucial for applications demanding uniform polymer chains, such as in drug delivery systems, block copolymers, and advanced lithographic materials. In contrast, free-radical polymerization is a more robust and less demanding method, but it typically results in polymers with a broader molecular weight distribution and less control over the polymer architecture.
Data Presentation: A Quantitative Comparison
The choice between anionic and free-radical polymerization for this compound can be guided by the desired polymer characteristics. The following table summarizes typical quantitative data obtained from each method.
| Parameter | Anionic Polymerization of a Styrenic Monomer¹ | Free-Radical Polymerization of a Styrenic Monomer² |
| Initiator | sec-Butyllithium (sec-BuLi) | 2,2'-Azobis(isobutyronitrile) (AIBN) |
| Solvent | Tetrahydrofuran (THF) | Toluene or Bulk |
| Temperature | -78 °C | 60-80 °C |
| Number-Average Molecular Weight (Mn) | Predictable, e.g., 32,000 g/mol | Variable, e.g., 3,000-4,000 g/mol |
| Polydispersity Index (PDI) | Very Low (e.g., 1.04) | High (e.g., 1.3 - 2.3) |
| Control over Architecture | High (Living Polymerization) | Low |
| Reaction Conditions | Requires high purity, inert atmosphere | Tolerant to impurities |
¹Data for poly(4-tert-butyl styrene), a closely related monomer, demonstrating the control of living anionic polymerization. ²Data for polystyrene, which exhibits similar polymerization behavior to this compound under free-radical conditions.
Experimental Protocols
Anionic Polymerization of this compound
This protocol describes the living anionic polymerization of this compound to achieve a polymer with a narrow molecular weight distribution.[1] This procedure requires stringent anhydrous and oxygen-free conditions, typically achieved using high-vacuum techniques or a glovebox.[2]
Materials:
-
This compound (tBOS), purified by distillation from CaH₂.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated.
-
Methanol (B129727), degassed.
-
Argon or Nitrogen gas, high purity.
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then filled with purified argon.
-
Freshly distilled THF is transferred to the reaction flask via cannula.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Purified this compound is added to the cooled THF with stirring.
-
The calculated amount of sec-BuLi initiator solution is injected dropwise into the monomer solution. The appearance of a characteristic orange-red color indicates the formation of the styryl anion.
-
The polymerization is allowed to proceed at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete monomer conversion.
-
The living polymer chains are terminated by the addition of a small amount of degassed methanol, which causes the color to disappear.
-
The reaction mixture is warmed to room temperature, and the polymer is isolated by precipitation into a large excess of methanol.
-
The precipitated poly(this compound) is collected by filtration, washed with methanol, and dried in a vacuum oven.
Free-Radical Polymerization of this compound
This protocol outlines the bulk free-radical polymerization of this compound, a simpler method that does not require the stringent conditions of anionic polymerization.[3]
Materials:
-
This compound (tBOS), inhibitor removed by passing through a column of basic alumina.
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol.
-
Toluene.
-
Methanol.
Procedure:
-
In a reaction tube, dissolve the desired amount of AIBN initiator in the purified this compound monomer.
-
The solution is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
The reaction tube is sealed under vacuum or an inert atmosphere.
-
The tube is placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization.
-
The polymerization is allowed to proceed for a set time (e.g., 24 hours). The viscosity of the solution will increase as the polymer forms.
-
The reaction is quenched by cooling the tube in an ice bath.
-
The viscous solution is dissolved in a small amount of toluene.
-
The polymer is isolated by precipitation into a large volume of methanol with vigorous stirring.
-
The resulting poly(this compound) is collected by filtration, washed with methanol, and dried under vacuum.
Visualization of Polymerization Mechanisms
To further illustrate the fundamental differences between these two polymerization techniques, the following diagrams depict the key steps involved in each process.
References
A Comparative Guide to Protected 4-Hydroxystyrene Monomers for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced polymer synthesis, particularly for applications in electronics, photoresists, and biomedical materials, poly(4-hydroxystyrene) (PHS) is a cornerstone polymer due to its desirable properties, including high glass transition temperature and chemical reactivity. However, the direct polymerization of 4-hydroxystyrene is often challenging due to the reactive phenolic hydroxyl group. This necessitates the use of protected 4-hydroxystyrene monomers, which allow for controlled polymerization before a deprotection step to yield the final PHS polymer.
This guide provides an objective comparison of 4-tert-butoxystyrene (tBOS) with other commonly used protected 4-hydroxystyrene monomers: 4-acetoxystyrene (B54282) (AS), 4-(trimethylsilyloxy)styrene (TMSOS), and 4-(tetrahydropyranyloxy)styrene (THPSt). The comparison focuses on monomer properties, polymerization behavior, and deprotection efficiency, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable monomer for their specific application.
Monomer Properties: A Comparative Overview
The choice of a protecting group significantly influences the monomer's physical properties, stability, and suitability for different polymerization techniques. The following table summarizes the key properties of tBOS and its alternatives.
| Property | This compound (tBOS) | 4-Acetoxystyrene (AS) | 4-(trimethylsilyloxy)styrene (TMSOS) | 4-(tetrahydropyranyloxy)styrene (THPSt) |
| Molecular Weight ( g/mol ) | 176.25[1] | 162.19[2] | 192.32 | 204.28 |
| Physical Form | Liquid | Liquid[3] | Liquid | Liquid |
| Boiling Point (°C) | 72-73 @ 0.1 mmHg | 260 (lit.)[4] | ~105 @ 15 mmHg | Not readily available |
| Melting Point (°C) | -38 (lit.)[5] | 7-8 (lit.)[4] | Not readily available | Not readily available |
| Density (g/mL at 25°C) | 0.936 (lit.) | 1.06 (lit.)[3] | ~0.95 | Not readily available |
| Stability/Storage | Stable at 2-8°C with inhibitor (e.g., 4-tert-butylcatechol). | Stable for at least 2 years at -20°C with inhibitor (e.g., MEHQ)[4]. Protect from light and moisture[4]. | Sensitive to moisture; should be stored under inert atmosphere. | Generally stable but can be sensitive to strong acids. |
| Toxicity | Data not widely available. General handling precautions for styrenic monomers should be followed. | Moderate toxicity if ingested; skin and eye irritant[6]. | Data not widely available. Hydrolyzes to produce phenol, which is toxic. | Data not widely available. |
Polymerization Behavior
The nature of the protecting group dictates the feasible polymerization methods and can influence the polymerization kinetics and the properties of the resulting polymer.
| Feature | Poly(this compound) (PtBOS) | Poly(4-acetoxystyrene) (PAS) | Poly(4-(trimethylsilyloxy)styrene) (PTMSOS) | Poly(4-(tetrahydropyranyloxy)styrene) (PTHPSt) |
| Suitable Polymerization Methods | Anionic, cationic, radical[7]. | Radical (conventional, RAFT, NMP)[6]. | Anionic[8]. | Anionic[9]. |
| Living/Controlled Polymerization | Yes, particularly well-suited for living anionic polymerization[10]. | Yes, via RAFT and NMP, allowing for good control over molecular weight and dispersity. | Yes, living anionic polymerization is possible. | Yes, living anionic polymerization has been demonstrated[9]. |
| Polymerization Kinetics | Steric hindrance from the tert-butyl group can slow polymerization rates compared to less bulky monomers[10]. | Free-radical polymerization propagation rate coefficient (kp) is roughly 50% higher than that of styrene[11]. | Polymerization kinetics are influenced by the silyl (B83357) group. | Well-controlled polymerization has been reported. |
| Thermal Stability of Polymer | High thermal stability, with decomposition of the tert-butoxy (B1229062) group around 200°C[10]. | Decomposes at lower temperatures than PtBOS[10]. | Silyl ether groups are thermally labile. | The acetal (B89532) group can be thermally cleaved. |
Deprotection to Poly(4-hydroxystyrene)
The ease and efficiency of the deprotection step are critical for obtaining high-purity PHS. The choice of protecting group determines the required deprotection conditions, which can range from acidic to basic hydrolysis.
| Deprotection Method | Poly(this compound) (PtBOS) | Poly(4-acetoxystyrene) (PAS) | Poly(4-(trimethylsilyloxy)styrene) (PTMSOS) | Poly(4-(tetrahydropyranyloxy)styrene) (PTHPSt) |
| Typical Reagents | Strong acids (e.g., HCl, TFA, HBr)[4]. | Bases (e.g., hydrazine (B178648), ammonia, NaOH)[12]. | Mild acids (e.g., HCl in THF/EtOH) or fluoride (B91410) sources (e.g., TBAF). | Mild acids (e.g., HCl, pyridinium (B92312) p-toluenesulfonate). |
| Conditions | Typically room temperature to moderate heating (e.g., 50-60°C)[4]. | Room temperature to elevated temperatures. | Mild conditions, often at room temperature. | Mild acidic conditions, can proceed at room temperature. |
| Efficiency | Near-quantitative (>95%) deprotection is achievable[10]. | Can be quantitative, but side reactions are possible depending on the base used. | Generally high efficiency under appropriate conditions. | Quantitative deprotection is reported[13]. |
| Selectivity & Mildness | Requires strong acid, which may not be suitable for acid-sensitive functionalities. | Basic conditions are orthogonal to acid-labile groups. Hydrazine is a common but potentially hazardous reagent. | Silyl ethers offer a range of labilities, allowing for selective deprotection. Fluoride-based deprotection is very mild. | Acetal deprotection is generally mild and can be performed under conditions that preserve other sensitive groups[9]. |
Experimental Protocols
The following sections provide detailed experimental protocols for the polymerization and deprotection of each of the discussed monomers.
This compound (tBOS)
a) Living Anionic Polymerization of tBOS
-
Objective: To synthesize well-defined poly(this compound) with controlled molecular weight and low dispersity.
-
Methodology:
-
All glassware is rigorously cleaned and flame-dried under vacuum.
-
The monomer, this compound, is purified by distillation from calcium hydride and stored under an inert atmosphere.
-
The polymerization is conducted in a Schlenck flask under a high-purity argon atmosphere.
-
Anhydrous tetrahydrofuran (B95107) (THF) is cannula transferred into the reaction flask and cooled to -78°C in a dry ice/acetone bath.
-
A calculated amount of sec-butyllithium (B1581126) (s-BuLi) initiator is added via syringe, and the solution is stirred.
-
The purified tBOS monomer is then added dropwise to the initiator solution.
-
The polymerization is allowed to proceed for a specified time (e.g., 1-2 hours) at -78°C.
-
The living polymer chains are terminated by the addition of degassed methanol (B129727).
-
The polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.
-
b) Acid-Catalyzed Deprotection of Poly(this compound)
-
Objective: To convert poly(this compound) to poly(4-hydroxystyrene).
-
Methodology:
-
Poly(this compound) is dissolved in a suitable solvent such as THF or dichloromethane.
-
A catalytic amount of a strong acid, such as hydrochloric acid (HCl), is added to the solution. The molar ratio of the acid catalyst to the tert-butoxy groups can range from 0.05:1 to 2.0:1[4].
-
The reaction mixture is stirred at a temperature between 30°C and 100°C (typically 50-60°C)[4].
-
The progress of the deprotection can be monitored by techniques such as FT-IR (disappearance of the C-O-C stretch of the tert-butyl group) or by observing the change in solubility of the polymer[4].
-
Once the deprotection is complete, the reaction is quenched by the addition of a base (e.g., triethylamine).
-
The resulting poly(4-hydroxystyrene) is precipitated in a non-solvent like water or hexane, filtered, and dried under vacuum.
-
4-Acetoxystyrene (AS)
a) RAFT Polymerization of 4-Acetoxystyrene
-
Objective: To synthesize poly(4-acetoxystyrene) with controlled molecular weight and narrow molecular weight distribution using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
-
Methodology:
-
In a dry Schlenk tube, add the RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate, DDMAT), 4-acetoxystyrene monomer, and a radical initiator (e.g., AIBN).
-
The tube is sealed with a rubber septum, and the solution is degassed by three freeze-pump-thaw cycles.
-
The flask is then placed under a nitrogen atmosphere.
-
The polymerization is initiated by placing the tube in an oil bath at a set temperature (e.g., 70°C).
-
Samples can be taken at regular intervals to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
The polymerization is quenched by cooling the reaction mixture and exposing it to air.
-
The polymer is purified by precipitation in a suitable non-solvent (e.g., methanol or isopropanol), followed by filtration and drying under vacuum.
-
b) Base-Catalyzed Deprotection of Poly(4-acetoxystyrene)
-
Objective: To hydrolyze the acetate (B1210297) groups of poly(4-acetoxystyrene) to yield poly(4-hydroxystyrene).
-
Methodology:
-
Dissolve poly(4-acetoxystyrene) in a mixture of THF and ethanol (B145695) under a nitrogen atmosphere[11].
-
Add hydrazine monohydrate (e.g., 1.7 equivalents relative to the acetate groups) to the solution at room temperature[11].
-
Stir the reaction mixture for 24 hours at 25°C[11].
-
After the reaction is complete, concentrate the solution and precipitate the polymer in deionized water[11].
-
Filter the polymer and dry it under vacuum at 40°C in the presence of a drying agent like P₂O₅[11].
-
4-(trimethylsilyloxy)styrene (TMSOS)
a) Anionic Polymerization of TMSOS
-
Objective: To synthesize well-defined poly(4-(trimethylsilyloxy)styrene).
-
Methodology:
-
The polymerization is carried out under high vacuum conditions in an all-glass apparatus.
-
The monomer, 4-(trimethylsilyloxy)styrene, is purified by distillation from a suitable drying agent.
-
The polymerization is initiated in THF at -78°C using an initiator such as sec-butyllithium or lithium naphthalide.
-
The monomer is added to the initiator solution, and the polymerization proceeds to completion.
-
The living polymer is terminated with degassed methanol.
-
The polymer is isolated by precipitation in methanol.
-
b) Deprotection of Poly(4-(trimethylsilyloxy)styrene)
-
Objective: To remove the trimethylsilyl (B98337) protecting group to form poly(4-hydroxystyrene).
-
Methodology:
-
Dissolve the poly(4-(trimethylsilyloxy)styrene) in a solvent like THF.
-
Acidic Conditions: Add a dilute solution of HCl in aqueous THF or methanol. Stir the solution at room temperature until deprotection is complete (monitored by TLC or NMR).
-
Fluoride-Based Conditions: Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF. Stir at room temperature. This method is particularly mild.
-
After deprotection, neutralize the reaction if necessary and precipitate the poly(4-hydroxystyrene) in a non-solvent.
-
Filter and dry the polymer.
-
4-(tetrahydropyranyloxy)styrene (THPSt)
a) Living Anionic Polymerization of THPSt
-
Objective: To synthesize well-defined poly(4-(tetrahydropyranyloxy)styrene).
-
Methodology:
-
The polymerization is performed under high vacuum conditions.
-
The monomer, 4-(tetrahydropyranyloxy)styrene, is purified before use.
-
In a reactor, THF is cooled to -78°C, and sec-butyllithium is added as the initiator.
-
The monomer is added to the initiator solution, and the polymerization is allowed to proceed.
-
The reaction is terminated with methanol.
-
The polymer is isolated by precipitation in methanol.
-
b) Mild Acidic Deprotection of Poly(4-(tetrahydropyranyloxy)styrene)
-
Objective: To cleave the THP ether to yield poly(4-hydroxystyrene).
-
Methodology:
-
Dissolve the poly(4-(tetrahydropyranyloxy)styrene) in a suitable solvent mixture (e.g., THF/ethanol).
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or dilute HCl.
-
Stir the solution at room temperature. The deprotection is typically complete within a few hours.
-
Neutralize the acid with a weak base (e.g., triethylamine).
-
Precipitate the poly(4-hydroxystyrene) in water, filter, and dry.
-
Visualizing the Workflows
The following diagrams illustrate the synthesis and deprotection pathways for each of the discussed protected 4-hydroxystyrene monomers.
Caption: General workflows for polymerization and subsequent deprotection.
Conclusion
The selection of a protected 4-hydroxystyrene monomer is a critical decision in the design of synthetic routes to poly(4-hydroxystyrene) and its derivatives.
-
This compound (tBOS) is an excellent choice for living anionic polymerization and offers a thermally stable polymer, though its deprotection requires strong acidic conditions.
-
4-Acetoxystyrene (AS) is versatile, being amenable to various controlled radical polymerization techniques, and its deprotection is performed under basic conditions, providing orthogonality to acid-sensitive groups.
-
4-(trimethylsilyloxy)styrene (TMSOS) offers a protecting group that can be removed under very mild acidic or fluoride-based conditions, making it suitable for syntheses involving sensitive functionalities.
-
4-(tetrahydropyranyloxy)styrene (THPSt) provides a balance of stability during anionic polymerization and mild acidic deprotection, making it an attractive alternative to tBOS.
Ultimately, the optimal choice will depend on the specific requirements of the target polymer architecture, the desired polymerization method, and the tolerance of other functional groups present in the system. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. This compound | 95418-58-9 | VDA41858 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 4-Acetoxystyrene 96 , monomethyl ether hydroquinone 200-300ppm inhibitor 2628-16-2 [sigmaaldrich.com]
- 4. 4-Acetoxystyrene (Stabilized with MEHQ) - CAS-Number 2628-16-2 - Order from Chemodex [chemodex.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. 4-Acetoxystyrene | 2628-16-2 [chemicalbook.com]
- 7. This compound | 95418-58-9 [chemicalbook.com]
- 8. afinitica.com [afinitica.com]
- 9. inha.elsevierpure.com [inha.elsevierpure.com]
- 10. This compound | 95418-58-9 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of molecularly tunable, dual-reactive poly(4-hydroxystyrene)-based photoresists via anionic polymerization, sequential deprotection, and reprotection reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. experts.umn.edu [experts.umn.edu]
4-tert-Butoxystyrene in Chemically Amplified Resists: A Comparative Performance Guide
In the landscape of advanced photolithography, the choice of polymer resin is paramount to achieving the desired resolution, sensitivity, and process latitude required for modern semiconductor manufacturing. Among the various monomers utilized in the formulation of chemically amplified resists (CARs), 4-tert-butoxystyrene (TBS) has emerged as a significant component, particularly for deep-ultraviolet (DUV) lithography. This guide provides a detailed comparison of the advantages of TBS-based resists against other common alternatives, namely those based on 4-hydroxystyrene (HS) and acrylates, supported by experimental data and detailed methodologies.
Introduction to Chemically Amplified Resists and the Role of this compound
Chemically amplified resists revolutionized photolithography by introducing a catalytic reaction mechanism. Upon exposure to DUV radiation, a photoacid generator (PAG) produces a small amount of strong acid. During a subsequent post-exposure bake (PEB), this acid catalyzes a cascade of deprotection reactions in the polymer matrix, rendering the exposed regions soluble in an aqueous developer. This process provides a significant gain in sensitivity compared to older, non-amplified resist technologies.
This compound is a protected form of 4-hydroxystyrene, where the acidic hydroxyl group is capped with a tert-butoxycarbonyl (t-BOC) group. This protecting group is key to the function of many CARs. In its protected state, the poly(this compound) (PTBS) polymer is insoluble in the aqueous developer. The photogenerated acid cleaves the t-BOC group, converting the PTBS to the highly soluble poly(4-hydroxystyrene) (PHS), thereby creating the desired solubility switch.
Performance Comparison of Photoresist Platforms
The selection of a photoresist platform is a trade-off between several key performance metrics. This section compares TBS-based resists with two other major classes of CARs: partially protected PHS and acrylate-based copolymers, such as those used in ESCAP (Environmentally Stable Chemically Amplified Photoresist) platforms.
Key Performance Metrics
A direct quantitative comparison of these platforms is challenging due to the proprietary nature of many commercial resist formulations and the strong dependence of performance on the specific formulation (PAG, quencher, additives) and processing conditions. However, based on extensive research in the field, we can summarize the expected performance characteristics.
| Feature | Poly(this compound) (PTBS) Based | Partially Protected Poly(4-hydroxystyrene) (PHS) Based | Acrylate-Based (e.g., ESCAP) |
| Primary Application | 248 nm (KrF) Lithography | 248 nm (KrF) Lithography | 193 nm (ArF) Lithography |
| Sensitivity | High | High | Very High |
| Resolution | High | High | Very High |
| Etch Resistance | Good to Excellent | Excellent | Moderate |
| Adhesion | Good | Good | Moderate to Good |
| Thermal Stability | Good | Excellent | Moderate |
| Outgassing | Moderate | Low to Moderate | Moderate to High |
Discussion of Advantages
High Sensitivity and Resolution: The clean, acid-catalyzed deprotection of the t-BOC group in TBS-based resists leads to a significant change in polarity and, consequently, a high dissolution contrast between exposed and unexposed regions. This sharp contrast is a primary reason for the high sensitivity and resolution achievable with these resists.
Good Etch Resistance: The aromatic rings in the styrene (B11656) backbone of PTBS provide good resistance to plasma etching processes, which is crucial for transferring the patterned image to the underlying substrate. While not as robust as fully deprotected PHS, the etch resistance of PTBS is generally superior to that of acrylate-based resists.[1] This is because the aliphatic carbon backbone of acrylates is more susceptible to plasma-induced degradation.
Balanced Properties: TBS-based resists offer a well-balanced portfolio of properties for 248 nm lithography. They combine high sensitivity and resolution with good etch resistance and thermal stability, making them a workhorse for many manufacturing processes at this technology node.
Experimental Protocols
To provide a framework for the comparative evaluation of these photoresist platforms, the following is a representative experimental protocol for DUV lithography at 248 nm.
I. Resist Formulation
-
Polymer Synthesis: Synthesize or procure the base polymers: poly(this compound), a partially t-BOC protected poly(4-hydroxystyrene), and an ESCAP-type acrylate (B77674) copolymer (e.g., a terpolymer of 4-hydroxystyrene, styrene, and tert-butyl acrylate).
-
Formulation: Prepare the resist solutions by dissolving the respective polymer (e.g., 10-15 wt%) in a suitable solvent such as propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA). Add a photoacid generator (e.g., triphenylsulfonium (B1202918) triflate, 2-5 wt% relative to the polymer) and a base quencher (e.g., trioctylamine, 0.1-0.5 wt% relative to the polymer).
-
Filtration: Filter the formulated resist solutions through a 0.2 µm PTFE filter.
II. Lithographic Processing
-
Substrate Preparation: Use 4-inch silicon wafers. Apply an adhesion promoter, such as hexamethyldisilazane (B44280) (HMDS), via a vapor prime process.
-
Spin Coating: Dispense the resist solution onto the wafer and spin-coat to achieve a target thickness of 500 nm. A typical spin speed would be in the range of 1500-3000 rpm for 30-60 seconds.
-
Soft Bake (Post-Apply Bake): Bake the coated wafer on a hotplate at 110-130°C for 60-90 seconds to remove the casting solvent.
-
Exposure: Expose the wafer using a 248 nm DUV scanner or stepper with a test mask containing various features (lines and spaces, contact holes). Perform a dose matrix to determine the optimal exposure energy (Esize) to print a target feature size.
-
Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hotplate at 110-140°C for 60-90 seconds. The PEB is a critical step that drives the acid-catalyzed deprotection reaction.
-
Development: Develop the wafer by immersion or puddling with a 0.26 N tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) aqueous solution for 30-60 seconds.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with nitrogen.
III. Performance Characterization
-
Sensitivity: Determine the sizing dose (Esize) in mJ/cm² required to resolve the target feature size.
-
Resolution: Determine the smallest feature size that can be reliably patterned.
-
Line Edge Roughness (LER): Characterize the sidewall roughness of the patterned features using a top-down scanning electron microscope (SEM).
-
Etch Resistance:
-
Measure the thickness of the patterned resist.
-
Subject the wafer to a plasma etching process representative of a typical pattern transfer step (e.g., using a gas chemistry like HBr/O₂ for silicon etching or a fluorocarbon-based plasma for oxide etching).
-
Measure the remaining resist thickness to calculate the etch rate.
-
Calculate the etch selectivity as the ratio of the substrate etch rate to the resist etch rate.
-
Chemical Mechanisms and Visualizations
The fundamental difference in the chemistry of these resists lies in the nature of the protecting group and the polymer backbone.
Deprotection of Poly(this compound)
The deprotection of PTBS is a classic example of an acid-catalyzed cleavage of a tert-butyl ether. The photogenerated proton attacks the ether oxygen, leading to the elimination of isobutene and the formation of the soluble poly(4-hydroxystyrene).
Caption: Acid-catalyzed deprotection of PTBS.
Deprotection of an ESCAP-type Acrylate Resist
ESCAP resists typically use a copolymer of hydroxystyrene (B8347415) and a protected acrylate, such as tert-butyl acrylate. The acid-catalyzed deprotection cleaves the tert-butyl ester to form a carboxylic acid, which significantly increases the polymer's solubility in the aqueous developer.
Caption: Deprotection of an ESCAP-type acrylate copolymer.
Experimental Workflow
The overall process for evaluating and comparing these resists can be visualized as a sequential workflow.
References
A Comparative Guide to the Thermal Analysis of Poly(4-tert-butoxystyrene) via DSC
This guide provides a detailed comparison of the thermal properties of poly(4-tert-butoxystyrene) (PTBS) before and after its thermal deprotection to poly(4-hydroxystyrene) (PHS), as analyzed by Differential Scanning Calorimetry (DSC). This information is crucial for researchers, scientists, and drug development professionals working with these polymers, particularly in applications where thermal processing is involved, such as in microlithography and drug delivery systems.
Quantitative Thermal Analysis Data
The thermal properties of poly(this compound) and its deprotected counterpart, poly(4-hydroxystyrene), exhibit significant differences, primarily in their glass transition temperatures (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is accompanied by a change in the heat capacity of the material, which is readily detected by DSC.
The thermal deprotection of PTBS is an endothermic process that involves the cleavage of the tert-butoxy (B1229062) group, resulting in the formation of PHS and the release of isobutylene. This transformation leads to a polymer with a substantially higher glass transition temperature due to the presence of hydroxyl groups, which can form strong intermolecular hydrogen bonds.
| Polymer | Glass Transition Temperature (Tg) | Thermal Event | Onset Temperature of Deprotection |
| Poly(this compound) (PTBS) | ~144 °C[1][2] | Glass Transition | Not Applicable |
| Poly(4-hydroxystyrene) (PHS) | ~180-200 °C (literature value) | Glass Transition | Not Applicable |
| Poly(this compound) (during deprotection) | Not Applicable | Thermal Deprotection (Endotherm) | Varies (typically >150 °C)[3] |
Note: The glass transition temperature of PHS is a representative value from the literature, as the exact value can vary depending on factors such as molecular weight and polymer tacticity. The onset temperature of deprotection for PTBS can also be influenced by the heating rate and the presence of any catalytic species.
Experimental Protocols
A comprehensive thermal analysis of poly(this compound) typically involves both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to fully characterize its thermal behavior, including the deprotection event and glass transition temperatures.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and the deprotection temperature of poly(this compound).
Methodology:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate of 10 °C/min under a continuous nitrogen purge (flow rate of 20-50 mL/min).
-
Record the weight loss as a function of temperature. The onset of the significant weight loss corresponds to the beginning of the thermal deprotection.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperatures of poly(this compound) and the resulting poly(4-hydroxystyrene) after deprotection.
Methodology:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
The analysis is performed using a heat-cool-heat cycle to erase the thermal history of the polymer.[1]
-
First Heating Scan: Heat the sample from room temperature to a temperature just below the onset of deprotection determined by TGA (e.g., 160 °C) at a heating rate of 10 °C/min. This step removes any previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate of 10 °C/min to a temperature well below the expected Tg (e.g., 25 °C).
-
Second Heating Scan: Heat the sample from 25 °C to a temperature sufficient to induce and complete the deprotection (e.g., 250 °C) at a heating rate of 10 °C/min. The glass transition of PTBS will be observed in the initial part of this scan. An endothermic peak corresponding to the deprotection will also be observed at higher temperatures.
-
-
To determine the Tg of the resulting poly(4-hydroxystyrene), a subsequent heat-cool-heat cycle can be performed on the same sample after the initial deprotection is complete.
-
Cooling Scan 2: Cool the sample from 250 °C to 25 °C at 10 °C/min.
-
Third Heating Scan: Heat the sample from 25 °C to 250 °C at 10 °C/min. The Tg of the newly formed PHS will be observed in this scan.
-
-
All DSC experiments should be conducted under a nitrogen atmosphere with a purge rate of 20-50 mL/min.
Visualizations
Thermal Deprotection of Poly(this compound)
The following diagram illustrates the chemical transformation that occurs during the thermal analysis of poly(this compound).
Caption: Thermal deprotection of PTBS to PHS and isobutylene.
Experimental Workflow for Thermal Analysis
The logical flow of the experimental procedure for the complete thermal characterization of poly(this compound) is depicted below.
Caption: Workflow for TGA and DSC analysis of PTBS.
References
A Comparative Study of RAFT Agents for the Polymerization of 4-tert-Butoxystyrene
For Researchers, Scientists, and Drug Development Professionals
The controlled synthesis of well-defined polymers is crucial for a multitude of applications, including drug delivery, diagnostics, and advanced materials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique to achieve polymers with predetermined molecular weights, low polydispersity, and complex architectures. This guide provides a comparative analysis of different classes of RAFT agents for the polymerization of 4-tert-Butoxystyrene, a key monomer for the synthesis of poly(4-hydroxystyrene) derivatives used in photoresist and biomedical applications.
Introduction to RAFT Polymerization of this compound
This compound is a "more activated monomer" (MAM), and its polymerization can be effectively controlled using various RAFT agents. The choice of the RAFT agent is critical as it influences the polymerization kinetics, the degree of control over the polymer characteristics, and the functionality of the resulting polymer. The general mechanism of RAFT polymerization is a degenerative chain transfer process, as illustrated below.
This guide focuses on three major classes of RAFT agents: dithiobenzoates, trithiocarbonates, and dithiocarbamates. The performance of representative agents from each class in the context of styrenic monomer polymerization is summarized to provide a basis for selecting the optimal agent for this compound.
Comparative Data of RAFT Agents
The following tables summarize the typical performance of different RAFT agents for the polymerization of styrene, which serves as a close model for this compound. The data is compiled from various literature sources and provides a comparative overview of achievable molecular weights (Mn), polydispersity indices (Đ), and monomer conversions.
Table 1: Dithiobenzoate RAFT Agents for Styrene Polymerization
| RAFT Agent | Initiator | [M]/[CTA]/[I] | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Cumyl dithiobenzoate (CDB) | AIBN | 440:1:0.1 | 60 | 24 | 85 | 38,000 | 1.10 |
| 2-Cyano-2-propyl dithiobenzoate | AIBN | 220:1:0.2 | 60 | 16 | 75 | 18,500 | 1.15 |
| Benzyl dithiobenzoate | AIBN | 500:1:0.2 | 70 | 8 | 60 | 32,000 | 1.20 |
Table 2: Trithiocarbonate RAFT Agents for Styrene Polymerization
| RAFT Agent | Initiator | [M]/[CTA]/[I] | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) | AIBN | 100:1:0.1 | 70 | 6 | 95 | 10,500 | 1.08 |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | 300:1:0.1 | 80 | 12 | 88 | 29,000 | 1.12 |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | AIBN | 200:1:0.2 | 70 | 10 | 92 | 21,000 | 1.10 |
Table 3: Dithiocarbamate RAFT Agents for Styrene Polymerization
| RAFT Agent | Initiator | [M]/[CTA]/[I] | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| N,N-Diethyl-S-benzyl dithiocarbamate | AIBN | 200:1:0.5 | 110 | 24 | 50 | 15,000 | 1.35 |
| N-(4-pyridinyl)-N-methyldithiocarbamate (switchable) | AIBN | 300:1:0.2 | 80 | 18 | 70 | 25,000 | 1.25 |
| 3,5-Dimethylpyrazole dithiocarbamate | AIBN | 250:1:0.3 | 90 | 16 | 65 | 20,000 | 1.30 |
Experimental Protocols
Below is a general experimental protocol for the RAFT polymerization of this compound that can be adapted based on the chosen RAFT agent and desired polymer characteristics.
Materials:
-
This compound (monomer), inhibitor removed prior to use.
-
RAFT agent (e.g., Cumyl dithiobenzoate, S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate).
-
Initiator (e.g., Azobisisobutyronitrile (AIBN)).
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane).
-
Schlenk flask, magnetic stirrer, oil bath, vacuum line.
Procedure:
-
Preparation of Reaction Mixture:
-
In a Schlenk flask equipped with a magnetic stir bar, the RAFT agent and the initiator are dissolved in the chosen solvent.
-
The this compound monomer is then added to the solution. The molar ratio of monomer to RAFT agent to initiator will determine the theoretical molecular weight and should be chosen based on the desired polymer characteristics.
-
-
Degassing:
-
The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.
-
-
Polymerization:
-
The sealed Schlenk flask is immersed in a preheated oil bath at the desired temperature (typically 60-110 °C).
-
The reaction is allowed to proceed for a specified time with constant stirring. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
-
Termination and Purification:
-
The polymerization is terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., THF), and re-precipitated. This process is repeated to remove any unreacted monomer and other impurities.
-
The purified polymer is dried under vacuum to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Monomer Conversion: Determined by ¹H NMR spectroscopy or gravimetry.
-
Polymer Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Discussion and Recommendations
-
Dithiobenzoates , such as Cumyl dithiobenzoate (CDB), are highly effective for controlling the polymerization of styrenic monomers, typically yielding polymers with very low polydispersity (Đ < 1.15). However, they can sometimes lead to retardation of the polymerization rate.
-
Trithiocarbonates , like S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT), are versatile RAFT agents that provide excellent control over the polymerization of a wide range of monomers, including styrenes. They generally exhibit less retardation compared to dithiobenzoates and are a popular choice for achieving well-defined polymers.
-
Dithiocarbamates are generally less reactive than dithiobenzoates and trithiocarbonates. While they can control the polymerization of styrenic monomers, the resulting polymers often have a slightly higher polydispersity (Đ ~ 1.2-1.4). "Switchable" dithiocarbamates offer the unique advantage of controlling both "more activated" and "less activated" monomers by changing the reaction conditions (e.g., pH).
For the polymerization of this compound, trithiocarbonate-based RAFT agents are highly recommended due to their excellent control, high conversion rates, and minimal side reactions. Dithiobenzoates are also a very good option, particularly when extremely low polydispersity is the primary goal. The choice of a specific RAFT agent will ultimately depend on the desired polymer architecture, molecular weight, and the specific experimental conditions. It is always advisable to perform small-scale pilot reactions to optimize the conditions for a particular system.
A Comparative Guide to PtBOS-Derived Photoresists and Their Alternatives for Advanced Lithography
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of ever-smaller and more complex micro- and nanostructures, essential for advancements in fields ranging from semiconductor manufacturing to drug delivery systems, the choice of photoresist is paramount. This guide provides an objective comparison of the performance of photoresists derived from poly(p-t-butoxycarbonyloxystyrene) (PtBOS) against two prominent alternatives: inorganic metal-oxide resists and fluoropolymer-based resists. The information presented is supported by experimental data to aid researchers in selecting the optimal material for their specific application.
Executive Summary
PtBOS-derived photoresists, a cornerstone of chemically amplified resist (CAR) technology, offer a well-established balance of performance characteristics. However, for next-generation applications, particularly in extreme ultraviolet (EUV) lithography, alternative materials are emerging. Inorganic photoresists, such as those based on tin-oxide, demonstrate exceptional resolution and etch resistance. Fluoropolymer-based resists, on the other hand, can provide remarkable sensitivity, a critical factor in high-throughput processes. The selection of a photoresist technology ultimately depends on the specific requirements of the application, with a trade-off often existing between resolution, sensitivity, line edge roughness (LER), and etch resistance.
Performance Comparison
The following tables summarize the key performance metrics for PtBOS-derived, inorganic, and fluoropolymer photoresists based on available data. It is important to note that performance can vary significantly with the specific formulation and processing conditions.
Table 1: Resolution and Sensitivity
| Photoresist Type | Representative Material | Resolution (Half-Pitch) | Sensitivity (Dose) | Exposure Wavelength |
| PtBOS-Derived (CAR) | ESCAP-type | ~250 nm to sub-25 nm[1] | 2-6 nm/mJ (Linewidth change per dose)[2][3] | DUV (248 nm, 193 nm), EUV |
| Inorganic | Inpria Tin-Oxide | ≤ 13 nm [4][5][6] | 35 - 49 mJ/cm²[4][5][6] | EUV |
| Fluoropolymer | HFIP-containing polymer | ~40 nm | ~3 µC/cm² | Electron Beam |
Table 2: Line Edge Roughness and Etch Resistance
| Photoresist Type | Representative Material | Line Edge/Width Roughness (LER/LWR) | Etch Resistance/Selectivity |
| PtBOS-Derived (CAR) | ESCAP-type | LER can be a challenge, requires optimization | Good, enhanced compared to earlier DUV resists[1][7] |
| Inorganic | Inpria Tin-Oxide | LWR ~3.8 - 4.0 nm[4][6] | Very High (~40:1 selectivity to carbon underlayer) [5][6] |
| Fluoropolymer | Generic Fluoropolymer | Dependent on formulation | Can be enhanced by fluorination[8] |
Chemical Mechanisms and Signaling Pathways
The operational principle of these photoresists is governed by distinct chemical reactions upon exposure to light. These mechanisms are visualized below using the DOT language.
Caption: Chemical amplification mechanism in PtBOS-derived photoresists.
Caption: Simplified mechanism for a negative-tone inorganic photoresist.
Experimental Protocols
The evaluation of photoresist performance relies on a standardized set of experimental procedures. Below are the methodologies for key experiments.
Lithography Process Workflow
A typical photolithography process involves a sequence of steps from substrate preparation to final pattern development.
Caption: A generalized experimental workflow for photolithography.
Resolution and Sensitivity Measurement
-
Substrate Preparation: Silicon wafers are cleaned using a standard solvent rinse (e.g., acetone, isopropanol) and dehydrated on a hot plate at 200°C for 5 minutes. An adhesion promoter such as hexamethyldisilazane (B44280) (HMDS) may be applied.
-
Coating: The photoresist is spin-coated onto the wafer to achieve a target thickness, typically controlled by the spin speed and duration.
-
Soft Bake: The coated wafer is baked on a hot plate to remove residual solvent. The temperature and time are specific to the photoresist (e.g., 90-110°C for 60-90 seconds).
-
Exposure: The wafer is exposed using a lithography tool (e.g., stepper, scanner, or e-beam writer) with a test pattern that includes lines and spaces of varying sizes. A dose matrix (varying exposure energy) is typically performed.
-
Post-Exposure Bake (PEB): For chemically amplified resists like PtBOS, a PEB is crucial to drive the catalytic deprotection reaction. The temperature and time are critical parameters (e.g., 90-130°C for 60-90 seconds).
-
Development: The wafer is developed in a standard developer solution, typically 0.26N tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), to dissolve the soluble regions of the resist.
-
Analysis: The patterned wafer is inspected using a scanning electron microscope (SEM). The smallest line-space feature that is cleanly resolved is defined as the resolution. The exposure dose required to achieve the target feature size is the sensitivity.
Line Edge Roughness (LER) Measurement
-
Image Acquisition: High-magnification top-down SEM images of the patterned photoresist lines are acquired.
-
Edge Detection: Image analysis software is used to detect the edges of the resist lines.
-
LER Calculation: The software calculates the deviation of the detected edge from a straight line. LER is typically reported as the 3-sigma value of this deviation over a specified line length.
Etch Resistance Evaluation
-
Patterning: A test pattern is created on a silicon wafer with the photoresist.
-
Etching: The patterned wafer is subjected to a plasma etching process using a specific gas chemistry relevant to the intended application (e.g., a fluorocarbon plasma for etching silicon dioxide).
-
Thickness Measurement: The thickness of the photoresist and the underlying substrate is measured before and after etching using an ellipsometer or a profilometer.
-
Etch Rate Calculation: The etch rate is calculated by dividing the change in thickness by the etch time.
-
Selectivity: The etch selectivity is the ratio of the etch rate of the substrate material to the etch rate of the photoresist. A higher selectivity indicates better etch resistance.[9]
Conclusion
The selection of a photoresist is a critical decision in any micro- or nanofabrication process. PtBOS-derived photoresists represent a mature and versatile technology suitable for a wide range of applications. For cutting-edge applications demanding the highest resolution and etch durability, inorganic photoresists are a compelling alternative, albeit often with lower sensitivity. When high throughput is the primary concern, the exceptional sensitivity of certain fluoropolymer-based resists may be advantageous. This guide provides a foundational understanding of the performance trade-offs to aid researchers in making an informed choice for their specific needs. Further optimization of resist formulations and processing conditions is crucial for achieving the desired lithographic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Optimization of ESCAP photoresist for x-ray lithography for Microlithography 1994 - IBM Research [research.ibm.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. corial.plasmatherm.com [corial.plasmatherm.com]
A Comparative Guide to the Structural Analysis of 4-tert-Butoxystyrene (tBOS) Containing Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural analysis of block copolymers containing 4-tert-Butoxystyrene (tBOS), a versatile monomer utilized in the synthesis of advanced polymeric materials. Due to its unique tert-butoxy (B1229062) protecting group, tBOS-containing block copolymers can be readily converted to poly(4-vinylphenol) block copolymers, opening avenues for applications in drug delivery, nanolithography, and smart materials. This document summarizes key quantitative data, details experimental protocols for essential characterization techniques, and visualizes experimental workflows.
Comparative Data of tBOS-Containing Block Copolymers
The structural characteristics of block copolymers are crucial for their end-use applications. The following tables provide a comparative summary of the molecular weight, polydispersity, and thermal properties of various tBOS-containing block copolymers.
Table 1: Molecular Weight and Polydispersity Index (PDI) of tBOS-Containing Block Copolymers
| Copolymer | Mn ( kg/mol ) of PtBOS block | Mn ( kg/mol ) of second block | Total Mn ( kg/mol ) | PDI (Mw/Mn) | Synthesis Method |
| PtBOS-b-PS | 15.0 | 97.0 | 112.0 | <1.1 | Anionic Polymerization |
| PtBOS-b-PS | Varies | Varies | - | <1.2 | Living Cationic Polymerization[1] |
| PtBOS-b-PI | - | - | - | - | Anionic Polymerization[2][3] |
| PtBOS-b-PMMA | Varies | Varies | - | Narrow | Sequential Anionic Polymerization[4] |
PS: Polystyrene, PI: Polyisoprene, PMMA: Poly(methyl methacrylate)
Table 2: Thermal Properties of tBOS-Containing Block Copolymers
| Copolymer | Glass Transition Temperature (Tg) of PtBOS block (°C) | Glass Transition Temperature (Tg) of second block (°C) | Decomposition Temperature (Td) (°C) |
| PtBOS homopolymer | ~144 | - | - |
| PtBOS-b-PS | ~130-140 | ~100 | - |
| PtBOS-b-PI | - | ~ -60 (cis-1,4-polyisoprene)[5][6] | - |
| PtBOS-b-PMMA | ~130 | ~105-125 | - |
Experimental Protocols for Structural Characterization
Accurate and reproducible characterization is fundamental to understanding the structure-property relationships of block copolymers. Below are detailed protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the chemical structure, composition, and block lengths of the copolymers.
-
Sample Preparation: Dissolve 5-10 mg of the block copolymer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the characteristic peaks of each block. For PtBOS, the tert-butyl protons appear around 1.3 ppm, and the aromatic protons are in the 6.5-7.5 ppm region. The signals from the other block (e.g., polystyrene aromatic protons at 6.3-7.2 ppm) will also be present.
-
Integrate the characteristic peaks of each block to determine the molar ratio of the monomer units.
-
If the molecular weight of one block is known (e.g., from the initiator to monomer ratio), the molecular weight of the other block and the total molecular weight can be calculated.
-
-
Data Analysis: Use NMR processing software to analyze the spectra, including baseline correction, phasing, and integration.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the block copolymer.
-
Sample Preparation: Dissolve the polymer sample in the mobile phase (e.g., tetrahydrofuran (B95107) (THF) or toluene) at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
Instrumentation: A GPC system equipped with a pump, an injector, a set of columns (e.g., polystyrene-divinylbenzene columns), a refractive index (RI) detector, and optionally a UV or light scattering detector.
-
Data Acquisition:
-
Equilibrate the columns with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature.
-
Inject the prepared sample solution.
-
Record the chromatogram.
-
-
Data Analysis: Calibrate the system using narrow molecular weight standards (e.g., polystyrene standards). The molecular weight of the sample is determined relative to the calibration curve. For more accurate measurements, a universal calibration or a light scattering detector can be used.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of the polymer, such as the glass transition temperature (Tg), which indicates the phase separation of the block copolymer.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation: A differential scanning calorimeter.
-
Data Acquisition:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected transitions to erase its thermal history (e.g., to 200 °C at a rate of 10 °C/min).
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at the same rate. The second heating scan is typically used for analysis.
-
-
Data Analysis: The Tg is determined as the midpoint of the step-like transition in the heat flow curve. The presence of two distinct Tgs confirms the microphase separation of the block copolymer.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Sample Preparation: Place a small amount of the polymer sample (5-10 mg) into a TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Data Acquisition:
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis: The TGA thermogram shows the percentage of weight loss versus temperature. The onset temperature of decomposition (Td) is a measure of the thermal stability of the polymer.
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)
TEM and AFM are powerful techniques to visualize the nanoscale morphology of the block copolymer in thin films or as self-assembled structures like micelles.
-
Sample Preparation for TEM:
-
Thin Films: Dissolve the block copolymer in a suitable solvent, cast a thin film onto a substrate (e.g., a carbon-coated copper grid), and allow the solvent to evaporate slowly. The film may be annealed to promote ordering. For contrast, one of the blocks can be selectively stained with a heavy metal oxide (e.g., osmium tetroxide for a diene block or ruthenium tetroxide for a polystyrene block).
-
Micelles: A drop of the micellar solution is placed on a TEM grid, and the excess solution is blotted off. The sample may be negatively stained (e.g., with uranyl acetate) to enhance contrast.
-
-
Sample Preparation for AFM:
-
Thin Films: Prepare a thin film on a flat substrate (e.g., silicon wafer or mica) by spin-coating or solution casting. The film may be annealed.
-
-
Data Acquisition and Analysis:
-
TEM: The electron beam passes through the thin sample, and an image is formed based on the differences in electron scattering.
-
AFM: A sharp tip scans the surface of the sample. The morphology is mapped by recording the tip-sample interactions. Tapping mode is commonly used for polymer samples to minimize surface damage. Phase imaging can provide contrast between the different polymer blocks based on their mechanical properties.
-
Visualizations of Experimental Workflows and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in the structural analysis of tBOS-containing block copolymers.
Caption: Experimental workflow for the synthesis and structural characterization of tBOS block copolymers.
Caption: Photo-induced micellization of a PtBOS-b-PS block copolymer.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. ncnr.nist.gov [ncnr.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Thermo-Mechanical Properties of Cis-1,4-Polyisoprene: Influence of Temperature and Strain Rate on Mechanical Properties by Molecular Dynamic Simulations [mdpi.com]
- 7. Photo-Induced Micellization of Block Copolymers [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Poly(4-tert-butylstyrene)-b-PMMA vs. Polystyrene-b-PMMA
For researchers and professionals in materials science and nanotechnology, the selection of block copolymers is a critical decision that dictates the performance and feasibility of applications ranging from drug delivery to next-generation lithography. This guide provides a detailed comparison of two prominent block copolymers: poly(4-tert-butylstyrene)-b-poly(methyl methacrylate) (P4tBS-b-PMMA) and polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA).
Executive Summary
P4tBS-b-PMMA emerges as a high-performance alternative to the widely-used PS-b-PMMA, primarily due to its larger Flory-Huggins interaction parameter (χ), which allows for the formation of smaller, more defined nanostructures. This characteristic is particularly advantageous for advanced applications such as directed self-assembly (DSA) in the semiconductor industry. While both polymers exhibit multi-stage thermal degradation, P4tBS-b-PMMA generally demonstrates comparable or slightly higher thermal stability. However, specific mechanical properties for P4tBS-b-PMMA are not as extensively documented as for PS-b-PMMA.
Molecular Structures
The key structural difference between the two copolymers lies in the styrene (B11656) block. P4tBS-b-PMMA incorporates a bulky tert-butyl group on the phenyl ring of the styrene monomer, which significantly influences its interaction with the PMMA block.
Safety Operating Guide
Proper Disposal of 4-tert-Butoxystyrene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-tert-Butoxystyrene, a combustible liquid and potential irritant, is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to its safe handling and disposal, based on available safety data sheets and general chemical waste guidelines. Adherence to these procedures is vital to mitigate risks associated with this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, eye shields, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Data from Safety Data Sheets
The following table summarizes key quantitative data for this compound, essential for its safe handling and storage prior to disposal.
| Property | Value | Source |
| Density | 0.936 g/cm³ at 25 °C | ChemicalBook[4] |
| Flash Point | 97 °C (206.6 °F) - closed cup | Sigma-Aldrich[1][2] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not discharge it down the drain or mix it with non-hazardous waste.[4]
-
Containment of Spills : In the event of a spill, soak up the material with an inert absorbent, such as sand, earth, diatomaceous earth, or vermiculite.[4][5]
-
Waste Collection : Place the absorbed material and any contaminated items (e.g., gloves, paper towels) into a suitable, clearly labeled, and closed container for disposal.[4][6]
-
Empty Containers : Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[6] After thorough rinsing and drying, the container's label should be defaced before disposal in regular trash.[3]
-
Professional Disposal : It is mandatory to engage a licensed professional waste disposal company for the final disposal of this compound waste.[4] Offer surplus and non-recyclable solutions to the licensed disposal company.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
General Guidelines for Polymer and Monomer Waste
While specific protocols for this compound deactivation are unavailable, general principles for the disposal of polymers and monomers can provide additional context. These methods typically include:
-
Incineration : Burning waste plastics, sometimes to generate energy.[7][8]
-
Recycling : Mechanically remolding plastics or breaking them down into monomers for reuse (feedstock recycling).[7][8]
-
Landfill : Burying plastics that are difficult to recycle.[7]
These large-scale industrial processes are handled by specialized waste management facilities and are not to be attempted in a laboratory setting. The primary responsibility of laboratory personnel is the safe collection, segregation, and labeling of chemical waste for professional disposal.
References
- 1. This compound 99 , 4-tert-butylcatechol 200ppm inhibitor 95418-58-9 [sigmaaldrich.com]
- 2. This compound 99 , 4-tert-butylcatechol 200ppm inhibitor 95418-58-9 [sigmaaldrich.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cpchem.com [cpchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. studymind.co.uk [studymind.co.uk]
- 8. puppeteer.cognitoedu.org [puppeteer.cognitoedu.org]
Essential Safety and Logistical Information for Handling 4-tert-Butoxystyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 4-tert-Butoxystyrene. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is also a combustible liquid.[2]
Signal Word: Warning[3]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Immediate action in case of exposure is crucial. Always have an emergency plan in place and ensure all personnel are familiar with it.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin contact, eye contact, and inhalation of vapors.[4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves are commonly recommended for handling organic substances.[2] Always inspect gloves for integrity before use and practice proper glove removal technique. | To prevent skin contact and subsequent irritation. For prolonged or heavy exposure, consult the glove manufacturer's chemical resistance data. |
| Skin and Body Protection | A laboratory coat and closed-toe shoes must be worn. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] If a respirator is required, use one with organic vapor cartridges (e.g., 3M 6003 or equivalent).[6][7] | To minimize the inhalation of vapors, which can cause respiratory irritation. |
First Aid Measures
In the event of an exposure to this compound, immediate first aid is critical. Always have a copy of the Safety Data Sheet (SDS) available for medical personnel.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Put on all required Personal Protective Equipment (PPE).
-
-
Handling:
-
Dispense the required amount of this compound inside the chemical fume hood to minimize vapor exposure.
-
Keep the container tightly closed when not in use.[8]
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the inhalation of vapors.
-
-
Storage:
Disposal Plan: Step-by-Step Waste Management
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the container is properly labeled with the contents and associated hazards.
-
-
Waste Disposal:
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [9][10] |
| Molecular Weight | 176.26 g/mol | [9][10] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 72-73 °C at 0.1 mmHg | |
| Melting Point | -38 °C | [10] |
| Density | 0.936 g/mL at 25 °C | [10] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C |
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. editverse.com [editverse.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. This compound CAS#: 95418-58-9 [m.chemicalbook.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fiberglasssource.com [fiberglasssource.com]
- 7. Styrene, Monomer - Moldex [moldex.com]
- 8. Cartridges and Filters - Respiratory Protection - Personal Protective Equipment - Cartridge/filter, Polystyrene, Green [hazmasters.com]
- 9. This compound | 95418-58-9 | Benchchem [benchchem.com]
- 10. This compound | 95418-58-9 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
